molecular formula C28H46O4<br>C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2 B7803319 Diisodecyl phthalate CAS No. 119394-45-5

Diisodecyl phthalate

Cat. No.: B7803319
CAS No.: 119394-45-5
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester widely used as a plasticizer in polymer research and development, particularly for polyvinyl chloride (PVC) . It is synthesized from the esterification of phthalic anhydride and isodecyl alcohol, resulting in a mixture of compounds with the formula C28H46O4 and a molecular weight of 446.66 g/mol . DIDP is characterized by its high boiling point, low volatility, and excellent resistance to heat and migration, making it an ideal plasticizer for formulating PVC with enhanced flexibility and durability for high-temperature applications such as wire and cable insulation and automotive parts . From a research perspective, DIDP is a compound of significant interest in toxicological and environmental health studies. As a high-production-volume chemical, understanding its environmental impact and biological effects is crucial . Toxicokinetic studies in rodent models show that DIDP is rapidly metabolized to compounds including mono-isodecyl phthalate (MiDP), mono-carboxy-isononyl-phthalate (MCiNP), and others, with MCiNP being a potential urinary biomarker for exposure assessment . Research indicates that DIDP can act as an endocrine disruptor, with studies on zebrafish demonstrating that sub-chronic exposure can induce oxidative stress and alter swimming behavior, highlighting its potential to cause biochemical and behavioral effects in aquatic organisms . Furthermore, DIDP is known to interfere with hormonal systems by modulating nuclear receptors and signaling pathways, which can lead to reproductive disorders, making it a key compound in studies investigating the mechanisms of phthalate-induced toxicity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4, Array
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274032
Record name Bis(8-methylnonyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisodecyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4895
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
Record name Diisodecyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4895
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Clear liquid

CAS No.

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisodecyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(8-methylnonyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisodecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(8-methylnonyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(8-methylnonyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Di-''isodecyl'' phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISODECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-58 °F (NTP, 1992), -50 °C
Record name DIISODECYL PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8552
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISODECYL PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISODECYL PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Diisodecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diisodecyl phthalate (B1215562) (DIDP). The information is compiled from various scientific and regulatory sources to support research and development activities. All quantitative data are presented in structured tables for ease of comparison, and where available, detailed experimental protocols are provided.

Chemical Identity

Diisodecyl phthalate is a high molecular weight phthalate ester. It is not a single compound but a complex mixture of isomers of phthalic acid and isomeric decyl alcohols.[1] This isomeric complexity is a critical consideration in the evaluation of its properties.

IdentifierValueSource
Chemical Name bis(8-methylnonyl) benzene-1,2-dicarboxylate[2]
CAS Number 26761-40-0, 68515-49-1[3][4]
Molecular Formula C₂₈H₄₆O₄[1][2]
Molecular Weight 446.67 g/mol [5]
Synonyms DIDP, Phthalic acid diisodecyl ester, Palatinol Z, Vestinol DZ[2]

Physical Properties

DIDP is a clear, colorless, and viscous liquid with a mild odor.[2][6] It is characterized by low volatility and high thermal stability, which makes it a widely used plasticizer in various polymer applications.[7][8]

Table 2.1: General Physical Properties

PropertyValueConditionsSource
Physical State Oily viscous liquidAmbient[4]
Appearance Clear, colorless liquidAmbient[2][9]
Odor MildAmbient[2]

Table 2.2: Thermal Properties

PropertyValueConditionsSource
Melting Point -50 °C (-58 °F)[1][2]
Boiling Point 250-257 °C (482-495 °F)at 0.5 kPa (4 mmHg)[1][2]
>400 °Cat atmospheric pressure[4]
Flash Point 225 - 275 °C (437 - 527 °F)Closed Cup[2][9][10]
Autoignition Temperature 380 - 402 °C (716 - 755 °F)[11][12]

Table 2.3: Density and Viscosity

PropertyValueConditionsSource
Density 0.96-0.97 g/cm³at 20 °C[1]
0.967 g/cm³at 68 °F[5]
Viscosity 108 cPat 20 °C[2]
40.1 mm²/s (kinematic)at 40 °C[9]

Table 2.4: Solubility and Partitioning

PropertyValueConditionsSource
Water Solubility <0.001 mg/L[3]
Insoluble[5]
Solubility in Organic Solvents Readily soluble in most organic solvents[6]
LogP (Octanol/Water Partition Coefficient) 4.9 - 10.55[2][11][13]

Table 2.5: Other Physical Properties

PropertyValueConditionsSource
Vapor Pressure 5.28 x 10⁻⁷ mmHgat 25 °C[2]
< 0.08 mmHgat 20 °C[9]
Vapor Density 15.4 (Air = 1)[5]
Refractive Index 1.483 - 1.486at 25 °C/D[2][10]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and comparison of chemical and physical properties. Below are generalized protocols for key experiments.

3.1. Determination of Density

A common method for determining the density of liquids like DIDP is through the use of a vibrating tube densimeter.[14]

  • Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the mass, and therefore the density, of the liquid in the tube.

  • Apparatus: A digital vibrating tube densimeter, a temperature-controlled bath, and a calibrated syringe for sample injection.

  • Procedure:

    • Calibrate the instrument using two standards of known density, typically dry air and deionized water, at the desired temperature.

    • Inject the DIDP sample into the clean, dry U-tube using a syringe, ensuring no air bubbles are present.

    • Allow the sample to thermally equilibrate within the temperature-controlled cell.

    • Record the resonant frequency displayed by the instrument.

    • The instrument's software calculates the density based on the calibration data and the measured frequency.

    • Multiple measurements are taken and averaged to ensure accuracy.[14]

3.2. Determination of Viscosity

The viscosity of DIDP can be measured using various techniques, including vibrating-wire viscometers and surface light scattering.[15][16]

  • Principle (Vibrating-Wire Viscometer): A wire is immersed in the fluid and made to oscillate. The damping of the wire's vibration by the fluid is measured, which is directly proportional to the viscosity of the fluid.[14]

  • Apparatus: A vibrating-wire viscometer, a temperature and pressure-controlled measurement cell, and data acquisition system.

  • Procedure:

    • The sample of DIDP is placed in the measurement cell.

    • The cell is brought to the desired temperature and pressure.

    • The wire is excited into resonance, and the decay of the oscillation is monitored once the excitation is turned off.

    • The viscosity is calculated from the decay constant and the known properties of the wire and the fluid's density.[14]

Diagrams

4.1. Experimental Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a chemical substance like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_report Reporting Sample Sample Acquisition (this compound) Load Load Sample into Apparatus Sample->Load Standard Standard Preparation (e.g., Water, Air) Instrument Instrument Calibration Standard->Instrument Measure Perform Measurement Instrument->Measure Equilibrate Thermal Equilibration Load->Equilibrate Equilibrate->Measure Collect Collect Raw Data Measure->Collect Calculate Calculate Property Collect->Calculate Validate Validate with Standards Calculate->Validate Report Report Final Value with Uncertainty Validate->Report

Caption: Generalized workflow for physical property determination.

4.2. Metabolic Pathway of this compound

While not a physical or chemical property in the strictest sense, understanding the metabolic fate of DIDP is crucial for toxicological and drug development research. The following diagram outlines the proposed metabolic pathway.[17]

G DIDP This compound (DIDP) Monoester Mono-isodecyl Phthalate (MIDP) DIDP->Monoester Hydrolysis OxidizedMonoester Oxidized Monoester Metabolites Monoester->OxidizedMonoester Oxidation PhthalicAcid Phthalic Acid Monoester->PhthalicAcid Hydrolysis Excretion Excretion (Urine and Feces) OxidizedMonoester->Excretion PhthalicAcid->Excretion

Caption: Proposed metabolic pathway of this compound (DIDP).

References

Synthesis of Diisodecyl Phthalate from Isodecyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diisodecyl Phthalate (B1215562) (DIDP), a widely used high molecular weight plasticizer. The document details the chemical process, experimental protocols, and purification methods, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.

Introduction

Diisodecyl phthalate (DIDP), with the chemical formula C28H46O4, is synthesized through the esterification of phthalic anhydride (B1165640) with isodecyl alcohol.[1] This process yields a clear, oily liquid with low volatility and high thermal stability, making it a preferred plasticizer in a variety of applications, including PVC products like wire and cable insulation, automotive interiors, and medical devices.[1][2] The synthesis is typically a two-stage process involving mono-esterification followed by di-esterification, often catalyzed by a tetraalkyl titanate such as isopropyl titanate.[3][4]

Reaction Mechanism and Pathway

The synthesis of DIDP from phthalic anhydride and isodecyl alcohol proceeds via a nucleophilic acyl substitution reaction. The overall process can be broken down into two main stages:

  • Mono-esterification: This initial, rapid, and exothermic reaction involves the attack of one molecule of isodecyl alcohol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester intermediate, monoisodecyl phthalate. This step generally does not require a catalyst.[1][5]

  • Di-esterification: The second stage is a slower, endothermic, and reversible reaction where a second molecule of isodecyl alcohol reacts with the carboxylic acid group of the monoester.[4] This step requires a catalyst, typically an organometallic compound like isopropyl titanate, to proceed at a reasonable rate. The removal of water, a byproduct of this reaction, is crucial to drive the equilibrium towards the formation of the final product, this compound.[1][3]

Catalytic Cycle of Titanate-Catalyzed Esterification

The titanate catalyst, such as isopropyl titanate, plays a crucial role in the di-esterification step. The general mechanism involves the coordination of the catalyst with the reactants, facilitating the nucleophilic attack and subsequent dehydration.

G Titanate-Catalyzed Esterification Cycle cluster_regeneration Catalyst Regeneration Catalyst Isopropyl Titanate Ti(O-iPr)4 Intermediate1 Activated Complex 1 [Ti(O-iPr)3(OOCR)] Catalyst->Intermediate1 + Monoester - iPrOH Monoester Monoisodecyl Phthalate (R-COOH) Alcohol Isodecyl Alcohol (R'-OH) Intermediate2 Activated Complex 2 [Ti(O-iPr)3(OOCR)(R'-OH)] Intermediate1->Intermediate2 + Isodecyl Alcohol Product This compound (R-COOR') Intermediate2->Product - H2O - Regenerated Catalyst RegeneratedCatalyst Regenerated Catalyst Ti(O-iPr)4 Water Water (H2O) RegeneratedCatalyst->Catalyst Cycle Repeats

Caption: A simplified representation of the titanate-catalyzed esterification cycle.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Two-Stage Synthesis of this compound

This protocol outlines the primary synthesis process, which is divided into mono-esterification and di-esterification stages.[3][4]

Materials and Equipment:

  • Phthalic anhydride (high purity)

  • Isodecyl alcohol

  • Isopropyl titanate (catalyst)

  • Nitrogen gas source

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.

Procedure:

  • Mono-esterification: a. Charge the reactor with phthalic anhydride and isodecyl alcohol. An excess of isodecyl alcohol is recommended to drive the reaction to completion.[3] b. Begin purging the reactor with nitrogen gas to create an inert atmosphere and start agitation.[3] c. Heat the mixture to a temperature range of 140-150°C.[3][4] d. Maintain this temperature for approximately 10 minutes to complete the formation of the monoester.[3][4]

  • Di-esterification: a. After the mono-esterification is complete, add the isopropyl titanate catalyst to the reaction mixture.[3] b. Gradually increase the temperature to 210-230°C.[3][4] c. Continuously remove the water of reaction using the Dean-Stark apparatus to shift the equilibrium towards the product side.[3] d. Maintain the reaction at this temperature for 3-4 hours, or until the acid value of the reaction mixture falls below a target threshold (e.g., < 0.1 mg KOH/g), indicating the completion of the reaction.[3]

Purification of Crude this compound

The crude product from the synthesis contains excess alcohol, unreacted starting materials, and catalyst residues, which need to be removed to obtain a high-purity product.[3]

Materials and Equipment:

  • Crude this compound

  • 5% Sodium hydroxide (B78521) solution

  • Water

  • Vacuum distillation setup

  • Steam distillation apparatus

  • Filtration apparatus

Procedure:

  • Dealcoholization: After the reaction is complete, cool the mixture and apply a vacuum to distill off the excess isodecyl alcohol.[3]

  • Neutralization: a. Cool the crude ester to 90-95°C. b. Add a 5% sodium hydroxide solution and stir for 1 hour to neutralize any unreacted phthalic anhydride and the acidic monoester.[3] c. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. d. Repeat the neutralization wash as necessary.[3]

  • Washing: a. Add water to the ester and stir at 90-95°C for 30 minutes.[3] b. Separate and discard the aqueous layer. c. Repeat the water wash until the pH of the wash water is neutral (pH 7-8).[3]

  • Stripping: Heat the washed ester to approximately 180°C and introduce steam to remove any residual volatile organic compounds.[3][4]

  • Filtration: Cool the final product and filter to obtain clear, high-purity this compound.[3]

Data Presentation

The following tables summarize the quantitative data related to the synthesis of DIDP, providing insights into the optimal reaction conditions.

Table 1: Effect of Molar Ratio of Isodecyl Alcohol to Phthalic Anhydride on Esterification Yield [1]

ExperimentPhthalic Anhydride (g)Isodecyl Alcohol (g)Molar Ratio (Isodecyl Alcohol:Phthalic Anhydride)Reaction Temperature (°C)Reaction Time (h)Esterification Yield (%)
1143.53832.1:1210494.18
271.7176.12.3:1210498.72
371.7191.42.5:1210499.74
471.7206.932.7:1210499.84

Table 2: Typical Reaction Conditions for DIDP Synthesis [3][4]

ParameterValue
Mono-esterification
Temperature140 - 150 °C
Time~10 minutes
Di-esterification
Temperature210 - 230 °C
Time3 - 4 hours
Catalyst
TypeIsopropyl Titanate
Loading0.05 - 0.3% by weight of total reactants
Atmosphere Inert (Nitrogen)

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

G Simplified Reaction Pathway for DIDP Synthesis PA Phthalic Anhydride Monoester Monoisodecyl Phthalate (Intermediate) PA->Monoester + IDA1 Isodecyl Alcohol (1 eq.) IDA1->Monoester IDA2 Isodecyl Alcohol (1 eq.) DIDP This compound (Final Product) IDA2->DIDP Monoester->DIDP + Water Water DIDP->Water +

Caption: A simplified reaction pathway for the synthesis of DIDP.

G Experimental Workflow for DIDP Synthesis and Purification Start Start Mixing Mixing of Reactants (Phthalic Anhydride & Isodecyl Alcohol) Start->Mixing Monoesterification Mono-esterification (140-150°C, 10 min) Mixing->Monoesterification CatalystAddition Catalyst Addition (Isopropyl Titanate) Monoesterification->CatalystAddition Diesterification Di-esterification (210-230°C, 3-4 h) - Water Removal CatalystAddition->Diesterification Dealcoholization Dealcoholization (Vacuum Distillation) Diesterification->Dealcoholization Neutralization Neutralization (NaOH Wash) Dealcoholization->Neutralization Washing Water Washing Neutralization->Washing Stripping Steam Stripping Washing->Stripping Filtration Filtration Stripping->Filtration End Final Product: This compound Filtration->End

Caption: Overall workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from isodecyl alcohol and phthalic anhydride is a well-established industrial process. By carefully controlling reaction parameters such as molar ratio, temperature, and catalyst concentration, high yields of a pure product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important plasticizer. Adherence to the described purification steps is critical to ensure the final product meets the required quality standards for its intended applications.

References

A Comprehensive Toxicological Profile of Diisodecyl Phthalate (DIDP) in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester primarily used as a plasticizer in a wide variety of polymer products, particularly polyvinyl chloride (PVC), to impart flexibility and durability. Its widespread use in construction materials, automotive components, and consumer goods necessitates a thorough understanding of its toxicological profile. This technical guide provides an in-depth review of the toxicological data for DIDP derived from animal studies, focusing on toxicokinetics, acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and its carcinogenic potential. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic properties of DIDP have been investigated in several animal models, primarily in rats. These studies indicate that the absorption, distribution, metabolism, and excretion of DIDP are dose-dependent and vary by the route of exposure.

Absorption:

  • Oral: Following oral administration in rats, the gastrointestinal absorption of DIDP is incomplete and decreases as the dose increases, suggesting a saturable mechanism.[1][2][3] At a low dose of 0.1 mg/kg, absorption is approximately 56%, which decreases to 46% at 11.2 mg/kg and further to 17% at a high dose of 1,000 mg/kg.[1]

  • Dermal: Dermal absorption is very low in rats. One estimate suggests a maximum of 4% of the applied dose is absorbed over 7 days.[1]

  • Inhalation: Inhaled DIDP aerosol appears to be readily absorbed, with an estimated bioavailability of around 75%.[1] An inhalation study in rats showed that approximately 73% of the radioactive dose was cleared after 72 hours, indicating significant absorption via this route.[2]

Distribution: After absorption, DIDP and its metabolites are distributed to various tissues. Following oral or inhalation exposure, the highest concentrations are typically found in the gastrointestinal tract, liver, and kidneys.[1][2] In contrast, after dermal exposure, the majority of the absorbed dose is found in muscle and adipose tissues.[1] DIDP is not significantly accumulated in tissues.[1]

Metabolism: DIDP is rapidly and extensively metabolized.[4] The initial step involves hydrolysis to its monoester, monoisodecyl phthalate (MIDP), and the corresponding alcohol.[5] MIDP is then further oxidized to several metabolites, including mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP).[4]

Excretion: Elimination of DIDP and its metabolites occurs primarily through urine and feces.[1][2] The proportion excreted via each route depends on the dose and route of administration. With increasing oral doses in rats, fecal excretion becomes more predominant.[2] The major metabolite found in urine is MCiNP, suggesting it could serve as a useful biomarker of exposure.[4] In feces, the parent compound DIDP, its monoester MIDP, and the oxidized monoester derivative have been detected.[1] Evidence from a two-generation study also suggests that DIDP can be transferred to offspring through maternal milk.[1]

Quantitative Toxicokinetic Data
ParameterSpeciesRouteDoseValue/FindingCitation
Absorption RatOral0.1 mg/kg56% absorbed[1][2][3]
RatOral11.2 mg/kg46% absorbed[1][2][3]
RatOral1000 mg/kg17% absorbed[1][2][3]
RatDermalN/A~4% of applied dose in 7 days[1]
RatInhalationN/A~73-75% bioavailability[1][2]
Excretion RatOral0.1 mg/kg41% in urine, 57% in feces[2]
RatOral1000 mg/kg12% in urine, 81% in feces[2]

Experimental Workflow: Toxicokinetic Study

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Post-Dosing Phase cluster_analysis Analytical Phase acclimatization Animal Acclimatization (e.g., Rats, 7 days) baseline Baseline Measurements (Body weight, food/water intake) acclimatization->baseline dosing DIDP Administration (Oral or IV, single dose) (e.g., 100 mg/kg) baseline->dosing sampling Serial Sampling at Preset Times (Plasma, Urine, Feces) dosing->sampling termination Study Termination (e.g., 72 hours post-dose) sampling->termination tissue Tissue Collection (Liver, Kidney, GIT, Adipose) termination->tissue quantification Quantification of DIDP & Metabolites (e.g., UHPLC-MS/MS) tissue->quantification analysis Toxicokinetic Analysis (Cmax, Tmax, AUC, T1/2) quantification->analysis

Caption: Workflow for a typical single-dose toxicokinetic study in rats.

Acute and Repeated-Dose Toxicity

Acute Toxicity: DIDP exhibits low acute toxicity across all routes of administration.[1] Oral LD50 values in rats are reported to be greater than 29,100 mg/kg and 62,080 mg/kg in two separate studies.[2] The dermal LD50 in rats and rabbits is greater than 2,910 mg/kg, and the 4-hour inhalation LC50 in rats is greater than 12,540 mg/m³.[2][3] DIDP is not considered a skin or eye irritant, nor a skin sensitizer (B1316253) in animal studies.[1][3]

Acute Toxicity Data
SpeciesRouteEndpointValueCitation
RatOralLD50> 29,100 mg/kg[2][3]
RatDermalLD50> 2,910 mg/kg[3]
RabbitDermalLD50> 2,910 mg/kg[3]
RatInhalationLC50 (4-hr)> 12,540 mg/m³[2][3]

Repeated-Dose Toxicity: The primary target organ identified in repeated-dose oral studies with DIDP is the liver.[1] Effects on the kidneys have also been observed.

  • Subchronic Studies: In a 21-day feeding study in Fischer 344 rats, doses of 1.2% and 2.5% DIDP in the diet (approx. 1000 and 2000 mg/kg/day) caused significant increases in liver and kidney weights.[2][3] Histological examination revealed an increase in the number and size of hepatocyte peroxisomes at the highest dose.[2] A No-Observed-Adverse-Effect Level (NOAEL) was established at 300 mg/kg/day.[2] In a 90-day study, a NOAEL of 60 mg/kg/day was identified in rats based on increases in liver weight and biochemical evidence of peroxisomal proliferation at higher doses.[1][3]

  • Chronic Studies: While long-term carcinogenicity studies for DIDP are not available, chronic toxicity has been inferred from studies on similar phthalates like diisononyl phthalate (DINP).[1] For DINP, a 2-year study in rats established an overall NOAEL of 88 mg/kg/day based on increased liver and kidney weights at higher doses.[6]

Summary of Repeated-Dose Oral Toxicity Studies
Species/StrainDurationDoses (mg/kg/day)NOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Findings & Target OrgansCitation
Fischer 344 Rat21 days~300, 1000, 2000300 (female)300 (male)Increased liver & kidney weights; hepatocyte peroxisome proliferation. Liver, Kidney [2][3]
Rat90 daysN/A60>60Increased liver weight, peroxisomal proliferation. Liver [1][3]
Sprague-Dawley Rat2 years (Parental)~15 to 600N/AN/ADecreased body weight, increased liver & kidney weights, peroxisomal proliferation. Liver, Kidney [7]
Beagle Dog13 weeks~15, 75, 300170 (male), 211 (female)586 (male), 686 (female)Increased liver & kidney weights. Liver, Kidney [2]

Experimental Workflow: 90-Day Subchronic Toxicity Study

G cluster_inlife In-Life Observations cluster_terminal Terminal Procedures acclimatization Acclimatization (e.g., 20 rats/sex/group) randomization Randomization into Dose Groups (e.g., Control, Low, Mid, High) acclimatization->randomization dosing Daily Dosing for 90 Days (e.g., via diet or gavage) randomization->dosing clinical Clinical Signs (Daily) dosing->clinical bodyweight Body Weight & Food Consumption (Weekly) dosing->bodyweight clinpath Clinical Pathology (Hematology, Serum Chemistry) (e.g., Day 90) dosing->clinpath necropsy Gross Necropsy dosing->necropsy organ Organ Weights (Liver, Kidney, Testes, etc.) necropsy->organ histopath Histopathology (Microscopic examination of tissues) organ->histopath

Caption: General workflow for a 90-day subchronic oral toxicity study in rodents.

Reproductive and Developmental Toxicity

The potential for DIDP to cause reproductive and developmental toxicity has been assessed in multi-generational and developmental studies in rats.

Reproductive Toxicity: In two-generation reproductive toxicity studies in Sprague-Dawley rats with dietary DIDP levels up to 0.8% (approx. 600 mg/kg/day), no adverse effects on fertility or other reproductive function measures were observed.[7] However, parental animals exhibited systemic toxicity, including decreased body weight and increased liver and kidney weights, consistent with findings in other repeated-dose studies.[7] The NOAEL for fertility was determined to be 0.8% (approximately 427-927 mg/kg/day).[3][7]

Developmental Toxicity: Developmental effects have been observed, primarily a decrease in offspring survival.[7] In the two-generation studies, reduced pup survival was noted between postnatal days 1 and 4, an effect that was more pronounced in the F2 generation.[7] This led to the establishment of a NOAEL for F2 offspring survival of 0.06% (approximately 33-50 mg/kg/day).[1][7][8]

In a standard developmental toxicity study where pregnant rats were administered DIDP by gavage during gestation days 6-15, mild maternal toxicity (reduced weight gain and food consumption) was seen at 1,000 mg/kg/day.[9] At this maternally toxic dose, an increased incidence of skeletal variations (cervical and rudimentary lumbar ribs) was observed in fetuses.[9] No evidence of teratogenicity was found.[9] The developmental NOAEL in this study was established at 500 mg/kg/day.[9]

Summary of Reproductive and Developmental Toxicity Studies
Study TypeSpeciesDosesNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key FindingsCitation
Two-GenerationSprague-Dawley Rat0.02-0.8% in diet (~15-600)Fertility: ~600F2 Survival: ~33-50F2 Survival: >50No effect on fertility. Reduced F2 pup survival. Parental liver/kidney effects.[1][7][8]
DevelopmentalSprague-Dawley Rat100, 500, 1000 (gavage)Maternal: 500Developmental: 500Maternal: 1000Developmental: 1000Maternal toxicity and increased fetal skeletal variations at 1000 mg/kg/day.[9]

Experimental Workflow: Two-Generation Reproductive Toxicity Study

G cluster_P P Generation (Parental) cluster_F1 F1 Generation cluster_F2 F2 Generation cluster_endpoints Key Endpoints Measured P_dose Dosing (e.g., 10 wks pre-mating) through lactation P_mate Mating (F0 x F0) P_dose->P_mate P_gest Gestation & Lactation P_mate->P_gest E_fertility Fertility Index P_mate->E_fertility F1_select Select F1 Pups at Weaning P_gest->F1_select F1_dose Dosing from Weaning to Adulthood F1_select->F1_dose F1_mate Mating (F1 x F1) F1_dose->F1_mate F1_gest Gestation & Lactation F1_mate->F1_gest F2_eval Evaluate F2 Pups (Survival, Growth, Development) F1_gest->F2_eval E_survival Pup Survival Index F1_gest->E_survival E_growth Body Weights E_landmarks Developmental Landmarks E_pathology Reproductive Organ Pathology

Caption: Workflow of a two-generation reproductive toxicity study (OECD 416).

Genotoxicity and Carcinogenicity

Genotoxicity: DIDP has been evaluated in a range of in vitro and in vivo genotoxicity assays. The results consistently indicate that DIDP is not a genotoxic agent.[1] It is not mutagenic in bacterial mutation assays (Ames test) and tested negative in a mouse lymphoma assay.[1] Furthermore, DIDP was not clastogenic in an in vivo mouse micronucleus assay.[1]

Summary of Genotoxicity Data
Assay TypeSystemMetabolic ActivationResultCitation
Bacterial Reverse MutationIn vitro (Ames test)With and withoutNegative[1]
Mammalian Cell MutationIn vitro (Mouse Lymphoma)N/ANegative[1]
Chromosomal AberrationIn vivo (Mouse Micronucleus)N/ANegative[1]

Carcinogenicity: No long-term carcinogenicity studies have been conducted on DIDP itself.[1] However, based on data from structurally similar high-molecular-weight phthalates like DINP and DEHP, it is anticipated that DIDP could induce hepatocellular tumors in rodents.[1][10] This effect is widely accepted to be a consequence of peroxisome proliferation, a process to which rodents are particularly sensitive.[1] The mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Since PPARα is expressed at very low levels in humans, the response to peroxisome proliferators is significantly reduced.[1] Therefore, the liver tumors observed in rodents are not considered relevant for human cancer risk assessment.[1]

Signaling Pathway: PPARα-Mediated Hepatotoxicity in Rodents

G cluster_effects Cellular & Tissue Effects (Rodent-Specific) DIDP DIDP / Metabolites (e.g., MIDP) PPAR PPARα Activation (in Hepatocyte) DIDP->PPAR Complex PPARα-RXR Heterodimer Formation PPAR->Complex RXR RXR RXR->Complex PPRE Binding to PPRE (Peroxisome Proliferator Response Element in DNA) Complex->PPRE Gene Altered Gene Expression PPRE->Gene Peroxisome ↑ Peroxisome Proliferation Gene->Peroxisome CellCycle ↑ Cell Proliferation ↓ Apoptosis Gene->CellCycle Hepatomegaly Hepatomegaly (Liver Enlargement) Peroxisome->Hepatomegaly CellCycle->Hepatomegaly Tumor Hepatocellular Tumors (Chronic Exposure) Hepatomegaly->Tumor

References

Mechanism of action of Diisodecyl phthalate as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Diisodecyl Phthalate (B1215562) as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisodecyl phthalate (DIDP) is a high molecular weight ortho-phthalate plasticizer extensively utilized to impart flexibility, durability, and processability to polymers, most notably polyvinyl chloride (PVC).[1][2][3] Its primary function is to modify the physical properties of the polymer matrix by reducing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and transforming a rigid, brittle material into a flexible and ductile one.[4][5] This technical guide elucidates the fundamental mechanisms of DIDP's plasticizing action, presents quantitative data on its effects, details the experimental protocols for its evaluation, and provides visual representations of its molecular interactions and testing workflows.

Core Mechanism of Action: Theories of Plasticization

The plasticizing effect of DIDP in a polymer matrix like PVC is not attributed to a single phenomenon but is best described by a combination of established theories.[6] DIDP, a clear, oily liquid, is composed of a mixture of isomers derived from the esterification of phthalic acid and isomeric decyl alcohols.[2] Its large, flexible structure with long, non-polar alkyl chains is key to its function.[7]

Lubricity Theory

The Lubricity Theory posits that the rigidity of a polymer like PVC arises from the significant intermolecular friction and attraction between its long molecular chains.[8][9][10] When DIDP is introduced, its molecules penetrate the polymer matrix and act as molecular lubricants.[6][11] They position themselves between the PVC chains, effectively shielding the polymer's polar groups from each other.[7] This shielding action reduces the cohesive forces, allowing the polymer chains to slide past one another with greater ease, which manifests as increased flexibility and softness in the final material.[4][8]

Gel Theory

The Gel Theory builds upon the lubrication concept, suggesting that plasticizers break down the polymer's rigid, three-dimensional network.[9][10] In unplasticized PVC, polymer chains are held together by numerous points of attachment, creating a stiff structure.[12] DIDP molecules disrupt these polymer-polymer bonds and form weaker, secondary bonds with the polymer chains themselves.[4][12] This creates a more loosely associated, gel-like structure that can be more easily deformed under stress without fracturing, thereby enhancing the material's elongation and flexibility.[4][9]

Free Volume Theory

The Free Volume Theory is one of the most comprehensive explanations for plasticization.[9][13] "Free volume" refers to the microscopic empty space between polymer chains that is not occupied by the molecules themselves.[14] In a rigid, glassy polymer below its Tg, the free volume is minimal, severely restricting the movement of polymer chain segments.[13][14]

Plasticizers like DIDP function by increasing this internal free volume.[6][9] The bulky DIDP molecules physically separate the tightly packed PVC chains, creating additional space.[11][15] This increased "molecular breathing room" enhances the mobility of the polymer chains, allowing for the segmental rotations and movements that are characteristic of a flexible, rubbery state.[14][15] A critical consequence of this increased free volume and chain mobility is a significant reduction in the polymer's glass transition temperature (Tg).[4][5][13] The material transitions from a rigid glass to a flexible rubber at a much lower temperature, making it soft and pliable at ambient conditions.[5]

The process of incorporating DIDP into PVC involves several stages, from physical adsorption and swelling of the resin particles to the chemical interaction between the polar groups of the plasticizer and the polymer.[6]

Quantitative Data on DIDP Performance

The effectiveness of DIDP as a plasticizer is quantified by measuring its impact on the thermal and mechanical properties of the polymer.

Table 1: Effect of DIDP Concentration on the Mechanical Properties of PVC
DIDP Concentration (wt %)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
4012.522070
4514.025075
5013.024072
5512.023068
6011.022065
6510.021062
(Data synthesized from a study on PVC/DIDP blends, which found a balance of stiffness and toughness at 45 wt% DIDP loading.)[16]
Table 2: Thermal Stability and Migration of DIDP in PVC
DIDP Concentration (wt %)Weight Loss after 7 days at 100°C (%)
40~1.75
45~0.13
50~0.12
55~0.12
60~0.12
65~0.12
(Data from a study indicating that increasing DIDP concentration to 45 wt% significantly reduces the vaporization of volatile components due to thermal degradation.)[16]

Experimental Protocols

The evaluation of DIDP's plasticizing efficiency involves a suite of standardized analytical techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the plasticized PVC. A significant reduction in Tg compared to unplasticized PVC indicates effective plasticization.[17]

  • Methodology:

    • A small, precisely weighed sample (e.g., 10 mg) of the PVC/DIDP blend is placed in an aluminum sample pan.[17]

    • The sample is subjected to a controlled heating program in the DSC instrument, for example, heating from -20°C to 120°C at a rate of 10°C/min.[17]

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The Tg is identified as a step-change in the baseline of the resulting heat flow curve.[17] This change corresponds to the increase in heat capacity as the polymer transitions from a glassy to a rubbery state.[17]

Mechanical Properties: Tensile Testing
  • Objective: To measure the tensile strength, elongation at break, and modulus of the plasticized material, which are key indicators of flexibility and durability.[18]

  • Methodology (based on ASTM D2284):

    • PVC/DIDP formulations are prepared by dry blending followed by a process like melt extrusion or molding to create standardized test specimens (e.g., dumbbell-shaped).[16][18]

    • Samples are conditioned in a controlled environment to ensure consistent results.[18]

    • The specimen is mounted in the grips of a universal testing machine.

    • The sample is pulled at a constant rate of speed until it fractures.

    • The force required to stretch the sample and the extent of elongation are continuously recorded.

    • From this data, tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at fracture) are calculated.[18]

Plasticizer Migration and Volatility: Thermogravimetric Analysis (TGA) and Aging Tests
  • Objective: To quantify the loss of plasticizer from the PVC matrix due to evaporation at elevated temperatures or migration into other media.[19][20] Low migration is a critical performance attribute for plasticizer permanence.[21]

  • Methodology (Weight Loss on Aging):

    • Initial weight of the PVC/DIDP sample is accurately measured.[16]

    • The sample is placed in a temperature-controlled oven for a specified duration and temperature (e.g., 7 days at 100°C).[16]

    • After the aging period, the sample is removed, allowed to cool to ambient temperature in a desiccator, and re-weighed.[16]

    • The weight loss, attributed primarily to the evaporation of the plasticizer and other volatile components, is calculated as a percentage of the initial weight.[16]

  • Methodology (TGA):

    • A small sample of the plasticized PVC is heated at a constant rate in a TGA instrument.[22]

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting curve shows distinct weight loss steps corresponding to the volatilization of the plasticizer and subsequent degradation of the PVC polymer, allowing for quantification of the plasticizer content and assessment of thermal stability.[22][23]

Visualization of Mechanisms and Workflows

Diagram 1: Molecular Mechanism of DIDP Plasticization

Caption: Molecular interaction of DIDP with PVC chains.

Diagram 2: Experimental Workflow for DIDP Evaluation

ExperimentalWorkflow Workflow for Evaluating DIDP Plasticizer Performance prep 1. Sample Preparation (PVC + DIDP Blending & Molding) thermal 2. Thermal Analysis (DSC/TMA) prep->thermal mech 3. Mechanical Testing (Tensile) prep->mech mig 4. Migration/Volatility Testing (Aging, TGA) prep->mig tg Determine Glass Transition Temp (Tg) thermal->tg mech_props Measure Tensile Strength & Elongation at Break mech->mech_props loss Quantify Plasticizer Weight Loss / Permanence mig->loss analysis 5. Data Analysis & Performance Evaluation tg->analysis mech_props->analysis loss->analysis

Caption: Standard experimental workflow for plasticizer evaluation.

References

In-Depth Literature Review: The Health Effects of High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

High molecular weight (HMW) phthalates, a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers, have come under increasing scrutiny for their potential adverse effects on human health. Ubiquitous in consumer products, medical devices, and food packaging, these compounds can leach into the environment and subsequently enter the human body through ingestion, inhalation, and dermal contact. This technical guide provides a comprehensive review of the current scientific literature on the health effects of prominent HMW phthalates, including Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), Di-n-butyl phthalate (DBP), and Benzyl butyl phthalate (BBP). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Key Health Effects of High Molecular Weight Phthalates

Exposure to HMW phthalates has been associated with a range of health concerns, primarily targeting the endocrine and reproductive systems. Other organ systems, including the liver, kidneys, and nervous system, are also susceptible to their toxic effects. The following sections summarize the key health effects organized by the specific HMW phthalate.

Di(2-ethylhexyl) phthalate (DEHP)

DEHP is one of the most extensively studied HMW phthalates and has been linked to a variety of adverse health outcomes.

  • Reproductive Toxicity : In males, DEHP exposure is associated with testicular atrophy, reduced sperm density and motility, and increased numbers of abnormal sperm.[1] Animal studies have demonstrated that DEHP can interfere with normal sexual development in male rodents by reducing testosterone (B1683101) synthesis.[1] In utero exposure to DEHP in rats has been shown to decrease testosterone production by 50% at doses of 100, 300, and 750 mg/kg/day.[1] A study on young Wistar male rats administered 2.0 g/kg of DEHP for 14 days resulted in significantly reduced testicular weight and testosterone content.[2] In pubertal female rats, DEHP exposure can lead to a disruption in the hypothalamus-uterus axis.[3] A dose-response study in female Wistar rats showed a significant delay in the age of vaginal opening at 15 mg/kg/day and above, with a no-observed-adverse-effect-level (NOAEL) for female reproductive development set at 5 mg/kg/day.[4]

  • Hepatic Toxicity : DEHP has been shown to induce liver enlargement and, in rodents, liver cancer.[1] The mechanism is thought to involve the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathways, leading to lipid accumulation.[1]

  • Other Health Effects : DEHP has been associated with endocrine disruption, including effects on thyroid hormone homeostasis.[1] It is classified as a substance that may cause cancer and birth defects or other reproductive harm.[5]

Diisononyl Phthalate (DINP)

DINP is often used as a replacement for DEHP, but studies have indicated that it is not without its own health risks.

  • Hepatic Toxicity : In mice, DINP has been shown to induce liver tumors.[6] Studies in male B6C3F1 mice fed diets with DINP at concentrations of 500, 1500, 4000, and 8000 ppm (approximately 100, 300, 800, and 1600 mg/kg/day) showed significantly elevated liver weights and peroxisomal enzyme activity at tumorigenic levels.[6] Another study in male F344 rats and B6C3F1 mice showed increased liver weight and peroxisomal beta-oxidation at high doses of DINP.[7]

  • Developmental and Reproductive Toxicity : The U.S. Environmental Protection Agency (EPA) has concluded that DINP poses an unreasonable risk to workers' health, with links to developmental toxicity and "phthalate syndrome," which affects male reproductive health.[8]

  • Carcinogenicity : DINP is listed as a substance known to the State of California to cause cancer.[9]

Di-n-butyl Phthalate (DBP)

DBP is another HMW phthalate with well-documented adverse effects on the reproductive system.

  • Reproductive Toxicity : DBP is considered a reproductive and developmental toxicant.[10] In vitro studies using human adrenocortical H295R cells have shown that both DBP and its primary metabolite, mono-n-butyl phthalate (MBP), can significantly decrease testosterone and androstenedione (B190577) levels.[10] Specifically, DBP exposure led to a 30% decrease in testosterone at 500 µM.[11] In adult male mice, oral exposure to DBP at 10 and 100 mg/kg/day for five weeks resulted in a significant decrease in testicular testosterone concentration (24.5% and 21.5%, respectively).[12]

  • Endocrine Disruption : DBP and MBP have been shown to exhibit antiandrogenic activity.[13] DBP can also inhibit testosterone synthesis through a glucocorticoid-mediated pathway in rats.[14]

Benzyl Butyl Phthalate (BBP)

BBP is recognized for its potential to cause reproductive and developmental harm.

  • Reproductive and Developmental Toxicity : BBP is on the Proposition 65 list because it can cause birth defects or other reproductive harm.[15] Exposure during pregnancy may affect the development of the child.[15] Animal studies have shown that BBP exposure is associated with testicular toxicity and antiandrogenic effects.[16]

  • Endocrine Disruption : Similar to other HMW phthalates, BBP has been shown to have antiandrogenic properties.[16]

Quantitative Data Summary

The following tables summarize the quantitative data on the health effects of DEHP, DINP, DBP, and BBP from various experimental studies.

Table 1: Reproductive and Developmental Toxicity of High Molecular Weight Phthalates

PhthalateSpecies/ModelDose/ConcentrationEffectReference
DEHPRat (in utero)100, 300, 750 mg/kg/day50% decrease in testosterone production[1]
DEHPRat (young male)2.0 g/kg for 14 daysSignificantly reduced testicular weight and testosterone[2]
DEHPRat (female)≥ 15 mg/kg/daySignificant delay in vaginal opening[4]
DEHPRat (female)5 mg/kg/dayNOAEL for reproductive development[4]
DBPHuman H295R cells500 µM30% decrease in testosterone[11]
DBPMouse (adult male)10 mg/kg/day for 5 weeks24.5% decrease in testicular testosterone[12]
DBPMouse (adult male)100 mg/kg/day for 5 weeks21.5% decrease in testicular testosterone[12]

Table 2: Hepatic Toxicity of High Molecular Weight Phthalates

PhthalateSpecies/ModelDose/ConcentrationEffectReference
DINPMouse (male)500-8000 ppm in dietSignificantly elevated liver weights and peroxisomal enzyme activity[6]
DINPRat and Mouse (male)High doses in dietIncreased liver weight and peroxisomal beta-oxidation[7]

Table 3: Endocrine Disrupting Effects of High Molecular Weight Phthalates (In Vitro)

PhthalateAssayEndpointIC50/EC50Reference
DBPAndrogen Receptor AntagonismLuciferase Reporter Assay1.05 x 10-6 M[13]
MBPAndrogen Receptor AntagonismLuciferase Reporter Assay1.22 x 10-7 M[13]
DBPAndrogen Receptor AgonismLuciferase Reporter Assay6.17 x 10-6 M[13]
MBPAndrogen Receptor AgonismLuciferase Reporter Assay1.13 x 10-5 M[13]

Table 4: Human Exposure Data

Phthalate MetabolitePopulationMatrixMedian Concentration (ng/mL or µg/g creatinine)Reference
MECPP (DEHP)U.S. ChildrenUrine46.6 ng/mL[16]
MBP (DBP)U.S. ChildrenUrine27.6 ng/mL[16]
MEP (DEP)U.S. AdultsUrine16,200 ppb (highest found)[17]
MBP (DBP)U.S. AdultsUrine4,670 ppb (highest found)[17]
MBzP (BBP)U.S. AdultsUrine1,020 ppb (highest found)[17]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the health effects of HMW phthalates.

In Vivo Animal Studies
  • DEHP Reproductive Toxicity in Rats : Young Wistar male rats were administered 2.0 g/kg of DEHP daily by gavage for 14 days. At the end of the treatment period, animals were euthanized, and testes were collected for weight measurement and determination of zinc and testosterone concentrations.[2] In another study, female Wistar rats were treated daily with DEHP (0.015 to 405 mg/kg/day) or vehicle control by gavage from gestation day 6 to lactation day 22 to assess effects on reproductive development.[4]

  • DINP Hepatic Toxicity in Mice : Male B6C3F1 mice were fed diets containing DINP at concentrations of 0, 500, 1500, 4000, or 8000 ppm for up to 104 weeks. Liver tissue was examined for tumors, and indicators of peroxisome proliferation, such as liver weight and enzyme activity, were measured.[6]

  • DBP Reproductive Toxicity in Mice : Adult male C57BL/6 mice were orally administered DBP at doses of 0, 10, or 100 mg/kg/day for five weeks. One week after the final dose, testes were collected and analyzed for testosterone levels and the expression of steroidogenic enzymes.[12]

In Vitro Assays
  • Androgen Receptor Activity Assay : The antiandrogenic and androgenic activities of DBP and MBP were assessed using a luciferase reporter gene assay. Chinese hamster ovary (CHO) cells were co-transfected with an androgen receptor expression vector and a luciferase reporter plasmid. Cells were then treated with various concentrations of the test compounds in the presence or absence of a known androgen. Luciferase activity was measured to determine the effect on androgen receptor signaling.[13]

  • Steroidogenesis Assay : Human adrenocortical H295R cells were exposed to DBP or MBP at concentrations ranging from 1 to 500 µM for 48 hours. The cell culture medium was then collected and analyzed for steroid hormone levels (e.g., testosterone, androstenedione) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Human Biomonitoring
  • Urinary Metabolite Analysis : Human exposure to HMW phthalates is typically assessed by measuring their metabolites in urine. The analytical method often involves enzymatic deconjugation of the glucuronidated metabolites, followed by solid-phase extraction (SPE) and analysis using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[16][18] This method allows for the sensitive and specific quantification of multiple phthalate metabolites in a single urine sample.

Signaling Pathways and Molecular Mechanisms

The toxic effects of HMW phthalates are mediated through their interaction with various cellular signaling pathways, leading to endocrine disruption and organ damage.

Peroxisome Proliferator-Activated Receptors (PPARs)

HMW phthalates, particularly their monoester metabolites, can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Activation of PPARα in the liver by phthalates can lead to peroxisome proliferation and subsequent hepatotoxicity, including tumor formation in rodents.

PPAR_Signaling cluster_nucleus Nucleus Phthalate HMW Phthalate (e.g., DEHP, DINP) Monoester Monoester Metabolite (e.g., MEHP) Phthalate->Monoester Metabolism PPAR PPARα/γ Monoester->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE Binds to RXR->PPRE Binds to TargetGenes Target Gene Expression (Lipid Metabolism, Peroxisome Proliferation) PPRE->TargetGenes Regulates Hepatotoxicity Hepatotoxicity TargetGenes->Hepatotoxicity Leads to SREBP1c_Pathway Phthalate HMW Phthalate (e.g., DEHP) UpstreamSignal Upstream Signaling (e.g., LXR activation) Phthalate->UpstreamSignal SREBP1c_pre Inactive SREBP-1c (ER Membrane) UpstreamSignal->SREBP1c_pre Activates cleavage SREBP1c_active Active SREBP-1c (Nucleus) SREBP1c_pre->SREBP1c_active Translocates to Nucleus TargetGenes Lipogenic Gene Expression (e.g., FAS, ACC) SREBP1c_active->TargetGenes Upregulates LipidAccumulation Lipid Accumulation TargetGenes->LipidAccumulation Hepatosteatosis Hepatosteatosis LipidAccumulation->Hepatosteatosis Steroidogenesis_Inhibition cluster_enzymes Steroidogenic Enzymes Phthalate HMW Phthalate (e.g., DBP, DEHP) StAR StAR Phthalate->StAR Inhibits CYP11A1 CYP11A1 Phthalate->CYP11A1 Inhibits CYP17A1 CYP17A1 Phthalate->CYP17A1 Inhibits Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD HSD3B 3β-HSD HSD17B 17β-HSD

References

An In-depth Technical Guide to Diisodecyl Phthalate (DIDP): Structural Isomers and Their Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-production-volume chemical primarily used as a plasticizer to impart flexibility and durability to a wide range of polymeric products. Unlike simpler phthalates, DIDP is not a single chemical entity but rather a complex mixture of structural isomers. This technical guide provides a comprehensive overview of the structural isomers of DIDP, their physicochemical characteristics, metabolic pathways, toxicological profiles, and the analytical methodologies used for their assessment. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this prevalent plasticizer.

Structural Isomers of Diisodecyl Phthalate

DIDP is synthesized by the esterification of phthalic anhydride (B1165640) with isodecyl alcohol, which itself is a mixture of various branched-chain C10 alcohols. Consequently, commercial DIDP is a complex isomeric mixture. The isodecyl chains are primarily composed of trimethylheptyl, dimethyloctyl, and methylnonyl isomers.[1] One of the commonly cited representative structures is bis(8-methylnonyl) phthalate.[2][3]

The general chemical structure of DIDP is a benzene (B151609) ring with two ester groups at the ortho position, each connected to an isodecyl (C10H21) alkyl chain. The structural diversity arises from the various branching patterns within the isodecyl groups.

Key Isomeric Sub-classes of Isodecyl Chains in DIDP:

  • Trimethylheptyl: These isomers contain a seven-carbon main chain with three methyl branches.

  • Dimethyloctyl: These isomers feature an eight-carbon main chain with two methyl branches.

  • Methylnonyl: These isomers have a nine-carbon main chain with a single methyl branch.

  • n-Decyl: While less common in "isodecyl" mixtures, some linear decyl content may be present.[1]

Due to the complexity of the isomeric mixture, the separation and characterization of individual isomers are challenging. Most of the available data on physicochemical properties, toxicology, and metabolism pertain to the DIDP mixture as a whole.

Physicochemical Properties

The physicochemical properties of DIDP are typically reported for the isomeric mixture. These properties are crucial for understanding its environmental fate, bioavailability, and behavior in various matrices.

PropertyValueReferences
Molecular Formula C28H46O4[2][3][4]
Average Molecular Weight 446.7 g/mol [2][5]
Appearance Colorless, oily liquid[2]
Melting Point Approximately -46 °C to -50 °C[3][4][5]
Boiling Point > 400 °C[6]
Density 0.961 - 0.97 g/cm³ at 20 °C[3][5]
Vapor Pressure < 5.0 x 10⁻⁷ mmHg at 25 °C[5]
Water Solubility < 0.001 mg/L[5]
Log Kow (Octanol-Water Partition Coefficient) > 8.0[5]

Metabolism of this compound

The metabolism of DIDP proceeds through a series of enzymatic reactions, primarily in the liver. The metabolic pathway involves two main phases.

Phase I Metabolism:

  • Hydrolysis: The initial and primary metabolic step is the hydrolysis of one of the ester linkages by carboxylesterases to form the monoester, monoisodecyl phthalate (MIDP), and isodecyl alcohol.

  • Oxidation: The alkyl chain of MIDP undergoes extensive oxidative metabolism. This involves hydroxylation at various positions on the isodecyl chain, followed by further oxidation to form oxo and carboxylic acid metabolites.

Phase II Metabolism:

The hydroxylated metabolites can undergo conjugation with glucuronic acid to form glucuronide conjugates, which are more water-soluble and readily excreted.

The major urinary metabolites of DIDP are the oxidized products of the monoester, such as mono(carboxy-isononyl) phthalate (MCiNP), mono(hydroxy-isodecyl) phthalate (MHiDP), and mono(oxo-isodecyl) phthalate (MOiDP).[7][8] MCiNP is often the most abundant urinary metabolite.[7][8] The parent compound, DIDP, and its primary metabolite, MIDP, are found in feces.

Metabolic Pathway of this compound (DIDP) DIDP This compound (DIDP) MIDP Monoisodecyl Phthalate (MIDP) DIDP->MIDP Hydrolysis (Carboxylesterases) Excretion Excretion (Urine and Feces) DIDP->Excretion Fecal Oxidized_Metabolites Oxidized Metabolites (MHiDP, MOiDP, MCiNP) MIDP->Oxidized_Metabolites Oxidation (CYP450) MIDP->Excretion Fecal Glucuronide_Conjugates Glucuronide Conjugates Oxidized_Metabolites->Glucuronide_Conjugates Glucuronidation (UGTs) Oxidized_Metabolites->Excretion Glucuronide_Conjugates->Excretion

Metabolic pathway of this compound (DIDP).

Toxicological Profile

The toxicological profile of DIDP has been evaluated in numerous studies. Generally, it is considered to have low acute toxicity.[9] The primary concerns are related to its potential effects on the liver and reproductive development following chronic exposure.

Key Toxicological Endpoints:

  • Hepatotoxicity: Long-term administration of DIDP has been associated with hepatotoxic effects, including increased liver weight and hepatocellular hypertrophy.[9]

  • Reproductive and Developmental Toxicity: Some studies in rodents have indicated that high doses of DIDP can lead to developmental effects, such as skeletal abnormalities and reduced pup survival.[9][10] However, DIDP is generally considered to have weak or no anti-androgenic activity, a key concern for some other phthalates.[9][10]

  • Carcinogenicity and Mutagenicity: Current evidence does not suggest that DIDP is mutagenic or carcinogenic.[9]

It is important to note that most toxicological studies have been conducted on the DIDP mixture. The toxicological profiles of individual isomers are not well-characterized.

Experimental Protocols

Analytical Methodologies

The analysis of DIDP and its metabolites in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

5.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) for DIDP Analysis

GC-MS is a robust method for the quantification of the parent DIDP isomers.

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) is commonly used to isolate DIDP from the sample matrix.

    • Cleanup: The extract may be cleaned up using techniques like gel permeation chromatography (GPC) or silica (B1680970) gel chromatography to remove interfering substances.

  • GC-MS Parameters:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.

    • Injector: Splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the various isomers, which often elute as a broad, unresolved hump.

    • Ionization: Electron ionization (EI) is the most common ionization technique.

    • Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ion at m/z 149 (phthalic anhydride fragment) is often monitored, along with other specific ions for confirmation.

5.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DIDP Metabolite Analysis

LC-MS/MS is the preferred method for the analysis of DIDP metabolites in biological samples like urine due to their polar nature.

  • Sample Preparation:

    • Enzymatic Deconjugation: For the analysis of total (free + conjugated) metabolites, urine samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugates.

    • Extraction: SPE is the most common method for extracting and concentrating the metabolites from urine.

  • LC-MS/MS Parameters:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like formic acid, is used.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

    • Detection: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite.

Analytical Workflow for DIDP and Metabolites cluster_0 DIDP Analysis (e.g., in environmental samples) cluster_1 DIDP Metabolite Analysis (e.g., in urine) Sample_DIDP Sample Extraction_DIDP Extraction (LLE or SPE) Sample_DIDP->Extraction_DIDP Cleanup_DIDP Cleanup (GPC or Silica) Extraction_DIDP->Cleanup_DIDP GCMS GC-MS Analysis Cleanup_DIDP->GCMS Data_Analysis_DIDP Data Analysis GCMS->Data_Analysis_DIDP Sample_Met Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase) Sample_Met->Deconjugation Extraction_Met Solid-Phase Extraction (SPE) Deconjugation->Extraction_Met LCMSMS LC-MS/MS Analysis Extraction_Met->LCMSMS Data_Analysis_Met Data Analysis LCMSMS->Data_Analysis_Met

Analytical workflow for DIDP and its metabolites.
Toxicological Study Protocols

5.2.1. Developmental Toxicity Study (OECD 414 Guideline)

This type of study is crucial for assessing the potential of a substance to cause adverse effects on the developing fetus.

  • Test Animals: Typically pregnant rats or rabbits.

  • Administration: The test substance (DIDP) is administered daily to the dams, usually by oral gavage, during the period of major organogenesis.

  • Dosage: A control group and at least three dose levels are used.

  • Observations:

    • Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study. At termination, the uterus is examined.

    • Fetal: The number of implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

  • Endpoint Analysis: The incidence of developmental abnormalities is statistically compared between the control and treated groups. A No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for both maternal and developmental toxicity are determined.

5.2.2. In Vitro Androgen Receptor (AR) Activity Assay

These assays are used to screen for potential anti-androgenic activity.

  • Cell Line: A mammalian cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase).

  • Procedure:

    • Cells are cultured in the presence of a known androgen (e.g., testosterone) and varying concentrations of the test substance (DIDP).

    • A positive control (a known anti-androgen) and a vehicle control are included.

    • After an incubation period, the reporter gene activity is measured (e.g., by luminescence).

  • Endpoint Analysis: A decrease in reporter gene activity in the presence of the test substance indicates potential anti-androgenic activity. The results are often expressed as an IC50 value (the concentration that causes 50% inhibition of the androgen-induced response).

Conclusion

This compound is a complex mixture of structural isomers, which presents challenges for its comprehensive characterization. The available data, primarily on the isomeric mixture, indicate low acute toxicity but raise some concerns regarding potential liver and developmental effects at high doses. Understanding the distinct properties and biological activities of the individual major isomers remains a significant data gap and a key area for future research. The analytical and toxicological methodologies outlined in this guide provide a framework for the continued investigation of DIDP and its potential impact on human health and the environment. For professionals in drug development, an awareness of DIDP is important due to its potential to leach from plastic materials used in manufacturing, packaging, and delivery systems.

References

An In-depth Technical Guide on the Bioaccumulation Potential of Diisodecyl Phthalate in the Food Chain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diisodecyl phthalate (B1215562) (DIDP) is a high molecular weight phthalate ester used as a plasticizer in a wide variety of consumer and industrial products. Its widespread use has led to its presence in the environment, raising concerns about its potential for bioaccumulation and subsequent risks to ecosystems and human health. This technical guide provides a comprehensive overview of the bioaccumulation potential of DIDP in the food chain. It synthesizes available quantitative data, details relevant experimental and analytical protocols, and visualizes key biological pathways and workflows. Overall, current evidence suggests that DIDP has a low potential for bioaccumulation and biomagnification in both aquatic and terrestrial food chains. This is largely attributed to its low water solubility and significant metabolism by organisms. However, its detection in various environmental matrices and biota warrants continued monitoring and research.

Quantitative Data on Bioaccumulation

The bioaccumulation potential of a chemical is often quantified using metrics such as the Bioconcentration Factor (BCF) and the Biomagnification Factor (BMF). The BCF measures the accumulation of a chemical in an organism from the surrounding water, while the BMF describes the increase in concentration of a substance in an organism relative to its diet.

Bioconcentration Factor (BCF)

The following table summarizes the experimental BCF values for DIDP in various aquatic organisms.

OrganismExposure Concentration (µg/L)BCF ValueMean BCFStudy DetailsReference
Daphnia magna (Water flea)3.210011614C-labeled DIDP; daily feeding with algae and yeast; pH 8.3; T = 20°C. BCF also includes metabolites.(Brown and Thompson, 1982a)
10147
32128
10090
Mytilus edulis (Mussel)5.03,9773,48814C-labeled DIDP; T = 15°C; continuous flow-through system.(Brown and Thompson, 1982b)
502,998
Cyprinus carpio (Carp)Not specified<14.4<14.4Experimental study.(ECJRC, 2003b)
Food Web Magnification Factor (FWMF)

A study on a marine food web provided a Food Web Magnification Factor (FWMF) for DIDP. An FWMF less than 1 suggests that the chemical is not biomagnifying through the food web.

EcosystemNumber of SpeciesTrophic LevelsFWMF ValueConclusion
Marine Food Web1840.44Trophic dilution observed. DIDP is predominantly absorbed via the diet and is metabolized, leading to a depuration rate greater than the passive elimination rate.

Tissue-Specific Accumulation

Studies have shown that DIDP and its metabolites can be distributed in various tissues. The following table provides an overview of tissue-specific accumulation.

OrganismTissueCompound(s) DetectedKey FindingsReference
RatsPlasma, urine, feces, various tissuesDIDP and its metabolites (MiDP, MHiDP, MCiNP, MOiDP)DIDP was rapidly and extensively metabolized. The conjugated forms of DIDP and its metabolites were found in significant quantities in plasma, urine, and feces. DIDP and its major metabolites were also distributed in various tissues.[1]
FishMuscle, Gills, Intestine, Liver, BrainDIDP and other phthalatesHigher concentrations of pharmaceuticals, including phthalates, were found in zoobenthos compared to plankton, shrimp, and fish muscle. In fish, the liver and brain generally showed higher concentrations than gills and muscle.[2]

Experimental Protocols

Representative Protocol for a Fish Bioconcentration Study

This protocol is a generalized representation based on regulatory guidelines such as those from the OECD and EPA for determining the Bioconcentration Factor (BCF) of a chemical in fish.[3]

Objective: To determine the uptake and depuration kinetics and the steady-state bioconcentration factor (BCF) of Diisodecyl phthalate (DIDP) in a suitable fish species.

1. Test Organism:

  • Species: Rainbow trout (Oncorhynchus mykiss) or another species with low fat content and a known life history.

  • Source: A certified disease-free supplier.

  • Acclimation: Acclimate fish to test conditions for at least two weeks prior to the start of the exposure.

2. Test Substance and System:

  • Test Substance: Radiolabeled (e.g., ¹⁴C-DIDP) or non-labeled DIDP of known purity.

  • Test System: A flow-through system is preferred to maintain constant exposure concentrations. The system should be constructed of materials that do not adsorb the test substance (e.g., glass, stainless steel).

3. Experimental Design:

  • Uptake Phase: Expose fish to a constant, sublethal concentration of DIDP in the water for a period sufficient to reach steady-state (typically 28 days, but can be determined by preliminary tests).

  • Depuration Phase: After the uptake phase, transfer the fish to clean, DIDP-free water and monitor the elimination of the substance from their tissues for a period until at least 95% of the substance has been eliminated.

  • Controls: A control group of fish is maintained under identical conditions but without the test substance.

4. Sampling and Analysis:

  • Water Sampling: Collect water samples at regular intervals throughout the uptake phase to monitor the exposure concentration.

  • Fish Sampling: Collect fish samples at several time points during both the uptake and depuration phases. Analyze whole fish or specific tissues.

  • Analytical Method: Use a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) for non-labeled DIDP or liquid scintillation counting for radiolabeled DIDP, to quantify the concentration in water and fish tissue.

5. Data Analysis:

  • Uptake Rate Constant (k₁): Calculated from the increase in tissue concentration over time during the uptake phase.

  • Depuration Rate Constant (k₂): Calculated from the decrease in tissue concentration over time during the depuration phase.

  • Kinetic BCF (BCFk): Calculated as the ratio of k₁/k₂.

  • Steady-State BCF (BCFss): Calculated as the ratio of the concentration of DIDP in the fish (Cf) to the concentration in the water (Cw) at steady-state.

Representative Protocol for DIDP Analysis in Biological Tissues by GC-MS

This protocol outlines a general procedure for the extraction and quantification of DIDP in fish tissue using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize a known weight of the tissue sample.

  • Internal Standard Spiking: Spike the homogenate with a known amount of an appropriate internal standard (e.g., a deuterated phthalate) to correct for extraction efficiency and instrumental variability.

  • Extraction: Extract the lipids and phthalates from the tissue using an organic solvent mixture (e.g., hexane/acetone). Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic-assisted extraction (UAE) can be used.[6]

  • Lipid Removal (Clean-up): Remove lipids from the extract to prevent interference with the GC-MS analysis. This can be achieved through techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the different phthalates.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) mode is often employed for higher sensitivity and selectivity, monitoring characteristic ions of DIDP and the internal standard.[7]

3. Quantification and Quality Control:

  • Calibration: Prepare a multi-point calibration curve using standards of known DIDP concentrations.

  • Quantification: Determine the concentration of DIDP in the sample by comparing its peak area to that of the internal standard and the calibration curve.

  • Quality Control: Analyze procedural blanks, matrix spikes, and certified reference materials to ensure the accuracy and precision of the method.[8]

Signaling Pathways and Mechanisms of Action

Recent research has indicated that DIDP can act as an endocrine-disrupting chemical (EDC) by interacting with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[9]

The PPAR:RXR Signaling Pathway

PPARs are a group of nuclear receptors that, upon activation by ligands, form a heterodimer with the Retinoid X Receptor (RXR).[10][11] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[12] This pathway plays a crucial role in lipid metabolism, adipogenesis, and inflammation.[13][14]

In silico and in vitro studies have shown that DIDP and its metabolites can bind to and activate PPARs, particularly PPARγ, and also show a high affinity for RXR subtypes.[15] This activation can lead to the upregulation of genes involved in fatty acid metabolism, potentially leading to long-term changes in lipid homeostasis.

PPAR_RXR_Pathway cluster_extracellular Extracellular Space / Cytoplasm DIDP This compound (DIDP)

Visualizations of Key Processes

Bioaccumulation of DIDP in an Aquatic Food Chain

The following diagram illustrates the potential pathways for DIDP bioaccumulation and trophic transfer in a simplified aquatic food chain.

// Metabolism and Excretion Algae -> Water [label="Metabolism &\nExcretion", style=dashed, color="#5F6368"]; Zooplankton -> Water [label="Metabolism &\nExcretion", style=dashed, color="#5F6368"]; BenthicInvertebrates -> Water [label="Metabolism &\nExcretion", style=dashed, color="#5F6368"]; SmallFish -> Water [label="Metabolism &\nExcretion", style=dashed, color="#5F6368"]; LargeFish -> Water [label="Metabolism &\nExcretion", style=dashed, color="#5F6368"]; } END_DOT DIDP can enter the food chain from water and sediment, with potential for trophic transfer.

Experimental Workflow for DIDP Analysis

This diagram outlines the typical steps involved in the analysis of DIDP in biological samples, from sample collection to data reporting.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Fish Tissue) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Cleanup 4. Clean-up (e.g., SPE, GPC) Extraction->Cleanup Concentration 5. Concentration Cleanup->Concentration GCMS 6. GC-MS Analysis Concentration->GCMS Quantification 7. Quantification (using calibration curve) GCMS->Quantification DataAnalysis 8. Data Analysis & Reporting Quantification->DataAnalysis

Conclusion

The available scientific evidence indicates that this compound has a low potential for bioaccumulation and does not biomagnify in aquatic or terrestrial food webs. This is primarily due to its physicochemical properties, such as low water solubility, and the ability of many organisms to metabolize the compound. However, its continuous release into the environment from various consumer and industrial products leads to its pseudo-persistence and widespread presence in environmental and biological samples. The activation of the PPAR:RXR signaling pathway by DIDP suggests a potential mechanism for endocrine disruption and metabolic effects, which warrants further investigation, especially concerning chronic, low-level exposures. Continued monitoring of DIDP in the environment and further research into its sublethal effects on wildlife and humans are essential for a comprehensive risk assessment.

References

An In-depth Technical Guide on the Developmental and Reproductive Toxicity of Diisodecyl Phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester used primarily as a plasticizer in a wide variety of polyvinyl chloride (PVC) products.[1] Due to its widespread use, human exposure is ubiquitous, raising concerns about its potential impact on reproductive and developmental health.[1] This technical guide provides a comprehensive overview of the existing scientific literature on the developmental and reproductive toxicity of DIDP, with a focus on quantitative data from key experimental studies, detailed methodologies, and an exploration of the potential molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and toxicology.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative findings from pivotal two-generation reproductive toxicity and developmental toxicity studies of DIDP in rats. These studies form the basis of our current understanding of the potential hazards associated with DIDP exposure.

Table 1: Two-Generation Reproductive Toxicity of DIDP in Sprague-Dawley Rats (Dietary Administration)[2][3]
Parameter Dose (% in Diet) Approximate Dose (mg/kg/day) Observed Effects NOAEL/LOAEL
Parental (F0/F1) Toxicity
Fertility0.8%~600No effects on fertility observed.NOAEL: 0.8% (~600 mg/kg/day)
Adult Body Weight≥ 0.2%≥ ~150Decreased body weight in adult rats.-
Liver and Kidney Weights≥ 0.2%≥ ~150Increased liver and kidney weights, with histopathological signs of peroxisomal proliferation.-
Offspring (F1/F2) Toxicity
Live Birth IndexUp to 0.8%Up to ~600No significant effects on live birth index.-
Offspring Survival (Postnatal Days 1-4)0.2%~135-152Statistically significant reduction in F2 pup survival.[2]LOAEL: 0.2% (~135-152 mg/kg/day)[2]
0.06%~38-44No adverse effects on F2 offspring survival.NOAEL: 0.06% (~38-44 mg/kg/day)[2]
Offspring Body Weight0.8%~600Transient decreases in offspring body weights prior to weaning.[3]-
Developmental LandmarksUp to 0.8%Up to ~600No notable alterations in developmental landmarks.[3]NOAEL: 0.8% (~600 mg/kg/day)[3]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Table 2: Developmental Toxicity of DIDP in Sprague-Dawley Rats (Gavage Administration)[4]
Parameter Dose (mg/kg/day) Observed Effects NOAEL/LOAEL
Maternal Toxicity
Maternal Weight Gain and Food Consumption1000Significantly reduced.LOAEL: 1000 mg/kg/day
500No significant effects.NOAEL: 500 mg/kg/day
Fetal Toxicity
Fetal Morphology1000Increased frequency of seventh cervical and rudimentary lumbar ribs.LOAEL: 1000 mg/kg/day
500No significant treatment-related fetal morphological observations.NOAEL: 500 mg/kg/day
TeratogenicityUp to 1000Not considered teratogenic or a selective developmental toxicant.-

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the experimental designs of the key studies cited.

Two-Generation Reproductive Toxicity Study (Dietary Administration)

This study design is a cornerstone for assessing the effects of a substance on the entire reproductive cycle.

  • Test Species: Sprague-Dawley rats.[3]

  • Administration Route: Dietary. DIDP was mixed into the feed at various concentrations.[3]

  • Dose Levels: Dietary levels typically ranged from 0.02% to 0.8%, corresponding to approximate daily doses of 15 to 600 mg/kg body weight.[3]

  • Study Design:

    • F0 Generation: Parental animals were exposed to the DIDP-containing diet for a pre-mating period, during mating, gestation, and lactation.

    • F1 Generation: Offspring were exposed from conception through lactation and, after weaning, were fed the same experimental diet as their parents. Selected F1 animals were then mated to produce the F2 generation.

    • F2 Generation: The second-generation offspring were evaluated for developmental and reproductive endpoints.

  • Endpoints Evaluated:

    • Parental: Fertility, gestation length, body weight, organ weights (liver, kidney), and histopathology.[3]

    • Offspring: Litter size, viability (survival) at various postnatal days, sex ratio, body weight at birth and throughout lactation, and developmental landmarks (e.g., anogenital distance, age at puberty).[3]

  • Statistical Analysis: Data were analyzed to determine statistically significant differences between the control and treated groups to establish NOAEL and LOAEL values.[3]

G cluster_F0 F0 Generation cluster_F1 F1 Generation cluster_F2 F2 Generation F0_mating Mating F0_gestation Gestation F0_mating->F0_gestation F0_lactation Lactation F0_gestation->F0_lactation F1_weaning Weaning & Growth F0_lactation->F1_weaning F1_mating Mating F1_weaning->F1_mating F1_gestation Gestation F1_mating->F1_gestation F1_lactation Lactation F1_gestation->F1_lactation F2_weaning Weaning & Evaluation F1_lactation->F2_weaning Evaluation Endpoint Evaluation F2_weaning->Evaluation Exposure DIDP Exposure (Diet) Exposure->F0_mating Pre-mating

Two-Generation Reproductive Toxicity Study Workflow

Developmental Toxicity Study (Gavage Administration)

This study design focuses on identifying adverse effects on the developing fetus following maternal exposure during gestation.

  • Test Species: Sprague-Dawley rats.[4]

  • Administration Route: Oral gavage. This method ensures precise dosing.[4]

  • Dose Levels: Doses typically ranged from 100 to 1000 mg/kg body weight/day.[4]

  • Study Design:

    • Mated female rats were administered DIDP daily by gavage during the critical period of organogenesis (gestation days 6 through 15).[4]

    • On gestation day 21, the dams were euthanized, and the fetuses were examined.[4]

  • Endpoints Evaluated:

    • Maternal: Body weight gain, food consumption, and clinical signs of toxicity.[4]

    • Fetal: Number of implantations, resorptions, live and dead fetuses, fetal body weight, and external, visceral, and skeletal malformations and variations.[4]

  • Statistical Analysis: Statistical methods were used to compare the incidence of findings in the treated groups with the control group to determine the NOAEL and LOAEL for maternal and developmental toxicity.[4]

G Mating Mating of Female Rats Gestation Gestation Period Mating->Gestation Dosing DIDP Dosing (Gavage) (Gestation Days 6-15) Gestation->Dosing C_Section Cesarean Section (Gestation Day 21) Dosing->C_Section Maternal_Eval Maternal Evaluation C_Section->Maternal_Eval Fetal_Eval Fetal Evaluation (External, Visceral, Skeletal) C_Section->Fetal_Eval

Developmental Toxicity Study Workflow

Signaling Pathways and Mechanisms of Toxicity

The precise molecular mechanisms underlying the reproductive and developmental toxicity of DIDP are not fully elucidated. However, research on other phthalates provides insights into potential pathways that may be affected. It is important to note that the following information is largely extrapolated from studies on other phthalates and may not be entirely specific to DIDP.

Phthalates are known endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the endocrine system.[5] The primary mechanism of reproductive toxicity for many phthalates involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis and interference with steroidogenesis .[6]

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

The HPG axis is a critical hormonal feedback loop that regulates reproduction. Phthalates can potentially disrupt this axis at multiple levels:

  • Hypothalamus: Altering the release of Gonadotropin-Releasing Hormone (GnRH).

  • Pituitary Gland: Affecting the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

  • Gonads (Testes and Ovaries): Impairing the production of sex hormones (testosterone and estrogen).

HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH/FSH (+) Sex_Hormones Sex Hormones (Testosterone/Estrogen) Gonads->Sex_Hormones Production DIDP DIDP (Potential Disruption) DIDP->Hypothalamus DIDP->Pituitary DIDP->Gonads Sex_Hormones->Hypothalamus (-) Feedback Sex_Hormones->Pituitary (-) Feedback Reproductive_Function Normal Reproductive Function Sex_Hormones->Reproductive_Function

Potential Disruption of the HPG Axis by DIDP

Interference with Steroidogenesis

Several phthalates have been shown to inhibit the synthesis of testosterone (B1683101) in the fetal testes. This is a critical mechanism underlying many of the observed male reproductive tract abnormalities. The disruption of steroidogenesis can occur through the downregulation of genes and proteins involved in cholesterol transport and steroid hormone synthesis.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Some studies suggest that phthalates may exert their effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[7] PPARs are nuclear receptors that play a role in lipid metabolism and energy homeostasis. Their activation by phthalates could potentially lead to downstream effects on reproductive processes, although the exact mechanisms are still under investigation.

Steroidogenesis_Disruption DIDP DIDP Steroidogenic_Enzymes Steroidogenic Enzymes (e.g., CYP17A1) DIDP->Steroidogenic_Enzymes Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Testosterone Testosterone Pregnenolone->Testosterone Multiple Steps Male_Reproductive_Development Normal Male Reproductive Development Testosterone->Male_Reproductive_Development Steroidogenic_Enzymes->Testosterone

Potential Interference of DIDP with Steroidogenesis

Conclusion

The available evidence from animal studies indicates that Diisodecyl phthalate (DIDP) has the potential to cause developmental and reproductive toxicity, particularly at high doses. The most sensitive endpoint identified in two-generation reproductive toxicity studies is a reduction in offspring survival in the F2 generation.[3][2] Developmental toxicity studies have shown an increased incidence of skeletal variations at maternally toxic doses.[4] While the precise molecular mechanisms of DIDP toxicity are not fully understood, they are likely to involve disruption of the HPG axis and steroidogenesis, similar to other phthalates.

Further research is needed to fully characterize the dose-response relationship for all reproductive and developmental endpoints and to elucidate the specific molecular signaling pathways affected by DIDP. This information is critical for accurate risk assessment and for ensuring the safety of human populations exposed to this widely used plasticizer. It is recommended that future studies focus on lower, more environmentally relevant doses and investigate the potential for mixture effects with other phthalates and endocrine-disrupting chemicals.

References

Physical properties including melting point and boiling point of DIDP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Diisodecyl Phthalate (B1215562) (DIDP)

This technical guide provides a comprehensive overview of the core physical properties of Diisodecyl Phthalate (DIDP), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise data and methodologies for the characterization of this compound.

Core Physical Properties of DIDP

This compound is a high-molecular-weight phthalate plasticizer, primarily used to impart flexibility to polyvinyl chloride (PVC).[1] It is not a single compound but a complex mixture of isomers of phthalic acid and isomeric decyl alcohols.[1][2] Under standard conditions, DIDP is a clear, colorless, and viscous liquid with a mild odor.[2][3][4] Its chemical formula is C₂₈H₄₆O₄, and it has a molecular weight of approximately 446.67 g/mol .[1]

Quantitative Data Summary

The physical properties of DIDP can vary slightly due to its isomeric nature. The following table summarizes the key quantitative data reported in the literature.

Physical PropertyValue
Melting Point Approximately -50°C to -45°C.[2][5][6][7][8] Some sources report a pour point of -48°C.[4] A range of -53 to -39°C has also been noted.[8]
Boiling Point Greater than 350°C at atmospheric pressure.[5][7] Specific values at reduced pressure include 250-257°C at 0.5 kPa[1][9] and 255°C at 3.5 mmHg.[4] Other reported values are >400°C[8] and 463°C.[10]
Density 0.96-0.97 g/cm³ at 20°C.[1] A specific value of 0.966 at 20°C is also reported.[8]
Vapor Pressure <5.0 x 10⁻⁷ mmHg at 25°C.[10]
Water Solubility Sparingly soluble in water, with reported values of <0.001 mg/L.[10]
Flash Point Approximately 229°C to 275°C.[6][9]
Viscosity Approximately 108 mPa·s at 20°C.[4]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting (pour point) and boiling points of a viscous liquid like DIDP.

Determination of Melting Point (Pour Point)

Given that DIDP is a liquid at room temperature with a very low melting point, the determination is technically of its pour point, the lowest temperature at which the liquid will flow.

Apparatus:

  • Test jar

  • Thermometer with a range appropriate for temperatures down to -60°C

  • Cooling bath (e.g., a Dewar flask with a mixture of dry ice and acetone (B3395972) or a mechanical refrigeration unit)

  • Water bath

Procedure:

  • Sample Preparation: A sample of DIDP is placed in a clean, dry test jar.

  • Thermometer Placement: A thermometer is positioned in the center of the test jar with the bulb immersed in the sample.

  • Cooling: The test jar is placed in the cooling bath. The cooling should be gradual to ensure uniform temperature distribution within the sample.

  • Observation: At every 3°C drop in temperature, the test jar is removed from the cooling bath and tilted to observe if the liquid flows. This process should be done quickly to minimize warming of the sample.

  • Pour Point Determination: The pour point is recorded as the temperature at which the liquid ceases to flow when the jar is held horizontally for 5 seconds. This temperature should be 3°C above the temperature at which the sample solidifies and shows no movement.

Determination of Boiling Point at Reduced Pressure

Due to its high boiling point at atmospheric pressure, which can lead to decomposition, the boiling point of DIDP is typically determined under reduced pressure.

Apparatus:

  • Distillation flask (e.g., a Claisen flask)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Vacuum pump

  • Manometer

Procedure:

  • Apparatus Setup: The distillation apparatus is assembled. The DIDP sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.

  • Pressure Reduction: The system is connected to a vacuum pump, and the pressure is reduced to the desired level, as measured by the manometer.

  • Heating: The sample is heated gently and gradually using a heating mantle or oil bath.

  • Boiling Point Measurement: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Data Recording: The boiling point and the corresponding pressure are recorded. This can be repeated at several different pressures if required.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physical characterization of a substance like DIDP, encompassing both melting/pour point and boiling point determination.

G Workflow for Physical Property Determination of DIDP cluster_0 Melting / Pour Point Determination cluster_1 Boiling Point Determination (Reduced Pressure) A Sample Preparation in Test Jar B Gradual Cooling in Bath A->B C Periodic Flow Observation B->C D Record Pour Point Temperature C->D End Physical Properties Data D->End E Assemble Distillation Apparatus F Reduce System Pressure E->F G Gradual Heating of Sample F->G H Record Boiling Point and Pressure G->H H->End Start DIDP Sample Start->A Start->E

Caption: Workflow for determining the physical properties of DIDP.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Diisodecyl Phthalate (DIDP) in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-production-volume chemical commonly used as a plasticizer in a wide variety of polymer-based products to enhance their flexibility and durability.[1] Its applications range from food contact materials and medical devices to toys and building materials.[2][3][4] Due to its potential for migration from the plastic matrix into the surrounding environment, concerns have been raised regarding human exposure and potential health effects.[1][5] Regulatory bodies in the European Union and the United States have established limits for DIDP in certain consumer products, particularly those intended for children.[1][6][7] This necessitates robust and reliable analytical methods for the accurate quantification of DIDP in various plastic matrices.

These application notes provide detailed protocols for the quantification of Diisodecyl phthalate (DIDP) in plastics using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the most prevalent and effective techniques for this analysis.[6][8] The protocols are intended for researchers, scientists, and professionals in quality control and drug development who require accurate and precise measurement of this regulated plasticizer.

Analytical Methods Overview

The quantification of DIDP in plastics typically involves a multi-step process encompassing sample preparation, chromatographic separation, and detection. The choice of analytical technique often depends on the specific plastic matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method due to its high sensitivity and selectivity.[9][10] It allows for the effective separation of DIDP from other phthalates and plastic additives, with mass spectrometry providing definitive identification and quantification.[6]

High-Performance Liquid Chromatography (HPLC) , often coupled with an Ultraviolet (UV) or Mass Spectrometry (MS) detector, offers an alternative approach.[8][11] HPLC can be particularly useful for thermally labile compounds and can be adapted for various plastic types.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of DIDP and other phthalates using GC-MS and HPLC methods as reported in various studies. This allows for a direct comparison of the performance of these techniques.

ParameterGC-MSHPLC-UV/PADReference(s)
Limit of Detection (LOD) 3.46 µg/mL - 10.10 µg/mL (for various phthalates)0.01 - 0.10 mg/L (for various phthalates)[12][13]
Limit of Quantification (LOQ) 100 µg/g (100 ppm)0.10 - 0.24 µg/L (for various phthalates in food packaging)[14][15]
Linearity Range 0.25 - 10 µg/mL1 - 100 mg/L and 2 - 200 mg/L (for different phthalate groups)[6][12]
Recovery 76 - 100%82.85 - 107.40%[8][12][13]
Relative Standard Deviation (RSD) < 2.86% (for DIDP at 0.5 µg/mL)0.8 - 4.2%[10][12]

Experimental Workflow

The general workflow for the quantification of DIDP in plastics is depicted in the following diagram. This process includes sample preparation through solvent extraction and polymer precipitation, followed by instrumental analysis.

DIDP Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Grinding Grinding Sample->Grinding Cut/Grind to <2mm Dissolution Dissolution Grinding->Dissolution Add THF Precipitation Precipitation Dissolution->Precipitation Add Hexane (B92381)/Methanol Filtration Filtration Precipitation->Filtration 0.45 µm filter Extract Extract Filtration->Extract GC_MS GC-MS Analysis Extract->GC_MS Inject HPLC_UV HPLC-UV/MS Analysis Extract->HPLC_UV Inject Data_Analysis Data_Analysis GC_MS->Data_Analysis HPLC_UV->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for DIDP quantification in plastics.

Experimental Protocols

Protocol 1: Quantification of DIDP in Plastics by GC-MS

This protocol is based on the principles outlined in the CPSC-CH-C1001-09.4 standard method.[9]

1. Sample Preparation

1.1. Size Reduction: Cut or grind the plastic sample into small pieces, ensuring no dimension is larger than 2 mm.[9]

1.2. Weighing: Accurately weigh approximately 50 mg of the prepared sample into a glass vial.[9][10]

1.3. Dissolution: Add 5 mL of tetrahydrofuran (B95107) (THF) to the vial.[10] Agitate the mixture for at least 30 minutes or until the plastic is completely dissolved.[10]

1.4. Polymer Precipitation: Add 10 mL of a precipitating solvent such as hexane or acetonitrile (B52724) to the dissolved sample solution.[9][10] This will cause the polymer to precipitate out of the solution.

1.5. Internal Standard: If an internal standard is used (e.g., benzyl (B1604629) benzoate), it should be added at this stage.[9]

1.6. Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.[10]

1.7. Dilution: The filtered extract can be further diluted with a suitable solvent like cyclohexane (B81311) if necessary to fall within the calibration range.[10]

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 320 °C.

    • Hold: 10 min at 320 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The quantitation ion for DIDP is typically m/z 307, with confirmation ions at m/z 149 and 293.[6]

3. Calibration and Quantification

3.1. Calibration Standards: Prepare a series of calibration standards of DIDP in the same solvent as the final sample extract (e.g., cyclohexane) at concentrations ranging from 0.25 to 10 µg/mL.[6]

3.2. Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area of the quantitation ion against the concentration.

3.3. Quantification: Inject the prepared sample extract and determine the concentration of DIDP from the calibration curve. The final concentration in the plastic sample is calculated by taking into account the initial sample weight and any dilution factors.

Protocol 2: Quantification of DIDP in Plastics by HPLC-UV

This protocol is adapted from methodologies developed for the analysis of various phthalates in plastics.[8]

1. Sample Preparation

1.1. Follow the same sample preparation steps (1.1 to 1.7) as described in the GC-MS protocol. The final extract should be in a solvent compatible with the HPLC mobile phase, such as acetonitrile.[8]

2. HPLC-UV Instrumental Parameters

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or a Phenyl-Hexyl column.[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with a suitable composition (e.g., 50% B), ramp to a higher concentration of B to elute DIDP, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 228 nm.[8]

3. Calibration and Quantification

3.1. Calibration Standards: Prepare a series of DIDP calibration standards in the mobile phase at concentrations appropriate for the expected sample concentrations.

3.2. Calibration Curve: Inject the standards and create a calibration curve by plotting the peak area at 228 nm against the concentration.

3.3. Quantification: Inject the sample extract and quantify the DIDP concentration using the calibration curve, accounting for the sample weight and dilution.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the sample, the analytical techniques, and the final quantitative result.

Logical Relationship Plastic_Sample Plastic Sample (with DIDP) Extraction Solvent Extraction & Polymer Precipitation Plastic_Sample->Extraction GC_MS GC-MS Extraction->GC_MS HPLC_UV HPLC-UV/MS Extraction->HPLC_UV Separation_ID Separation & Identification GC_MS->Separation_ID HPLC_UV->Separation_ID Quantification Quantification (Calibration Curve) Separation_ID->Quantification Result DIDP Concentration (% w/w or mg/kg) Quantification->Result

Caption: Logical flow from sample to result.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in a variety of plastic materials. The choice between GC-MS and HPLC-UV will depend on the specific laboratory capabilities and the required analytical performance. Proper sample preparation is critical to achieving accurate and reproducible results. By following these detailed procedures, researchers and scientists can confidently determine the concentration of DIDP in plastics to ensure product safety and regulatory compliance.

References

Analysis of Diisodecyl Phthalate (DIDP) Using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Diisodecyl phthalate (B1215562) (DIDP), a commonly used plasticizer, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Due to its potential for migration from consumer and medical products, sensitive and reliable analytical methods for its detection and quantification are crucial.

Introduction

Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester used to enhance the flexibility and durability of various polymer matrices. Concerns over its potential endocrine-disrupting properties and its presence in a wide range of products, including medical devices, toys, and food packaging, necessitate robust analytical methods for its quantification.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of semi-volatile organic compounds like DIDP.[2][3]

A significant challenge in DIDP analysis is that it exists as a complex mixture of branched isomers, which results in a cluster of unresolved peaks in the gas chromatogram.[4] This makes quantification using the most abundant fragment ion (m/z 149), common to many phthalates, difficult.[3][4] Therefore, specific ions and optimized chromatographic conditions are essential for accurate analysis.

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of DIDP.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. The following are common extraction techniques. It is crucial to avoid plastic labware throughout the sample preparation process to prevent contamination.[5][6]

2.1.1. Solvent Extraction for Polymer Matrices (e.g., Medical Infusion Sets, Toys)

This method is suitable for extracting DIDP from solid polymer materials.

  • Materials:

  • Protocol:

    • Accurately weigh a small portion of the homogenized sample (e.g., 50 mg) into a glass vial.[7]

    • Add a known volume of THF to completely dissolve the polymer.[7]

    • Precipitate the polymer by adding hexane and vortexing.[7]

    • Filter or centrifuge the mixture to separate the precipitated polymer.[7]

    • Transfer the supernatant to a clean glass tube.

    • Dilute an aliquot of the extract with cyclohexane before GC-MS analysis.[7]

2.1.2. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Saliva)

This protocol is effective for extracting DIDP from liquid samples.

  • Materials:

    • Dichloromethane (B109758) or Hexane (GC-MS grade)[2][6]

    • Acetone (optional, for solvent mixtures)[2]

    • Glass centrifuge tubes or separatory funnels

  • Protocol:

    • Place a known volume of the liquid sample (e.g., 5 mL) into a glass centrifuge tube.[6]

    • Spike the sample with an internal standard solution (e.g., this compound-d4).[2]

    • Add 5 mL of dichloromethane or a hexane:acetone mixture.[2][6]

    • Vortex vigorously for 2 minutes or sonicate for 15 minutes.[2]

    • Centrifuge to separate the organic and aqueous layers.[2]

    • Carefully transfer the organic layer (supernatant) to a clean glass tube.[2]

    • Repeat the extraction twice more, combining the organic extracts.[2]

    • Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for DIDP analysis. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1][4]
Carrier GasHelium at a constant flow of 1-2 mL/min[1][4]
Injection ModeSplitless or Split (e.g., 2:1)[1][4]
Injection Volume1 µL
Injector Temperature300-320 °C[1][6]
Oven Temperature ProgramInitial 50-150°C (hold for 1-3 min), ramp at 10-20°C/min to 300-320°C (hold for 2.5-12 min)[1][4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230-250 °C[8][9]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity[1]

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed using an internal standard method. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Table 2: Quantitative Data Summary for DIDP Analysis

ParameterTypical Range/Value
Calibration Curve Range0.15 - 15 µg/g[1] or 5 - 100 µg/mL[10]
Correlation Coefficient (R²)> 0.99[1]
Limit of Quantification (LOQ)54.1 - 76.3 ng/g[1]
Instrument Detection Limit0.260 µg/mL[10]
Average Recovery91.8 - 122%[1]

Table 3: Characteristic Mass-to-Charge Ratios (m/z) for DIDP

Ion Typem/z ValueNotes
Precursor Ion (for MS/MS)307[1][11]Often used for increased selectivity.
Primary Quantifier Ion149Common fragment for most phthalates, can be used if chromatographic separation is excellent.[4][12]
Qualifier/Confirmation Ions167, 307Used to confirm the identity of DIDP.[12]
Molecular Ion [M]+446Generally low intensity in EI mode.[4][8]

Visualizations

The following diagrams illustrate the experimental workflow for DIDP analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Polymer, Liquid) Extraction Solvent Extraction or LLE Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (SIM/MRM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of DIDP.

Logical_Relationship cluster_validation Method Validation Start Start: DIDP Analysis SamplePrep Sample Preparation (Matrix Dependent) Start->SamplePrep InstrumentalAnalysis GC-MS Instrumental Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Linearity Linearity InstrumentalAnalysis->Linearity Result Final Report DataProcessing->Result Accuracy Accuracy (Recovery) DataProcessing->Accuracy Precision Precision (RSD%) DataProcessing->Precision Sensitivity LOD/LOQ DataProcessing->Sensitivity

Caption: Logical relationship of key analytical steps and validation.

References

Application Note: Quantification of Diisodecyl Phthalate (DIDP) Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products and other consumer goods.[1] Due to its widespread application, human exposure to DIDP is common.[2][3] Concerns over the potential endocrine-disrupting effects and other adverse health impacts of phthalates necessitate robust and sensitive analytical methods for monitoring human exposure.[3][4] Biomonitoring of DIDP metabolites in biological matrices such as urine, plasma, and feces provides a reliable measure of internal exposure.[5] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of major DIDP metabolites.

DIDP Metabolism

Following exposure, DIDP is rapidly and extensively metabolized in the body.[2][3] The metabolic pathway involves a two-step process:

  • Phase I Metabolism: DIDP undergoes hydrolysis by lipases to its monoester, mono-isodecyl phthalate (MiDP).[4][6] MiDP is then subject to further oxidation (hydroxylation and oxidation) of the alkyl side chain, leading to the formation of secondary oxidative metabolites.[4][7]

  • Phase II Metabolism: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, which are then excreted.[4]

The primary oxidative metabolites of DIDP include:

  • Mono-hydroxy-isodecyl-phthalate (MHiDP)

  • Mono-oxo-isodecyl-phthalate (MOiDP)

  • Mono-carboxy-isononyl-phthalate (MCiNP)[2][7]

Studies have shown that the oxidative metabolites, particularly MCiNP, are more abundant in urine than the primary monoester, MiDP, making them more suitable biomarkers for assessing DIDP exposure.[2][7][8]

Below is a diagram illustrating the metabolic pathway of DIDP.

DIDP_Metabolism DIDP Diisodecyl phthalate (DIDP) MiDP Mono-isodecyl phthalate (MiDP) DIDP->MiDP Phase I: Hydrolysis Oxidative_Metabolites MHiDP (hydroxy) MOiDP (oxo) MCiNP (carboxy) MiDP->Oxidative_Metabolites Phase I: Oxidation Excretion Excretion (Urine, Feces) MiDP->Excretion Conjugates Glucuronide Conjugates Oxidative_Metabolites->Conjugates Phase II: Glucuronidation Oxidative_Metabolites->Excretion Conjugates->Excretion

Figure 1: Metabolic pathway of this compound (DIDP).

Experimental Protocol

This protocol outlines a method for the simultaneous quantification of DIDP and its major metabolites in human urine using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge 2 mL of urine at 3000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add 50 µL of a mixed internal standard solution (containing isotopically labeled analogs of the target metabolites).

    • Add 20 µL of β-glucuronidase enzyme solution to hydrolyze the conjugated metabolites.

    • Gently vortex and incubate at 37°C for 90 minutes.

    • Stop the enzymatic reaction by adding 200 µL of 2% acetic acid.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB, 3cc, 60mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 3 mL of ethyl acetate.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis

The following is a general workflow for the analysis of DIDP metabolites.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Collection->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Elution_Reconstitution Elution & Reconstitution SPE->Elution_Reconstitution LC_Separation Liquid Chromatography Separation Elution_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification & Data Analysis MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental workflow for LC-MS/MS analysis of DIDP metabolites.

Chromatographic Conditions (Example):

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient starting from 30% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • Ionization Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow: Desolvation gas at 800 L/hr, cone gas at 50 L/hr.

MRM Transitions:

The specific precursor and product ions for each metabolite and internal standard need to be optimized. The following table provides an example of MRM transitions for key DIDP metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
MiDP391.3149.1
MHiDP407.3207.1
MOiDP405.3221.1
MCiNP407.3235.1

Quantitative Data Summary

The following tables summarize quantitative data for DIDP metabolites from various studies. It is important to note that concentrations can vary significantly based on the population, exposure levels, and analytical methodology.

Table 1: Urinary Concentrations of DIDP Metabolites in the General Population

MetaboliteConcentration Range (ng/mL)Detection Frequency (%)Reference
MHiDPNot specified96[8]
MOiDPNot specified85[8]
MCiNPNot specified98[8]
MiDPNot detected0[8]

Data from a study of 129 adult volunteers with no known exposure to DIDP. Concentrations were semi-quantitative estimates.[8]

Table 2: Method Detection Limits (MDLs) for Phthalate Metabolites in Urine

AnalyteMDL (ng/mL)Analytical MethodReference
Phthalate Metabolites (general)0.03 - 1.4HPLC-MS/MS with core-shell column
Phthalate Metabolites (general)0.11 - 0.90On-line SPE-HPLC/MS/MS[9]

Table 3: Toxicokinetic Parameters of DIDP and its Metabolites in Rats (Oral Administration)

AnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
DIDP25.4 ± 8.24.0247.1 ± 75.3
MiDP1,234.5 ± 345.66.015,678.9 ± 4,321.0
MHiDP345.6 ± 98.78.04,567.8 ± 1,234.5
MOiDP567.8 ± 154.38.07,890.1 ± 2,345.6
MCiNP876.5 ± 234.110.012,345.6 ± 3,456.7

Data are presented as mean ± standard deviation.[2]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of DIDP metabolites in biological samples. The use of oxidative metabolites, particularly MCiNP, as biomarkers is recommended for accurate assessment of DIDP exposure.[7] This application note and protocol serve as a valuable resource for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies of phthalates.

References

Application Notes: Sample Preparation for Diisodecyl Phthalate (DIDP) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a variety of polymer products. Its widespread use and non-covalent bonding to polymer chains lead to its continuous release into the environment, resulting in ubiquitous contamination of water, soil, and sediment. As a potential endocrine-disrupting compound (EDC), the monitoring of DIDP in environmental matrices is crucial.[1] However, the analysis of DIDP presents challenges due to its existence as a complex mixture of isomers, which complicates chromatographic separation and quantification.[1][2]

Effective sample preparation is therefore a critical step to isolate DIDP from complex environmental matrices, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for DIDP.

Key Sample Preparation Techniques

Several techniques are employed to extract and purify DIDP from environmental samples. The choice of method depends on the matrix type, required sensitivity, and available laboratory equipment.

  • Solid-Phase Extraction (SPE): This is a dominant technique for aqueous samples.[5] SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including higher selectivity, lower consumption of organic solvents, and ease of automation.[6] The process involves passing the water sample through a solid sorbent (commonly C18) that retains the non-polar DIDP, which is then eluted with a small volume of an organic solvent.[7]

  • Ultrasonic-Assisted Extraction (UAE): For solid and semi-solid matrices like soil and sediment, UAE is a rapid and efficient alternative to traditional methods like Soxhlet extraction.[8][9] The sample is mixed with a suitable solvent, and high-frequency sound waves are applied to create cavitation bubbles, disrupting the matrix and enhancing the extraction of the analyte into the solvent.[8]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a highly efficient and automated technique for solid samples. It uses elevated temperatures and pressures to increase the extraction efficiency of solvents, reducing extraction times and solvent consumption compared to methods like Soxhlet.[10][11] The high pressure keeps the solvent in a liquid state above its boiling point, enhancing its penetration into the sample matrix.[10][11]

  • Liquid-Liquid Extraction (LLE): While largely superseded by SPE for water samples due to higher solvent usage and potential for emulsion formation, LLE remains a viable, classic technique.[5][12] It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

  • Cleanup Steps: Following initial extraction, especially from complex matrices like soil, sediment, and biota, a cleanup step is often necessary to remove co-extracted interfering compounds. Techniques include passing the extract through a column packed with adsorbents like Florisil or alumina, or using dispersive solid-phase extraction (d-SPE).[13][14]

Quantitative Data Summary

The performance of various sample preparation techniques for phthalates, including DIDP, from environmental matrices is summarized below. The data is compiled from multiple studies to provide a comparative overview.

TechniqueMatrixAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
Solid-Phase Extraction (SPE) Drinking WaterPhthalates (incl. DIDP)>80% (for most analytes)--[15]
WaterPhthalates72 - 95%0.05 - 0.10 µg/L-[12]
Ultrasonic-Assisted Extraction (UAE) Marine Sediment16 Phthalates78 - 117%0.1 - 0.25 ng/g (dry weight)-[14]
Estuarine SedimentPhthalates73 - 120%0.1 - 0.7 ng/g-[16]
SoilPAHs & Phthalates>80% with hexane:acetone--[8]
Pressurized Liquid Extraction (PLE) Stream Sediment61 Waste Indicators76 ± 13% (average)12.5 - 520 µg/kg-[17]
Liquid-Liquid Extraction (LLE) Water6 Phthalates70 - 100%0.01 - 0.05 µg/L-[12]
WaterPhthalates100 - 122% (spiked)--[18]
Soxhlet Extraction SedimentPhthalates91.6 - 117% (spiked)--[18]

Experimental Workflows & Protocols

Below are detailed protocols for the preparation of environmental samples for DIDP analysis.

General Experimental Workflow

The overall process from sample collection to analysis follows a logical sequence of steps designed to ensure the integrity of the sample and the accuracy of the results.

G cluster_prep Sample Preparation cluster_analysis Analysis Collect Sample Collection (Water, Soil, Sediment) Preserve Preservation (Refrigerate at 4°C) Collect->Preserve Extract Extraction (LLE, SPE, UAE, PLE) Preserve->Extract Cleanup Extract Cleanup (e.g., Florisil, d-SPE) Extract->Cleanup Concentrate Solvent Exchange & Concentration Cleanup->Concentrate Analysis Instrumental Analysis (GC-MS, LC-MS) Concentrate->Analysis SPE_Workflow A 1. Conditioning B Activate sorbent (e.g., 10 mL Methanol) A->B C 2. Equilibration B->C D Rinse with reagent water to prepare for aqueous sample C->D E 3. Sample Loading D->E F Pass sample through sorbent; analytes are retained E->F G 4. Washing F->G H Remove interferences with reagent water or weak solvent G->H I 5. Elution H->I J Recover analytes with a strong organic solvent I->J Solid_Sample_Workflow cluster_extraction Extraction Start Solid Sample (Soil, Sediment) Prep Sample Pre-treatment (Freeze-dry, Homogenize, Sieve) Start->Prep UAE Ultrasonic-Assisted Extraction (UAE) Prep->UAE Add Solvent (e.g., Hexane:Acetone) PLE Pressurized Liquid Extraction (PLE) Prep->PLE Mix with Dispersant (e.g., Diatomaceous Earth) Separate Phase Separation (Centrifugation / Filtration) UAE->Separate PLE->Separate Cleanup Extract Cleanup (e.g., d-SPE, Florisil) Separate->Cleanup Final Concentration & Analysis (GC-MS) Cleanup->Final

References

Application Note: Extraction of Diisodecyl Phthalate (DIDP) from PVC and Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high molecular weight phthalate ester commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.[1] Due to its widespread use and potential for migration from polymer matrices, regulatory bodies and quality control laboratories require accurate methods for its extraction and quantification.[2][3] Since plasticizers like DIDP are not chemically bonded to the polymer, they can leach into the environment, food, or other contact materials.[3] This application note provides detailed protocols for established methods of extracting DIDP from PVC and other polymer matrices, including Soxhlet extraction, ultrasonic-assisted extraction, and dissolution-precipitation.

Extraction Methodologies

The analysis of plasticizers from polymer matrices involves three main steps: extraction, identification, and quantification.[4] The choice of extraction method depends on factors such as the polymer type, required extraction efficiency, available equipment, and desired sample throughput. Common techniques include Soxhlet extraction, known for its robustness; ultrasonic-assisted extraction, valued for its speed and reduced solvent consumption; and the dissolution-precipitation method, which is often used for PVC samples.[3][4][5] Other advanced methods include pressurized fluid extraction and supercritical fluid extraction.[3][6]

Quantitative Data Summary

The following tables summarize typical experimental parameters and performance metrics for various DIDP extraction methods from PVC and polymer matrices.

Table 1: Comparison of Extraction Method Parameters

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Dissolution-PrecipitationPressurized Fluid Extraction (PFE/ASE)
Typical Sample Size ≥ 1.0 g[4]0.1 - 1.0 g[4]~0.2 g[7]~1.0 g[8]
Common Solvents Dichloromethane (B109758), Diethyl Ether[2][4]Toluene, Hexane, Dichloromethane[4]Tetrahydrofuran (B95107) (THF) / Hexane[5][7]Isopropanol/Cyclohexane (B81311) (1:1)[8]
Solvent Volume High (~120 mL)[2]Low to Moderate (10 - 50 mL)[4][8]Low (~15 mL)[7]Moderate (~50 mL)[3]
Extraction Time Long (6 - 16 hours)[2]Short (10 - 80 minutes)[4]Moderate (~30-40 minutes)[7]Very Short (< 15 minutes)[3][8]
Temperature 60 - 80 °C[2]Room Temperature to ModerateRoom Temperature[5]Elevated (~120 °C)[9]
Pressure AtmosphericAtmosphericAtmosphericElevated (~40 bar)[9]

Table 2: Performance Comparison of Extraction Methods

MethodTypical Recovery Rate (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Soxhlet Extraction > 80%[4]2.5 - 8.7%[10]Robust, standardized, high precision[2][4]Time-consuming, large solvent volume[3][4]
Ultrasonic-Assisted Extraction (UAE) > 80% (often 98-105%)[4]~ 4%[4]Fast, simple, low solvent use, good recoveries[4][10]Efficiency can depend on sample matrix and particle size.
Dissolution-Precipitation Variable (can be lower)[4][10]Can be higher due to inconsistency[4]Simple, effective for PVC[5]Inconsistent performance, potential for co-precipitation of analytes[4][10]
Pressurized Fluid Extraction (PFE/ASE) 80 - 120%[8]N/AVery fast, automated, low solvent use[3][8]Requires specialized instrumentation[11]

Experimental Protocols

Sample Preparation (General)

For optimal extraction efficiency, the polymer sample should have a large surface area.

  • Cut the PVC or polymer sample into small pieces, ideally no larger than 5 mm x 5 mm.[2]

  • For samples like polymer pellets, consider cryogenic grinding using liquid nitrogen to achieve a fine powder (e.g., 40 µm particle size) to ensure maximum extraction efficiency.[4]

  • Accurately weigh the prepared sample amount as specified in the chosen protocol.

Protocol 1: Soxhlet Extraction (Based on EN 14372:2004E)

This method is a standardized and robust technique for extracting phthalates.[4]

  • Preparation: Accurately weigh approximately 1.0 g of the prepared polymer sample and place it into a cellulose (B213188) extraction thimble.[2]

  • Assembly: Place the thimble inside a 150 mL Soxhlet extractor. Add 120 mL of dichloromethane to a 150 mL round-bottom flask.[2]

  • Extraction: Assemble the Soxhlet apparatus with a condenser and place the flask in a heating mantle. Heat the solvent to a gentle boil (60-80°C).[2]

  • Duration: Allow the extraction to proceed for 6 hours, ensuring a reflux rate of at least 4 cycles per hour.[2]

  • Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Analysis: Transfer the concentrated extract to a GC vial. If necessary, add a known amount of an internal standard (e.g., deuterated BBP) before bringing the sample to a final volume for GC-MS analysis.[4]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This method is significantly faster and uses less solvent than traditional Soxhlet extraction.[4]

  • Preparation: Accurately weigh approximately 0.1 g of the cryo-ground polymer sample into a glass vial.[4]

  • Solvent Addition: Add 10 mL of a suitable solvent (e.g., toluene) to the vial.[4]

  • Internal Standard: Add a known amount of an appropriate internal standard.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes. The extraction time may need optimization, but equilibrium is often reached within this period.[4]

  • Filtration: After sonication, filter the extract through a 0.45 µm PTFE syringe filter into a GC vial to remove any suspended polymer particles.[5]

  • Analysis: The sample is now ready for direct injection into a GC-MS system for quantification.[4]

Protocol 3: Dissolution-Precipitation (Based on CPSC-CH-C1001-09.3)

This technique is particularly effective for PVC samples.[5]

  • Dissolution: Place approximately 0.2 g of the prepared PVC sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to completely dissolve the polymer. Seal the vial and agitate on a tube rotator or shaker for at least 30 minutes until the sample is fully dissolved.[5][7]

  • Precipitation: Using a burette or pipette, add 10 mL of a non-solvent (e.g., hexane) dropwise to the solution while shaking. This will cause the PVC polymer to precipitate out of the solution.[5][7]

  • Settling: Allow the vial to stand for at least 5 minutes to let the precipitated polymer settle completely.[5]

  • Filtration & Dilution: Filter the supernatant (THF/hexane solution containing the DIDP) through a 0.45 µm PTFE filter into a clean vial.[5] Combine 0.3 mL of the filtered solution with 0.2 mL of internal standard and dilute to a final volume of 1.5 mL with cyclohexane for analysis.[5]

  • Analysis: Inject 1 µL of the final solution for GC-MS analysis.[5]

Visualizations

Soxhlet_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction P1 Weigh 1.0g of Polymer Sample P2 Place in Cellulose Thimble P1->P2 E1 Assemble Soxhlet Apparatus with 120mL Dichloromethane P2->E1 E2 Heat to 60-80°C for 6 hours E1->E2 C1 Cool and Concentrate Extract to 1-2 mL E2->C1 C2 Add Internal Standard & Transfer to GC Vial C1->C2 A1 GC-MS Analysis C2->A1

Caption: Soxhlet extraction workflow for DIDP.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Filtration P1 Weigh 0.1g of Polymer Sample into Vial P2 Add 10mL Toluene & Internal Standard P1->P2 E1 Sonicate in Ultrasonic Bath for 30-60 min P2->E1 F1 Filter Extract through 0.45µm PTFE Filter E1->F1 A1 GC-MS Analysis F1->A1

Caption: Ultrasonic-Assisted Extraction (UAE) workflow.

Dissolution_Precipitation_Workflow D1 1. Dissolve 0.2g PVC in 5mL THF P1 2. Precipitate Polymer with 10mL Hexane (dropwise) D1->P1 S1 3. Allow Polymer to Settle P1->S1 F1 4. Filter Supernatant (0.45µm PTFE) S1->F1 D2 5. Dilute Filtrate with Internal Standard F1->D2 A1 6. GC-MS Analysis D2->A1

Caption: Dissolution-Precipitation workflow for PVC.

References

Application Note: Quantification of Diisodecyl Phthalate (DIDP) in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high molecular weight phthalate commonly used as a plasticizer in various polymers, including polyvinyl chloride (PVC), to enhance flexibility and durability. Due to its widespread use in food packaging and other food contact materials (FCMs), there is a potential for DIDP to migrate into foodstuffs, leading to human exposure. Regulatory bodies globally have established specific migration limits (SMLs) for DIDP to mitigate potential health risks. For instance, in the European Union, the SML for the sum of diisononyl phthalate (DINP) and DIDP is 1.8 mg/kg of food.[1] This application note provides detailed protocols for the quantification of DIDP in food contact materials using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), catering to the needs of researchers and scientists in the field of food safety and materials science.

Analytical Challenges

The analysis of DIDP presents unique challenges primarily because it is not a single compound but a complex mixture of isomers.[2] This results in a characteristic unresolved cluster of peaks in gas chromatography.[2] Furthermore, many phthalates exhibit similar fragmentation patterns in mass spectrometry, with a predominant ion at m/z 149, corresponding to the phthalic anhydride (B1165640) ion, which can complicate quantification when other phthalates are present.[2] Therefore, chromatographic separation and mass spectrometric conditions must be carefully optimized for accurate and reliable quantification.

Experimental Protocols

Sample Preparation: Solvent Extraction and Polymer Dissolution

This protocol is a generalized procedure for extracting DIDP from polymeric food contact materials.

3.1.1. Materials and Reagents

  • Food contact material sample

  • Tetrahydrofuran (THF), HPLC grade

  • n-Hexane, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • DIDP certified reference standard

  • Internal standard (e.g., Diisodecyl phthalate-d4)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE)

  • Analytical balance

3.1.2. Protocol Steps

  • Sample Comminution: Cut the food contact material sample into small pieces (approximately 2-3 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 0.1 to 1.0 g of the comminuted sample into a clean glass vial.

  • Dissolution/Extraction:

    • For PVC and other soluble polymers: Add a known volume of THF (e.g., 5 mL) to the vial to completely dissolve the polymer.[3] Vortex for 30 minutes or until dissolution is complete.

    • For non-soluble polymers: Add a suitable extraction solvent such as a mixture of hexane (B92381) and dichloromethane. Sonicate the sample in the solvent for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Precipitation of Polymer (for dissolution method): Add a non-solvent for the polymer, such as n-hexane or acetonitrile, to precipitate the polymer matrix while keeping the phthalates in solution.[3][4] For instance, add 10 mL of acetonitrile to the THF solution.[4]

  • Internal Standard Spiking: Spike the solution with an appropriate internal standard to correct for matrix effects and variations in instrument response.

  • Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated polymer or any particulate matter. Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean autosampler vial for analysis.

  • Solvent Exchange (if necessary): For certain analyses, the solvent may need to be evaporated under a gentle stream of nitrogen and the residue reconstituted in a solvent more compatible with the analytical instrument (e.g., reconstituting in a mobile phase mimic for LC-MS/MS).[4]

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the quantification of phthalates.

3.2.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent[5]

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[5]

  • Injector Temperature: 300 °C[5]

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 2:1) or splitless for higher sensitivity[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 280 °C

    • Ramp 2: 5 °C/min to 320 °C, hold for 5 min

  • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole MS or Selected Ion Monitoring (SIM) for single quadrupole MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

3.2.2. MRM Transitions for DIDP

For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer operating in MRM mode is recommended.[5]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
30714920
30716715

Note: The precursor ion m/z 307 is a characteristic fragment of DIDP.[2] The product ions m/z 149 and 167 correspond to the phthalic anhydride and a related fragment, respectively.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and is particularly useful for analyzing samples with complex matrices.

3.3.1. Instrumentation and Conditions

  • Liquid Chromatograph: ExionLC AD system or equivalent[6]

  • Mass Spectrometer: QTRAP 6500+ system or equivalent[6]

  • Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 Å, 100 x 3 mm) or similar[6]

  • Mobile Phase A: 0.05% (v/v) acetic acid in water[6]

  • Mobile Phase B: Methanol[6]

  • Flow Rate: 0.425 mL/min[6]

  • Injection Volume: 3 µL[6]

  • Column Oven Temperature: 25 °C[6]

  • Gradient Program: Optimized to separate DIDP isomers from other phthalates.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

3.3.2. MRM Transitions for DIDP

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
[M+H]+149.150
[M+H]+307.250

Note: The precursor ion [M+H]+ for DIDP will be at m/z 447.4.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for the analysis of DIDP in food contact materials, compiled from various studies.

Table 1: GC-MS/MS Performance Data

ParameterValueReference
Limit of Quantification (LOQ)54.1 - 76.3 ng/g[5]
Recovery91.8 - 122%[5]
Relative Standard Deviation (RSD)1.8 - 17.8%[5]
Linearity (R²)> 0.99Assumed from typical method validation

Table 2: LC-MS/MS Performance Data

ParameterValueReference
Limit of Detection (LOD)31.9 - 390.8 µg/kg (in olive oil simulant)[7]
Limit of Quantification (LOQ)0.025 - 7.5 ng/mL (in solvent)[6]
Recovery73.7 - 98.1% (in various foods)[7]
Relative Standard Deviation (RSD)0.07 - 11.28%[7]
Linearity (R²)> 0.9985[8]

Mandatory Visualization

DIDP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing FCM Food Contact Material Sample Comminution Comminution (Cutting into small pieces) FCM->Comminution Extraction Solvent Extraction / Polymer Dissolution (e.g., THF) Comminution->Extraction Precipitation Polymer Precipitation (e.g., with Acetonitrile) Extraction->Precipitation Centrifugation Centrifugation & Filtration Precipitation->Centrifugation FinalExtract Final Extract in Autosampler Vial Centrifugation->FinalExtract GCMS GC-MS/MS Analysis FinalExtract->GCMS Injection LCMS LC-MS/MS Analysis FinalExtract->LCMS Injection Quantification Quantification (using calibration curve) GCMS->Quantification LCMS->Quantification Report Final Report (DIDP Concentration) Quantification->Report

Caption: Workflow for the quantification of DIDP in food contact materials.

Conclusion

The quantification of this compound in food contact materials is crucial for ensuring consumer safety and regulatory compliance. Both GC-MS/MS and LC-MS/MS are powerful analytical techniques capable of achieving the required sensitivity and selectivity for this analysis. The choice of method may depend on the specific laboratory instrumentation available, the complexity of the sample matrix, and the desired limits of detection. Careful sample preparation is paramount to obtaining accurate and reproducible results, with particular attention paid to minimizing background contamination from laboratory plastics. The protocols and performance data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of DIDP in food contact materials.

References

Application Note: Protocol for the Ultrasonic-Assisted Extraction (UAE) of Diisodecyl Phthalate (DIDP) from Polypropylene (PP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester commonly used as a plasticizer to enhance the flexibility and durability of polymers such as polypropylene (B1209903) (PP). Due to its widespread use and potential for migration from plastic materials, regulatory bodies have established limits on its presence in consumer goods, particularly in items like children's toys and food contact materials.[1][2] Accurate quantification of DIDP in PP is therefore crucial for quality control and regulatory compliance.

Traditional extraction methods like Soxhlet can be time-consuming and require large volumes of organic solvents.[1] Ultrasonic-Assisted Extraction (UAE) offers a compelling alternative, providing a simpler, more rapid, and solvent-efficient method for the extraction of phthalates from polymer matrices.[1][3] This application note provides a detailed protocol for the extraction of DIDP from polypropylene using UAE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the extraction solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local heating, high pressure, and strong shear forces. These effects disrupt the polymer's surface, enhance solvent penetration into the PP matrix, and accelerate the desorption and dissolution of the target analyte (DIDP), leading to significantly reduced extraction times and increased efficiency.

Experimental Protocol

This protocol details the necessary steps for sample preparation, ultrasonic extraction, and subsequent analysis of DIDP in polypropylene.

1. Apparatus and Materials

  • Instrumentation:

    • Ultrasonic Bath (e.g., 40 kHz frequency, 200 W power)

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

    • Analytical Balance (4-decimal place)

    • Vortex Mixer

    • Centrifuge

  • Glassware & Consumables:

    • Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)

    • Volumetric flasks, pipettes, and microsyringes

    • GC vials with inserts

    • Syringe filters (0.45 µm, PTFE)

    • Note: All glassware must be meticulously cleaned and rinsed with solvent to prevent phthalate contamination.[1]

  • Chemicals & Reagents:

    • Diisodecyl phthalate (DIDP) analytical standard

    • Internal Standard (IS), e.g., Benzyl Butyl Phthalate (BBP) or a deuterated phthalate

    • Toluene (B28343) (HPLC grade or equivalent)

    • Dichloromethane (B109758) (HPLC grade or equivalent)

    • Hexane (B92381) (HPLC grade or equivalent)

    • Methanol (HPLC grade or equivalent)

    • Anhydrous Sodium Sulfate

    • High-purity helium for GC carrier gas

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of DIDP (e.g., 1000 µg/mL) in a suitable solvent like hexane or toluene.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., BBP at 100 µg/mL) in the same solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the DIDP stock solution and adding a constant concentration of the internal standard to each.

  • Sample Preparation:

    • Cut the polypropylene sample into small pieces (e.g., 2-4 mm) to maximize the surface area for extraction.[4]

    • Accurately weigh approximately 0.1–0.5 g of the prepared PP sample into a glass vial.

    • Record the exact weight.

3. Ultrasonic Extraction Procedure

  • To the vial containing the PP sample, add 10 mL of the extraction solvent. A mixture of 1:9 (v/v) toluene and dichloromethane has been shown to be effective.[5][6]

  • Spike the vial with a known amount of the internal standard stock solution.

  • Securely cap the vial and briefly vortex to ensure the sample is fully wetted by the solvent.

  • Place the vial in the ultrasonic bath, ensuring the water level is above the solvent level in the vial.

  • Sonicate the sample for 30 minutes at room temperature.

  • After sonication, remove the vial and allow it to cool to room temperature.

4. Extract Processing and Clean-Up

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean collection vial.

  • Optional (Recommended for high-purity analysis): For extracts containing dissolved polymer, a clean-up step using Gel Permeation Chromatography (GPC) can be employed to separate the high-molecular-weight polymer from the smaller phthalate molecules.[5][6]

  • Transfer the final, filtered extract into a 2 mL GC vial for analysis.

5. GC-MS Analysis

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Injection: 1 µL in splitless mode.

  • Injector Temperature: 290 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp 1: 30 °C/min to 230 °C.

    • Ramp 2: 5 °C/min to 260 °C, hold for 1 min.

    • Ramp 3: 20 °C/min to 300 °C, hold for 5 min.[3]

  • MS Transfer Line Temperature: 270 °C.

  • Ion Source Temperature: 250 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Characteristic ions for DIDP should be monitored.

Data Presentation

The performance of the ultrasonic extraction method is evaluated based on recovery, precision (expressed as relative standard deviation, RSD), and limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for phthalate analysis in polypropylene based on published studies.

ParameterTypical ValueReference
Analyte This compound (DIDP) and other phthalatesN/A
Recovery >80%[1][3]
79.2 - 91.1%[5]
Precision (RSD) 3.1 - 11.3%[5]
Method LOQ ~0.435 µg/g[1]

Workflow Visualization

The logical flow of the experimental protocol, from sample receipt to final data analysis, is illustrated below.

UAE_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Processing cluster_analysis Analysis Sample 1. Weigh & Cut Polypropylene Sample Solvent 2. Add Extraction Solvent & Internal Standard Sample->Solvent UAE 3. Ultrasonic Extraction (30 min, 40 kHz) Solvent->UAE Filter 4. Cool & Filter Extract UAE->Filter Cleanup 5. GPC Cleanup (Optional) Filter->Cleanup GCMS 6. GC-MS Analysis Filter->GCMS Cleanup->GCMS Data 7. Data Processing & Quantification GCMS->Data

Caption: Workflow for DIDP extraction from PP using UAE.

Results and Discussion

This ultrasonic-assisted extraction method provides high recovery rates (>80%) for DIDP from polypropylene matrices.[1][3] The precision of the method is excellent, with RSD values typically below 12%.[5] The use of an internal standard is critical to correct for any variations during sample preparation and injection.

A crucial aspect of phthalate analysis is the prevention of background contamination.[1] It is imperative to run method blanks (all steps without a sample) and solvent blanks with each batch of samples to ensure that the laboratory environment, glassware, and reagents are not contributing to the phthalate levels measured. The described UAE method is significantly faster and uses less solvent compared to conventional Soxhlet extraction, making it a more environmentally friendly and cost-effective choice for routine analysis.[1][3]

Conclusion

The protocol outlined provides a robust, efficient, and validated method for the determination of this compound in polypropylene. By leveraging the advantages of ultrasonic energy, this method ensures high throughput and accurate quantification, making it highly suitable for quality control laboratories and research settings focused on material safety and compliance.

References

Application Notes: DIDP in High-Temperature Wire and Cable Insulation

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Diisodecyl Phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate plasticizer used extensively in the manufacturing of flexible Polyvinyl Chloride (PVC) products. Its primary function is to increase the flexibility, durability, and longevity of the polymer. In the wire and cable industry, DIDP is a preferred choice for insulating and jacketing compounds, particularly for applications requiring enhanced performance at elevated temperatures. Its low volatility, excellent thermal stability, and good electrical properties make it a suitable candidate for high-temperature applications, contributing to the overall safety and reliability of electrical wiring. This document provides a comprehensive overview of the application of DIDP in high-temperature wire and cable insulation, including its key performance characteristics and standardized testing protocols.

2.0 Key Performance Characteristics

The suitability of DIDP for high-temperature wire and cable insulation is determined by its performance across several key metrics. These include its thermal stability, electrical properties, and mechanical performance after thermal aging.

2.1 Thermal Properties

DIDP-plasticized PVC compounds exhibit low volatility and high permanence, which are critical for maintaining material integrity at elevated temperatures. This translates to a longer service life for the wire and cable, with reduced risk of the insulation becoming brittle or cracking over time due to plasticizer loss. The thermal endurance of these compounds is a key parameter for determining their maximum continuous operating temperature.

2.2 Electrical Properties

The primary function of an insulating material is to resist the flow of electrical current. DIDP contributes to maintaining high volume resistivity in PVC compounds, even at the upper end of their operating temperature range. This ensures the prevention of electrical leakage and maintains the safety and efficiency of the electrical system.

2.3 Mechanical Performance

Insulation materials must be mechanically robust to withstand the stresses of installation and operation. DIDP imparts the necessary flexibility and durability to PVC insulation. Key mechanical properties, such as tensile strength and elongation at break, are evaluated after accelerated thermal aging to simulate the material's long-term performance at high temperatures.

Quantitative Data Summary

The following tables summarize the typical properties of DIDP and its performance in a representative high-temperature PVC insulation formulation.

Table 1: Typical Physical and Chemical Properties of DIDP

Property Value Units
Molecular Weight 446.7 g/mol
Boiling Point 250 - 267 °C
Flash Point 224 °C

| Volatility (24h @ 100°C) | < 1.0 | % |

Table 2: Performance of DIDP in a High-Temperature PVC Insulation Compound

Property Test Method Value Units
Electrical Properties
Volume Resistivity @ 23°C ASTM D257 2 x 10¹⁴ Ω·cm
Volume Resistivity @ 90°C ASTM D257 5 x 10¹¹ Ω·cm
Dielectric Strength ASTM D149 20 kV/mm
Mechanical Properties (Unaged)
Tensile Strength ASTM D638 25 MPa
Elongation at Break ASTM D638 300 %
Mechanical Properties (After Aging for 168h @ 136°C)
Tensile Strength Retention ASTM D638 / D573 95 %

| Elongation at Break Retention | ASTM D638 / D573 | 85 | % |

Experimental Protocols

The evaluation of DIDP-plasticized PVC for high-temperature wire and cable insulation involves a series of standardized tests. The following are detailed methodologies for key experiments.

4.1 Protocol: Thermal Aging and Mechanical Property Retention

Objective: To assess the long-term thermal stability of the PVC insulation by measuring the retention of mechanical properties after accelerated aging at an elevated temperature.

Apparatus:

  • Forced-air convection oven

  • Tensile testing machine (in accordance with ASTM D638)

  • Micrometer for sample thickness measurement

  • Dumbbell-shaped die for cutting test specimens

Procedure:

  • Sample Preparation: Prepare multiple dumbbell-shaped test specimens from a pressed plaque of the PVC compound, as specified in ASTM D638.

  • Initial Measurement: Measure and record the initial tensile strength and elongation at break for a subset of the unaged specimens.

  • Accelerated Aging: Place the remaining specimens in a forced-air convection oven pre-heated to a specified high temperature (e.g., 136°C for a 105°C rated cable).

  • Aging Duration: Age the specimens for a specified duration (e.g., 168 hours).

  • Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.

  • Final Measurement: Measure the tensile strength and elongation at break of the aged specimens using the tensile testing machine.

  • Calculation: Calculate the percentage retention of tensile strength and elongation at break using the following formulas:

    • Tensile Strength Retention (%) = (Aged Tensile Strength / Unaged Tensile Strength) x 100

    • Elongation Retention (%) = (Aged Elongation / Unaged Elongation) x 100

4.2 Protocol: Volume Resistivity at Elevated Temperatures

Objective: To determine the electrical insulating properties of the PVC compound at a specified high temperature, simulating its operational condition.

Apparatus:

  • High-resistance meter (Megohmmeter)

  • Three-electrode test fixture

  • Environmental chamber or oven capable of maintaining the test temperature

  • Specimen of the PVC compound in the form of a flat plaque

Procedure:

  • Sample Preparation: Clean the surface of the PVC plaque specimen to remove any contaminants.

  • Specimen Mounting: Place the specimen in the three-electrode test fixture.

  • Temperature Conditioning: Place the fixture with the specimen inside the environmental chamber and heat it to the specified test temperature (e.g., 90°C). Allow the specimen to stabilize at this temperature for at least one hour.

  • Voltage Application: Apply a specified DC voltage (e.g., 500 V) across the electrodes for a set duration (e.g., 60 seconds).

  • Resistance Measurement: Measure the volume resistance using the high-resistance meter.

  • Calculation: Calculate the volume resistivity (ρv) using the formula specified in ASTM D257, which takes into account the measured resistance and the geometry of the electrode system and the specimen.

Visualizations

Experimental Workflow for Material Evaluation

G cluster_prep 1. Material Preparation cluster_test 2. Specimen Testing cluster_analysis 3. Data Analysis & Qualification A PVC Resin & Additives C Compounding (Mixing & Extrusion) A->C B DIDP Plasticizer B->C D Prepare Test Specimens (Plaques/Dumbbells) C->D E Unaged Property Testing (Mechanical & Electrical) D->E F Accelerated Thermal Aging (High-Temp Oven) D->F I Compare with Specification Requirements E->I G Aged Property Testing (Mechanical & Electrical) F->G H Calculate Property Retention (%) G->H H->I J Material Qualification Decision I->J

Caption: Workflow for evaluating DIDP-plasticized PVC for high-temperature applications.

Logical Relationship of Key Properties for High-Temperature Performance

G cluster_inputs Material Properties cluster_outputs Performance Outcomes center_node High-Temperature Performance X Long Service Life center_node->X Y Electrical Safety center_node->Y Z Resistance to Cracking center_node->Z A Low Volatility A->center_node B High Thermal Stability B->center_node C Good Electrical Resistivity C->center_node D Mechanical Durability D->center_node

Caption: Key material properties influencing high-temperature performance outcomes.

Solid-Phase Extraction of Diisodecyl Phthalate in Water Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a variety of polymer products to enhance their flexibility and durability. Due to its widespread application, DIDP can leach from these materials into the environment, leading to the contamination of water sources. Growing concerns over the potential endocrine-disrupting properties of phthalates necessitate robust and sensitive analytical methods for their monitoring in aqueous matrices.

Solid-phase extraction (SPE) has emerged as a superior technique for the extraction and preconcentration of organic pollutants like DIDP from water samples. It offers significant advantages over traditional liquid-liquid extraction (LLE), including lower solvent consumption, higher sample throughput, reduced risk of contamination, and improved precision.[1] This application note provides a detailed protocol for the solid-phase extraction of DIDP from water samples, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The method is designed to provide high recovery rates and low detection limits, making it suitable for trace-level quantification.

Principle of the Method

This method utilizes a reversed-phase SPE mechanism. A water sample, after appropriate pretreatment, is passed through an SPE cartridge packed with a sorbent that has a high affinity for nonpolar compounds like DIDP. The hydrophobic nature of DIDP causes it to be retained on the sorbent while the polar water matrix and other hydrophilic impurities pass through. After a washing step to remove any weakly bound interferences, the retained DIDP is eluted from the cartridge with a small volume of an appropriate organic solvent. The resulting eluate is then concentrated and analyzed by GC-MS for identification and quantification.

Materials and Reagents

  • SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB). C18 is a common choice for non-polar compounds.[2]

  • Reagents:

    • Methanol (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Hydrochloric acid (HCl)

    • Sodium sulfate (B86663) (anhydrous)

  • Apparatus:

    • SPE vacuum manifold

    • Glass sampling bottles (pre-cleaned)

    • Glass fiber filters (0.45 µm)

    • Concentrator/evaporator system (e.g., nitrogen evaporator)

    • Autosampler vials with inserts

    • Gas chromatograph with a mass spectrometer detector (GC-MS)

Experimental Protocols

A generalized workflow for the solid-phase extraction and analysis of DIDP in water is presented below. This protocol may require optimization based on the specific water matrix and available instrumentation.

Sample Preparation

Proper sample collection and preparation are crucial to avoid contamination, as phthalates are ubiquitous in laboratory environments.[3]

  • Sample Collection: Collect water samples in pre-cleaned glass bottles. Avoid using plastic containers. Samples should be refrigerated at 4°C and extracted within 7 days.[3]

  • Filtration: If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • Preservation: Acidify the water sample to a pH between 2 and 4 with hydrochloric acid.[4]

Solid-Phase Extraction (SPE) Procedure

The following protocol is a general guideline. Specific volumes and flow rates may need to be optimized.

  • Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges sequentially with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.[4] Ensure the sorbent bed does not go dry between these steps. This process solvates the sorbent and removes potential contaminants.

  • Sample Loading:

    • Load a 500 mL aliquot of the prepared water sample onto the conditioned cartridge.

    • Maintain a consistent flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.

    • Dry the cartridge thoroughly under vacuum for at least 20 minutes to remove residual water, which can interfere with the subsequent elution and analysis steps.[4]

  • Elution:

    • Place a clean collection tube in the vacuum manifold.

    • Elute the retained DIDP from the cartridge with two 5 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[4] For each aliquot, allow the solvent to soak the sorbent for about 5 minutes before applying the vacuum to ensure efficient desorption.

Eluate Processing and Analysis
  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

    • The analysis is typically performed using a GC system equipped with a mass spectrometer. The identification of DIDP is based on its retention time and characteristic mass spectrum, while quantification is achieved by comparing the peak area to that of a known calibration standard. Due to DIDP being a mixture of isomers, its analysis by GC can result in an unresolved cluster of peaks.[5]

Data Presentation

The performance of SPE methods for phthalates can vary depending on the sorbent, sample matrix, and specific phthalate. The following table summarizes typical performance data for high-molecular-weight phthalates, including DIDP, from various studies.

PhthalateSPE SorbentRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Sample Matrix
DIDP C18 Disk88.2 - 112.96.9 - 17.3Not SpecifiedNot SpecifiedDrinking Water
DINP C18 Disk88.2 - 112.96.9 - 17.3Not SpecifiedNot SpecifiedDrinking Water
DEHP Florisil98.2 - 110Not SpecifiedNot Specified25 - 50Drinking Water
DBP Florisil98.2 - 110Not SpecifiedNot Specified25 - 50Drinking Water

Note: Data is compiled from multiple sources for illustrative purposes. Actual performance should be validated in the user's laboratory.[1][6] The limit of quantification is often defined as 10 times the signal-to-noise ratio.[7]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the solid-phase extraction and analysis of Diisodecyl phthalate in water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Glass Bottles) Filtration 2. Filtration (0.45 µm Glass Fiber Filter) SampleCollection->Filtration Acidification 3. Acidification (pH 2-4 with HCl) Filtration->Acidification Conditioning 4. Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Acidification->Conditioning Loading 5. Sample Loading (5-10 mL/min) Conditioning->Loading Washing 6. Cartridge Washing (Ultrapure Water) Loading->Washing Drying 7. Cartridge Drying (Under Vacuum) Washing->Drying Elution 8. Elution (Ethyl Acetate/Dichloromethane) Drying->Elution EluateDrying 9. Eluate Drying (Anhydrous Sodium Sulfate) Elution->EluateDrying Concentration 10. Concentration (to 1 mL under Nitrogen) EluateDrying->Concentration GCMS 11. GC-MS Analysis Concentration->GCMS

SPE Workflow for DIDP Analysis

Conclusion

The described solid-phase extraction protocol followed by GC-MS analysis provides a reliable and sensitive method for the determination of this compound in water samples. The use of SPE minimizes solvent consumption and potential for contamination while offering high recovery and preconcentration factors. Careful attention to procedural details, particularly in sample handling to avoid background contamination, is essential for accurate quantification of DIDP at trace levels. This method is well-suited for routine monitoring in environmental and quality control laboratories.

References

Application Note: Determination of Diisodecyl Phthalate in Drinking Water by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high-molecular-weight phthalate ester used as a plasticizer in a wide variety of polymer products to enhance flexibility and durability. Due to its widespread use, DIDP can leach from these materials into the environment, leading to potential contamination of soil, air, and water sources. Human exposure to phthalates has been a subject of increasing concern due to their potential endocrine-disrupting properties. Regulatory bodies worldwide have established guidelines for the maximum allowable concentrations of certain phthalates in drinking water to protect public health.

This application note presents a sensitive and selective method for the determination of Diisodecyl phthalate in drinking water using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by rapid and efficient separation and quantification by UHPLC-MS/MS. This approach offers high sensitivity and specificity, making it suitable for routine monitoring of DIDP in drinking water at trace levels.

Materials and Methods

Reagents and Standards

  • This compound (DIDP) standard (≥98% purity)

  • Internal Standard (IS): this compound-d4 (DIDP-d4) or other suitable isotopically labeled standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation

  • UHPLC System: A high-performance liquid chromatography system capable of generating pressures up to 1000 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • SPE Manifold

  • Nitrogen Evaporation System

Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect 500 mL of drinking water in a pre-cleaned amber glass bottle.

  • Fortification: Spike the sample with an internal standard (e.g., DIDP-d4) to a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of a 10% methanol in water solution to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase composition (80:20 methanol:water with 0.1% formic acid).

UHPLC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UHPLC Parameters

ParameterValue
ColumnC18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
GradientSee Table 2
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C

Table 2: UHPLC Gradient Program

Time (min)% Mobile Phase B
0.080
2.098
4.098
4.180
5.080

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for DIDP and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
DIDP447.4149.11003015
DIDP447.4279.21003012
DIDP-d4 (IS)451.4153.11003015

Note: The specific MRM transitions and collision energies may require optimization on the instrument used. The transition 447.4 > 149.1 is typically used for quantification and 447.4 > 279.2 for confirmation.

Results and Discussion

Method Performance

The developed UHPLC-MS/MS method demonstrates excellent performance for the determination of DIDP in drinking water. The use of solid-phase extraction allows for a concentration factor of 1000, enabling low detection limits.

Table 5: Method Validation Data

ParameterResult
Linearity (R²)>0.995
Limit of Detection (LOD)1 ng/L
Limit of Quantification (LOQ)5 ng/L
Recovery85-110%
Precision (%RSD)<15%

Note: The values presented in Table 5 are representative and may vary depending on the specific instrumentation and laboratory conditions.

Chromatography

The UHPLC method provides a rapid analysis time of 5 minutes per sample. A representative chromatogram would show a sharp, well-defined peak for DIDP, separated from potential matrix interferences.

Addressing Background Contamination

Phthalates are ubiquitous in laboratory environments, and background contamination is a significant challenge. To mitigate this, the following precautions are recommended:

  • Use glassware for all sample and standard preparations.

  • Avoid the use of plastic materials wherever possible.

  • Use high-purity solvents and reagents.

  • Regularly clean the UHPLC system and mass spectrometer source.

  • Incorporate a "delay column" or "trap column" between the pump and the autosampler to retain phthalate contaminants from the mobile phase.[1]

  • Analyze procedural blanks with each batch of samples to monitor for contamination.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing SampleCollection 500 mL Drinking Water Sample Collection Spiking Spike with Internal Standard (DIDP-d4) SampleCollection->Spiking SPE_Loading Sample Loading onto SPE Cartridge Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) SPE_Conditioning->SPE_Loading SPE_Washing Cartridge Washing (10% Methanol) SPE_Loading->SPE_Washing SPE_Drying Cartridge Drying (Nitrogen Stream) SPE_Washing->SPE_Drying Elution Elution with Acetonitrile SPE_Drying->Elution Concentration Evaporation to Dryness Elution->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection into UHPLC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of DIDP Concentration Quantification->Reporting

Figure 1. Experimental workflow for the determination of DIDP in drinking water.

Conclusion

This application note describes a robust and sensitive UHPLC-MS/MS method for the quantification of this compound in drinking water. The method, which includes a solid-phase extraction step for sample preparation, is suitable for routine monitoring and can achieve low ng/L detection limits. Careful attention to minimizing background contamination is crucial for accurate and reliable results. The short analysis time and high selectivity of this method make it an effective tool for ensuring the safety of drinking water.

References

Application Notes and Protocols: Diisodecyl Phthalate (DIDP) in Automotive Interior Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisodecyl phthalate (B1215562) (DIDP) is a high molecular weight phthalate ester utilized as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products.[1] Its primary function is to enhance the flexibility, durability, and longevity of plastic and polymer materials.[1][2] In the automotive industry, DIDP is a key component in a variety of interior applications due to its advantageous properties, including low volatility, high permanence, and excellent resistance to high temperatures and aging.[1][2][3] These characteristics make it suitable for use in dashboards, door panels, upholstery, and other interior trim components where durability and stability under varying environmental conditions are crucial.[1][2][4]

This document provides detailed application notes and protocols for the use and analysis of DIDP in automotive interior applications, intended for a scientific audience.

Physicochemical and Toxicological Data

Quantitative data for Diisodecyl phthalate are summarized in the tables below for easy reference and comparison.

Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C28H46O4[2]
Molecular Weight 446.7 g/mol [5]
Appearance Clear, colorless to pale yellow, viscous liquid[1][6]
Odor Mild[1]
Density 0.96 - 0.972 g/cm³ @ 20°C[1][6]
Boiling Point > 250°C (> 482°F)[1]
Melting Point -50°C (-58°F)[1]
Vapor Pressure < 0.08 mmHg @ 20°C; 5.1 x 10⁻⁵ Pa @ 25°C[1][3]
Water Solubility Negligible; Sparingly soluble[1][7]
Log Pow (Octanol-Water Partition Coefficient) 8.8[1]
Flash Point 225°C (437°F)[1]
Autoignition Temperature > 400°C (> 752°F)[1]
Toxicological Data for this compound
ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) > 29,100 mg/kg bwRat
Acute Dermal Toxicity (LD50) > 2,910 mg/kg bwRat, Rabbit
Acute Inhalation Toxicity (LC50) > 12,540 mg/m³ (4 h)Rat
No-Observed-Adverse-Effect Level (NOAEL) - Systemic Effects 60 mg/kg bw/dayRat
No-Observed-Adverse-Effect Level (NOAEL) - Developmental Toxicity 500 mg/kg bw/dayRat
No-Observed-Adverse-Effect Level (NOAEL) - Reproductive Toxicity 33 mg/kg bw/dayRat[8]

Applications in Automotive Interiors

DIDP is extensively used in various PVC and polymer components within a vehicle's interior. Its primary role is to impart flexibility and durability to these parts, contributing to their longevity and performance.

Signaling Pathway of DIDP as a Plasticizer

The function of DIDP as a plasticizer is a physical interaction rather than a chemical signaling pathway. The DIDP molecules intersperse themselves between the long polymer chains of PVC, reducing the intermolecular forces and allowing the chains to move more freely. This increased mobility manifests as enhanced flexibility and reduced brittleness of the material.

cluster_0 Plasticization Process PVC Rigid PVC Polymer Matrix (Closely Packed Chains) Plasticized_PVC Flexible PVC Matrix (Increased Inter-chain Distance) PVC->Plasticized_PVC Addition of DIDP DIDP This compound (DIDP) Molecules DIDP->Plasticized_PVC Intercalation

Mechanism of PVC Plasticization by DIDP
Common Automotive Interior Applications of DIDP

  • Dashboards and Instrument Panels: DIDP provides the necessary flexibility and heat resistance to withstand temperature fluctuations and sun exposure.[1][4]

  • Door Panels and Trim: It contributes to the soft-touch feel and durability of these components.[1][4]

  • Upholstery and Synthetic Leather: DIDP is used to create flexible and durable seating surfaces that are resistant to wear and tear.[2][4]

  • Floor Mats and Carpeting Backing: It enhances the flexibility and longevity of these high-wear items.[4]

  • Wire and Cable Insulation: DIDP's electrical resistivity and thermal stability make it suitable for insulating electrical components within the vehicle.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the analysis of DIDP in automotive interior applications.

Protocol for Determination of Fogging Characteristics

Objective: To evaluate the tendency of volatile substances, including DIDP, to be released from automotive interior materials and condense on cooler surfaces like the windshield. This is a critical quality control test in the automotive industry.[9]

Standard Methods: ISO 6452, DIN 75201, SAE J1756.[10][11]

Methodology:

  • Sample Preparation: A circular specimen of the automotive interior material (e.g., dashboard vinyl, upholstery) with a diameter of 80 mm is prepared.[11]

  • Apparatus: A fogging test device is used, which consists of a heated oil bath, beakers, cooling plates, and a means of measuring either the change in gloss (photometric method) or the mass of condensed volatiles (gravimetric method).[10][11]

  • Procedure (Gravimetric Method): a. A piece of aluminum foil is weighed and placed on the cooled plate of the fogging apparatus. b. The material specimen is placed at the bottom of a beaker, which is then sealed with the cooling plate assembly. c. The beaker is placed in the oil bath heated to a specified temperature (e.g., 100°C) for a defined period (typically 16 hours).[11][12] d. After the heating period, the beaker is removed and allowed to cool. e. The aluminum foil with the condensed volatiles is reweighed. f. The mass of the fogging condensate is calculated.

  • Procedure (Photometric Method): a. The gloss of a glass plate is measured using a glossmeter. b. The glass plate is used as the condensing surface in the fogging apparatus. c. The test is conducted for a shorter duration, typically 3 hours.[11][12] d. After the test, the change in the gloss of the glass plate is measured. e. The "fog number" is calculated based on the reduction in gloss.[11]

Start Start Sample_Prep Prepare 80mm Disc of Automotive Material Start->Sample_Prep Apparatus_Setup Set up Fogging Apparatus (Heated Bath, Beaker, Cooling Plate) Sample_Prep->Apparatus_Setup Gravimetric Gravimetric Method Apparatus_Setup->Gravimetric Photometric Photometric Method Apparatus_Setup->Photometric Weigh_Foil Weigh Aluminum Foil Gravimetric->Weigh_Foil Measure_Gloss Measure Gloss of Glass Plate Photometric->Measure_Gloss Assemble_Grav Assemble with Aluminum Foil Weigh_Foil->Assemble_Grav Assemble_Photo Assemble with Glass Plate Measure_Gloss->Assemble_Photo Heat_Grav Heat at 100°C for 16 hours Assemble_Grav->Heat_Grav Heat_Photo Heat at 100°C for 3 hours Assemble_Photo->Heat_Photo Cool_Grav Cool Apparatus Heat_Grav->Cool_Grav Cool_Photo Cool Apparatus Heat_Photo->Cool_Photo Reweigh_Foil Reweigh Aluminum Foil Cool_Grav->Reweigh_Foil Remeasure_Gloss Remeasure Gloss of Glass Plate Cool_Photo->Remeasure_Gloss Calculate_Mass Calculate Mass of Condensate Reweigh_Foil->Calculate_Mass Calculate_Fog_Number Calculate Fog Number Remeasure_Gloss->Calculate_Fog_Number End End Calculate_Mass->End Calculate_Fog_Number->End

Workflow for Fogging Test of Automotive Materials
Protocol for Quantification of DIDP in Automotive Components using TD-GC-MS

Objective: To accurately quantify the concentration of DIDP in a solid automotive component, such as PVC trim or upholstery. Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a sensitive method that avoids the use of solvents for sample extraction.[4][13][14]

Methodology:

  • Sample Preparation: A small, representative sample of the automotive component (typically in the microgram to milligram range) is accurately weighed and placed into a thermal desorption tube.

  • Instrumentation: A thermal desorber coupled to a gas chromatograph with a mass spectrometer detector is used.

  • Thermal Desorption: a. The sample tube is heated in a flow of inert gas (e.g., helium) to volatilize the DIDP and other organic compounds. b. The volatilized analytes are trapped and concentrated on a cooled sorbent trap. c. The trap is then rapidly heated to inject the analytes into the GC column.

  • Gas Chromatography: a. The GC column (e.g., a non-polar capillary column) separates the individual components of the mixture based on their boiling points and affinities for the stationary phase. b. A temperature program is used to elute the compounds, with DIDP typically eluting at a high temperature due to its low volatility.

  • Mass Spectrometry: a. The separated compounds are ionized (e.g., by electron ionization) and fragmented. b. The mass spectrometer separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. c. DIDP is identified by its characteristic retention time and mass spectrum.

  • Quantification: The concentration of DIDP is determined by comparing the peak area of a characteristic ion in the sample's chromatogram to a calibration curve generated from standards of known DIDP concentrations.

Start Start Sample_Prep Weigh Solid Sample into Thermal Desorption Tube Start->Sample_Prep TD Thermal Desorption: Heat Sample to Volatilize DIDP Sample_Prep->TD Cryo_Trap Cryogenic Trapping: Concentrate Analytes TD->Cryo_Trap Trap_Desorption Rapid Heating of Trap: Inject Analytes into GC Cryo_Trap->Trap_Desorption GC_Separation Gas Chromatography: Separate Compounds by Boiling Point Trap_Desorption->GC_Separation MS_Detection Mass Spectrometry: Ionization, Fragmentation, and Detection GC_Separation->MS_Detection Data_Analysis Data Analysis: Identify DIDP by Retention Time and Mass Spectrum MS_Detection->Data_Analysis Quantification Quantification: Compare Peak Area to Calibration Curve Data_Analysis->Quantification End End Quantification->End

Analytical Workflow for DIDP using TD-GC-MS
Protocol for Analysis of DIDP Migration using HPLC-UV

Objective: To determine the rate of DIDP migration from an automotive component into a simulant liquid. This is important for assessing potential human exposure.

Methodology:

  • Migration Cell Setup: a. A piece of the automotive material is placed in a migration cell. b. A food simulant (e.g., ethanol (B145695) solution to mimic contact with cleaning agents or other liquids) or a simulant for skin contact is added to the cell in contact with the material surface.

  • Incubation: The migration cell is incubated at a controlled temperature (e.g., 40°C or 60°C to simulate conditions in a hot car) for a specified period.

  • Sample Collection: Aliquots of the simulant liquid are collected at various time points.

  • Sample Preparation: The collected aliquots may require solid-phase extraction (SPE) to concentrate the DIDP and remove interfering substances.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV detector is used. A C18 or phenyl-hexyl column is often employed for separation.[15]

  • HPLC Analysis: a. A mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is used to separate the components of the sample. b. The UV detector is set to a wavelength where DIDP absorbs strongly (typically around 225 nm). c. DIDP is identified by its retention time.

  • Quantification: The concentration of DIDP in the simulant is determined by comparing the peak area in the sample's chromatogram to a calibration curve generated from standards of known DIDP concentrations. The migration rate can then be calculated.

Regulatory and Safety Considerations

While DIDP is considered to have low toxicity compared to some other phthalates, it is subject to regulatory scrutiny.[2] In the United States, the Environmental Protection Agency (EPA) has conducted a risk evaluation of DIDP under the Toxic Substances Control Act (TSCA). The EPA has identified potential health risks, particularly for female workers of reproductive age exposed to high concentrations of DIDP in mist during spray applications.[16] Additionally, DIDP is listed under California's Proposition 65 as a chemical known to cause reproductive harm. It is important for researchers and manufacturers to be aware of and comply with all relevant regulations regarding the use of DIDP.

Conclusion

This compound is a versatile and widely used plasticizer in automotive interior applications, valued for its performance characteristics that contribute to the durability and longevity of vehicle components. The protocols and data presented in this document provide a framework for the scientific investigation and quality control of DIDP in this context. Adherence to standardized testing methods and an awareness of the regulatory landscape are essential for the responsible use of this chemical.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Diisodecyl Phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the analysis of Diisodecyl phthalate (B1215562) (DIDP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to matrix effects in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during DIDP analysis, offering step-by-step solutions to get your research back on track.

Question 1: I'm observing a significantly lower signal for DIDP in my sample compared to my standard in a pure solvent. What is causing this?

Answer:

This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS/MS analysis, especially when using Electrospray Ionization (ESI).[1][2] Co-eluting molecules from your sample matrix compete with DIDP for ionization in the mass spectrometer's source, leading to a decreased signal intensity.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. A reversed-phase (C18) SPE cartridge is often effective for extracting non-polar compounds like DIDP.[1][3]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices like food and biological samples. It involves an extraction with an organic solvent followed by a dispersive solid-phase extraction (dSPE) cleanup step.[4][5][6][7]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DIDP, leaving interferences in the original sample matrix.[1]

  • Enhance Chromatographic Separation: If interfering components co-elute with DIDP, modifying your LC method can resolve them.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between DIDP and interfering peaks.[1]

    • Column Selection: Experiment with different column chemistries, such as Phenyl-Hexyl instead of C18, to alter selectivity and improve resolution.[1][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DIDP (e.g., Diisodecyl phthalate-d4) is the gold standard for compensating for matrix effects. It will co-elute and experience nearly identical ion suppression or enhancement as the unlabeled DIDP, allowing for accurate correction during data processing.[1]

  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of DIDP. This helps to mimic the matrix effects seen in your samples, leading to more accurate quantification.

  • Consider an Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI for less polar compounds like DIDP.[9][10]

Question 2: My results show inconsistent and non-reproducible DIDP concentrations across replicate injections of the same sample. What could be the problem?

Answer:

Inconsistent results are often a sign of significant and variable matrix effects or issues with the sample preparation process. The complexity of the matrix can lead to differential ion suppression or enhancement between injections.

Troubleshooting Steps:

  • Evaluate Sample Preparation Robustness:

    • SPE: Ensure your SPE method is robust. Check for cartridge overloading, inconsistent elution volumes, and proper conditioning and equilibration steps.

    • QuEChERS: The type and amount of dSPE sorbent are critical. For fatty matrices, sorbents like C18 and PSA (Primary Secondary Amine) are used to remove lipids and other interferences.[4][5]

  • Assess Matrix Effects Quantitatively:

    • Post-Column Infusion: This experiment can help identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a DIDP standard is introduced into the mass spectrometer after the analytical column, and a blank matrix extract is injected. Dips or peaks in the baseline signal indicate where co-eluting matrix components are affecting the signal.[11]

    • Matrix Effect Calculation: Compare the peak area of a standard in a pure solvent to the peak area of a standard spiked into a blank matrix extract after the extraction process. A value significantly different from 100% indicates a strong matrix effect.

  • Implement a Robust Internal Standard Strategy: As mentioned previously, using a stable isotope-labeled internal standard is the most effective way to correct for variability in matrix effects and sample preparation.

Question 3: I am observing a higher than expected signal for DIDP, even in my blank samples. What could be the cause?

Answer:

This issue may be due to ion enhancement or, more commonly for phthalates, contamination . Phthalates are ubiquitous in laboratory environments and can be introduced from various sources.[1][12]

Troubleshooting Steps:

  • Check for Contamination:

    • Thoroughly check all lab materials: plastic tubes, pipette tips, solvents, and glassware for phthalate contamination.

    • Run procedural blanks (blanks that go through the entire sample preparation process) to identify the source of contamination.

    • Use glass or polypropylene (B1209903) containers where possible, as phthalates can leach from other plastics.

  • Mitigate Ion Enhancement:

    • If contamination is ruled out, the issue may be ion enhancement, where components in your sample matrix increase the ionization efficiency of DIDP.

    • The same strategies for mitigating ion suppression (improved sample cleanup, chromatographic separation, and use of a SIL-IS) are effective for addressing ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of DIDP analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. In the LC-MS/MS analysis of DIDP, these undetected components can suppress or enhance the signal, leading to inaccurate and unreliable quantification. This is a significant concern in complex biological and environmental samples.[1][2]

Q2: What is the most effective strategy to minimize or eliminate matrix effects for DIDP analysis?

A2: The most robust strategy is a combination of efficient sample preparation (like SPE or QuEChERS) and the use of a stable isotope-labeled internal standard (SIL-IS) for DIDP. This combination addresses the problem by both removing a significant portion of interfering compounds and correcting for the effects of those that remain.[1]

Q3: Can I use GC-MS for DIDP analysis, and does it suffer from matrix effects?

A3: Yes, GC-MS is a common technique for DIDP analysis.[13][14] While GC-MS is generally considered less prone to the type of ionization-based matrix effects seen in LC-MS with ESI, matrix components can still interfere. Non-volatile matrix components can accumulate in the injector and the front of the analytical column, leading to signal drift and poor peak shape. Therefore, a thorough sample cleanup is still crucial for robust and reliable GC-MS analysis.

Q4: What are some common sample preparation techniques for DIDP in different matrices?

A4:

  • Food and Biological Samples: QuEChERS is a popular choice due to its effectiveness in removing lipids and other complex matrix components.[4][5][6][15] SPE is also widely used.[13][14]

  • Aqueous Samples (e.g., beverages, water): Solid-phase extraction (SPE) with a C18 cartridge is recommended to concentrate the analyte and remove interfering substances.[3]

  • Solid Samples (e.g., soil, sediment): Extraction with an organic solvent mixture (e.g., hexane:acetone) using ultrasonication or Soxhlet extraction, followed by a cleanup step using a Florisil or silica (B1680970) gel column, is a common approach.[3]

Experimental Protocols & Data

Protocol 1: QuEChERS Method for DIDP in Edible Oil

This protocol is adapted from a method for phthalate ester analysis in edible oils.[4]

  • Sample Extraction:

    • Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Vortex for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 300 mg PSA, 300 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for DIDP in Aqueous Samples

This protocol is a general procedure for extracting phthalates from water samples.[3]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.

  • Elution:

    • Elute the DIDP from the cartridge with 5 mL of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis.

Quantitative Data Summary

The following tables summarize the performance of different methods for phthalate analysis, including DIDP where specified.

Table 1: Method Performance for Phthalate Analysis in Various Matrices

MatrixAnalytical MethodSample PreparationAnalyte(s)Recovery (%)LOD/LOQReference
Edible OilsHPLC-DADQuEChERS & DLLMEPhthalate Esters84 - 1066 - 9 ng/g (LOD)[4]
Breast MilkGC-MS/MSQuEChERS20 Phthalate Esters83.3 - 123.30.004 - 1.3 µg/kg (LOD)[5]
SeafoodLC-HRMSQuEChERS12 Phthalate EstersUp to 79 (Apparent)1 - 25 ng/g (LOD)[6]
FoodGC-MS (SIM)SPE (PSA)23 Phthalate Esters77 - 1120.005 - 0.05 mg/kg (LOD)[13][14]
High-Fat FoodLC-MS/MS (ESI)GPC Cleanup6 Phthalates (inc. DIDP)70 - 106Not Specified[16]

Table 2: Comparison of Sample Preparation Techniques for Diisononyl Phthalate (DINP) Analysis

Sample Preparation TechniqueTypical Recovery (%)Cleanup EfficiencyNotesReference
Protein Precipitation (PPT)80 - 100LowSimple and fast, but high residual matrix components.[1]
Liquid-Liquid Extraction (LLE)70 - 95ModerateGood for removing salts and polar interferences.[1]
Solid-Phase Extraction (SPE)85 - 110HighProvides excellent sample cleanup and analyte enrichment.[1]

Visualizations

Workflow for Overcoming Matrix Effects

The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in DIDP analysis.

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification start Inaccurate or Irreproducible Results check_me Suspect Matrix Effects (Ion Suppression/Enhancement) start->check_me quantify_me Quantify Matrix Effect (Post-Column Infusion or Spiked Blank Extract) check_me->quantify_me improve_sp Improve Sample Preparation (SPE, QuEChERS) quantify_me->improve_sp High ME optimize_lc Optimize Chromatography quantify_me->optimize_lc Co-elution use_sil_is Use Stable Isotope-Labeled Internal Standard quantify_me->use_sil_is Always Recommended change_ion Change Ionization Source (e.g., APCI) quantify_me->change_ion If ESI is problematic end Accurate and Reproducible Results improve_sp->end optimize_lc->end use_sil_is->end change_ion->end

Caption: A logical workflow for troubleshooting matrix effects in DIDP analysis.

General Sample Preparation Workflow for DIDP Analysis

This diagram outlines a general workflow for preparing a sample for DIDP analysis, from initial sample collection to the final extract ready for injection.

SamplePrepWorkflow sample Sample Collection (e.g., Food, Water, Biological Fluid) homogenize Homogenization / Pre-treatment sample->homogenize extraction Extraction (LLE, QuEChERS salts, etc.) homogenize->extraction cleanup Cleanup / Purification (SPE, dSPE, GPC) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate analysis Analysis (LC-MS/MS or GC-MS) concentrate->analysis

Caption: A general workflow for sample preparation in DIDP analysis.

References

Technical Support Center: Extraction of Diisodecyl Phthalate (DIDP) from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Diisodecyl phthalate (B1215562) (DIDP) from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting DIDP from soil?

A1: The most prevalent and effective methods for extracting DIDP and other phthalates from soil matrices include Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE).[1][2] Each method offers distinct advantages regarding efficiency, solvent consumption, and extraction time.

Q2: What kind of recovery rates can I expect for DIDP from soil samples?

A2: Recovery rates for phthalates, including DIDP, from soil can vary depending on the chosen extraction method, soil type, and spiking level. Generally, you can expect recovery rates to be in the range of 70% to 117%.[3] For instance, a QuEChERS method has shown recovery rates between 80.11% and 100.99% for various phthalates in different soil types.[4]

Q3: How can I minimize contamination of my samples with DIDP?

A3: Phthalates are ubiquitous in laboratory environments, making contamination a significant challenge.[5] To minimize contamination, it is crucial to:

  • Use glassware that has been calcinated at high temperatures (e.g., 450°C).[6]

  • Rinse all equipment with high-purity, phthalate-free solvents.[6]

  • Avoid using plastic lab consumables wherever possible, as they can leach phthalates.[7]

  • Regularly analyze method blanks to monitor for background contamination.[6]

  • Keep samples and extracts covered to prevent contamination from airborne phthalates.[8]

Q4: What is the "matrix effect" and how can it affect my DIDP analysis?

A4: The matrix effect refers to the influence of co-extracted, non-target compounds from the soil sample on the analytical signal of the target analyte (DIDP).[4][9] These interfering compounds can either enhance or suppress the signal during analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), leading to inaccurate quantification.[4][9] To mitigate this, the use of matrix-matched calibration standards or an isotope-labeled internal standard is recommended.[8][10]

Q5: Which analytical technique is most suitable for quantifying DIDP in soil extracts?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for the quantification of phthalates due to its high sensitivity, specificity, and robustness.[3][11] For enhanced selectivity and sensitivity, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be utilized.[10]

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of DIDP

  • Possible Cause: Incomplete extraction from the soil matrix.

    • Solution:

      • Ensure the soil sample is properly homogenized by grinding and sieving to increase the surface area available for extraction.[11]

      • For methods like UAE and Soxhlet, verify that the extraction time is sufficient. For Soxhlet, a duration of 16-20 hours is often recommended.[1]

      • Increase the number of extraction cycles for PLE or repeat the extraction step for UAE.[11][12]

      • Optimize the choice of extraction solvent. A mixture of polar and non-polar solvents (e.g., n-hexane and acetone (B3395972) 1:1 v/v) is often effective.[11]

  • Possible Cause: Analyte loss during the concentration step.

    • Solution:

      • Carefully control the temperature of the water bath during solvent evaporation (e.g., 35-40°C) to prevent the loss of semi-volatile DIDP.[11]

      • Avoid concentrating the sample to complete dryness. Stop the evaporation at a final volume of approximately 1 mL.[11]

  • Possible Cause: Degradation of DIDP during extraction or storage.

    • Solution:

      • Store extracts at a low temperature (e.g., 4°C) and analyze them as soon as possible.

      • Ensure that the solvents used are of high purity and free from contaminants that could promote degradation.

Problem: High Background Noise or Contamination in Blanks

  • Possible Cause: Contamination from laboratory environment and materials.

    • Solution:

      • Implement stringent cleaning protocols for all glassware, including baking at 400-450°C.[1][6]

      • Use high-purity solvents and reagents, and test them for phthalate contamination before use. Solvents can be purified by distillation if necessary.[6]

      • Avoid using plastic materials such as pipette tips, syringes, and filter holders, which are known to leach phthalates.[7] If unavoidable, pre-rinse them with a suitable solvent.

      • Regularly run method blanks with each sample batch to identify and quantify background contamination.[13] The limit of quantification (LOQ) should be adjusted to account for blank levels.[6]

Problem: Matrix Interference During GC-MS Analysis

  • Possible Cause: Co-elution of interfering compounds from the soil matrix.

    • Solution:

      • Incorporate a cleanup step after extraction using solid-phase extraction (SPE) with a sorbent like Florisil or a combination of primary secondary amine (PSA) and C18.[8][10]

      • Optimize the GC temperature program to improve the separation of DIDP from interfering peaks.

      • Utilize matrix-matched calibration curves for quantification to compensate for signal suppression or enhancement.[10]

      • Employ an isotope-labeled internal standard that behaves similarly to DIDP during extraction and analysis to correct for matrix effects and recovery losses.[8]

Data Summary Tables

Table 1: Comparison of Extraction Methods for Phthalates from Soil

FeatureSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Pressurized Liquid Extraction (PLE)
Principle Continuous solid-liquid extraction with a refluxing solvent.[1][14]Use of ultrasonic waves to enhance solvent penetration and mass transfer.[11][15]Extraction with solvents at elevated temperatures and pressures.[12][16]
Typical Recovery Good, often used as a reference method.80 - 110%76 - 95%[12][17]
Extraction Time Long (16-24 hours).[1][14]Short (e.g., 30 minutes per cycle).[11]Very short (15-30 minutes).[12][18]
Solvent Consumption High.[1]Moderate to low.[11]Low.[12][19]
Automation Manual.Can be semi-automated.Fully automated.[18]
Advantages Ensures intimate contact between sample and solvent.[1]Fast, reduced solvent use, suitable for heat-sensitive compounds.[11][20]Very fast, low solvent use, high efficiency, automated.[16][18]
Disadvantages Time-consuming, large solvent volume, potential for thermal degradation.[14]Efficiency can be matrix-dependent.High initial instrument cost.

Table 2: Typical Analytical Parameters for Phthalate Analysis in Soil by GC-MS

ParameterTypical RangeReference
Limit of Detection (LOD) 0.1 - 2.5 µg/kg[9]
0.91 - 66.97 µg/kg[4]
Limit of Quantitation (LOQ) 0.13 - 5.0 µg/kg[9]
2.7 - 200.9 µg/kg[4]
Recovery (%) 84.8 - 120.3%[9]
80.11 - 100.99%[4]
50.5 - 107.9%[10]
Relative Standard Deviation (RSD) 0.37 - 8.50%[4]
3.5 - 13.9%[10]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on methodologies designed for the extraction of phthalates from solid samples.[11]

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample by grinding with a mortar and pestle.[11]

  • Extraction:

    • Weigh 10 g of the homogenized soil into a glass centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.[11]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[11]

  • Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Decant the supernatant into a clean collection flask.[11]

  • Repeat Extraction: Repeat the extraction process (steps 2 and 3) on the soil residue two more times with fresh solvent. Combine all supernatants.[11]

  • Drying and Cleanup: Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.[11]

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen in a water bath (35-40°C).[11] The sample is now ready for GC-MS analysis.

Protocol 2: Soxhlet Extraction

This protocol is a standard procedure for extracting semi-volatile organic compounds from solid samples.[1][13]

  • Sample Preparation: Weigh 10-20 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate until the sample is a free-flowing powder.[13][14]

  • Loading: Place the sample mixture into a cellulose (B213188) extraction thimble and place the thimble inside the Soxhlet extractor.[1]

  • Extraction:

    • Add the extraction solvent (e.g., a mixture of dichloromethane (B109758) and acetone) to a round-bottom flask.

    • Assemble the Soxhlet apparatus and extract the sample for 16-20 hours at a rate of 4-6 cycles per hour.[1]

  • Cooling and Drying: Allow the extract to cool. Pass the extract through anhydrous sodium sulfate to remove any moisture.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a nitrogen evaporator. The sample is now ready for analysis.

Protocol 3: Pressurized Liquid Extraction (PLE)

PLE automates the extraction process at elevated temperatures and pressures.[12][18]

  • Sample Preparation: Mix the homogenized soil sample with a dispersing agent like diatomaceous earth.

  • Cell Loading: Load the mixture into the extraction cell.

  • Extraction Parameters: Set the instrument parameters. Typical conditions for phthalates can be:

    • Solvent: Dichloromethane or a hexane/acetone mixture.

    • Temperature: 100°C.[12]

    • Pressure: 1500 psi.[12]

    • Static Time: 5-10 minutes.

    • Cycles: 2-3 cycles.[12]

  • Collection: The instrument automatically performs the extraction, and the extract is collected in a vial.

  • Concentration: If necessary, the collected extract is concentrated to 1 mL under a gentle stream of nitrogen before analysis.

Visualized Workflow

DIDP_Extraction_Workflow General Workflow for DIDP Extraction and Analysis from Soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Soil Sample Collection Drying Air Drying & Sieving Sample->Drying Homogenize Grinding & Homogenization Drying->Homogenize Method_Choice Select Method: - UAE - Soxhlet - PLE Homogenize->Method_Choice Extraction Solvent Extraction Method_Choice->Extraction Cleanup Cleanup (e.g., SPE) (Optional, if high matrix interference) Extraction->Cleanup if needed Drying_Extract Drying with Na2SO4 Extraction->Drying_Extract Cleanup->Drying_Extract Concentration Concentration to 1 mL Drying_Extract->Concentration Analysis GC-MS or GC-MS/MS Analysis Concentration->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: Workflow for DIDP extraction from soil samples.

References

Troubleshooting peak tailing and asymmetry in Diisodecyl phthalate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisodecyl Phthalate (B1215562) (DIDP) Chromatography

Welcome to the technical support center for the chromatographic analysis of Diisodecyl phthalate (DIDP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues, particularly peak tailing and asymmetry, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in chromatography?

A1: In an ideal chromatogram, a peak should be symmetrical with a Gaussian shape.[1] Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[2][3] This asymmetry is problematic because it can decrease the resolution between closely eluting peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[2][4] An interfering compound hiding in the tail is a primary reason this issue should not be ignored.[5]

Q2: Why is this compound (DIDP) prone to peak tailing?

A2: this compound (DIDP) is a high-molecular-weight phthalate.[6] Compounds like DIDP can be susceptible to peak tailing due to several factors. These include strong, unwanted secondary interactions with active sites within the chromatographic system, potential for incomplete vaporization in a GC inlet, and a higher likelihood of column overload if the sample concentration is not optimized.[1][2][7]

Q3: How do I know if my peak tailing issue is chemical or physical in nature?

A3: A good initial diagnostic step is to observe the entire chromatogram. If all peaks, including those of other non-polar compounds, are tailing, the problem is likely physical or system-related.[8] This could point to issues like improper column installation, dead volume in the system, or a blocked column frit.[8][9] Conversely, if only the DIDP peak or other polar analytes are tailing while other peaks have a good shape, the cause is more likely chemical, suggesting a specific interaction between the analyte and the stationary phase.[8][9]

Troubleshooting Guides

This section provides systematic, question-and-answer guides to identify and resolve the root causes of peak tailing and asymmetry.

Guide 1: Initial System-Wide Checks

Before focusing on instrument-specific issues, these universal checks can often solve the problem quickly.

Start Peak Tailing Observed for DIDP CheckAllPeaks Are all peaks in the chromatogram tailing? Start->CheckAllPeaks DiluteSample Have you tried diluting the sample? CheckAllPeaks->DiluteSample No PhysicalIssue Suspect Physical/System Issue: - Improper column installation - Extra-column volume (dead volume) - Column inlet frit blocked CheckAllPeaks->PhysicalIssue Yes CheckSolvent Is the sample solvent compatible with the mobile phase? DiluteSample->CheckSolvent Yes OverloadIssue Suspect Column Overload: - Reduce sample concentration - Decrease injection volume DiluteSample->OverloadIssue No (Tailing persists after dilution) ChemicalIssue Suspect Chemical Interaction Issue: - Proceed to GC or HPLC specific guides CheckSolvent->ChemicalIssue Yes SolventIssue Suspect Solvent Mismatch: - Dissolve sample in mobile phase - Use a weaker injection solvent CheckSolvent->SolventIssue No cluster_0 Mechanism of Peak Tailing in HPLC Analyte DIDP Molecule StationaryPhase C18 Stationary Phase (Hydrophobic) Analyte->StationaryPhase Desired Hydrophobic Interaction (Good Peak Shape) Silanol Active Site: Residual Silanol (Si-OH) Analyte->Silanol Undesired Polar Interaction (Causes Peak Tailing)

References

Technical Support Center: Optimization of GC-MS Injection Parameters for Diisodecyl Phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of Diisodecyl phthalate (B1215562) (DIDP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of DIDP, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks) for DIDP

Q: My DIDP isomer peaks are showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for high molecular weight compounds like DIDP is a common issue and can often be attributed to the following:

  • Active Sites in the Inlet: DIDP can interact with active sites in the GC inlet, such as under-deactivated liners or metal surfaces, causing delayed elution and peak tailing.

    • Solution: Use a new, properly deactivated inlet liner. A single taper liner with deactivated glass wool is often a good choice for splitless injections as it aids in sample volatilization and traps non-volatile residues. Ensure all components in the inlet path, including the gold seal, are clean and inert.[1][2][3]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.

    • Solution: Trim 10-20 cm from the front of the column. If tailing persists, consider baking out the column according to the manufacturer's recommendations.[1]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor peak shape.

    • Solution: Ensure the column is cut cleanly and installed at the correct height in the injector, following the instrument manufacturer's guidelines.[1]

Q: My DIDP peaks appear broad or are fronting. What could be the cause?

A: Peak fronting or broadening can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

    • Solution: Dilute the sample or increase the split ratio if using a split injection.[4]

  • Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, especially in splitless injection, it can prevent proper focusing of the analytes at the head of the column.

    • Solution: Set the initial oven temperature approximately 20°C below the boiling point of the solvent.[1]

  • Solvent Mismatch: A mismatch between the injection solvent and the column's stationary phase can cause peak distortion.

    • Solution: Ensure the solvent is compatible with the stationary phase. For example, using a nonpolar solvent with a nonpolar column is recommended.[1]

Issue 2: Low Signal Intensity or Poor Sensitivity for DIDP

Q: I am experiencing low sensitivity for my DIDP analysis. How can I improve the signal?

A: Low sensitivity for high molecular weight analytes like DIDP can be addressed by optimizing several parameters:

  • Inefficient Vaporization: The injector temperature may be too low for the complete and rapid vaporization of DIDP.

    • Solution: Increase the injector temperature in increments of 10-20°C. A starting point of 250-300°C is common, but for high molecular weight phthalates, temperatures up to 320°C may be necessary.[2][5] Be cautious not to exceed the column's maximum operating temperature.

  • Mass Discrimination in the Injector: Higher molecular weight compounds can be transferred to the column less efficiently.

    • Solution: For splitless injections, using a pressure pulse during the injection can improve the transfer of high molecular weight analytes.[6]

  • Suboptimal Injection Mode: If you are analyzing trace levels of DIDP, a split injection may be reducing the amount of analyte reaching the detector.

    • Solution: Switch to a splitless injection mode to ensure the entire sample is transferred to the column.[7]

  • MS Parameters: The mass spectrometer settings can greatly influence sensitivity.

    • Solution: Use Selected Ion Monitoring (SIM) mode instead of full scan. For DIDP, monitor the characteristic ions, such as the quantifier ion m/z 307 and qualifier ions like m/z 149 and 167.[6][8] Ensure the MS source and quadrupole temperatures are optimized (a source temperature around 230°C is a good starting point).[6]

Issue 3: Carryover of DIDP in Blank Injections

Q: I am observing DIDP peaks in my solvent blanks following the injection of a standard or sample. What is causing this carryover?

A: Carryover of high molecular weight, "sticky" compounds like DIDP is a frequent problem. The following are common sources and solutions:

  • Contamination in the Syringe: The syringe can be a significant source of carryover.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses. Use a solvent that effectively dissolves DIDP. Consider using a separate syringe for blanks and samples if the problem persists.

  • Residue in the Injector: DIDP can adsorb to surfaces within the inlet, such as the liner and septum.

    • Solution: Replace the septum and liner regularly. Baking the inlet at a high temperature can also help remove contaminants. Use high-quality, low-bleed septa.[2]

  • Backflash: Injecting too large a volume for the liner and inlet conditions can cause the sample to expand beyond the liner's capacity, contaminating the gas lines.

    • Solution: Reduce the injection volume or use a liner with a larger internal volume. Ensure the inlet temperature and pressure are appropriate for the solvent and injection volume. There are online calculators available to estimate solvent expansion volume.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting injector temperature for DIDP analysis?

A1: A good starting point for the injector temperature is between 250°C and 300°C.[3][5] For high molecular weight phthalates like DIDP, it may be necessary to increase this to as high as 320°C to ensure efficient vaporization and prevent discrimination.[5] It is recommended to experimentally optimize this temperature for your specific instrument and method.

Q2: Should I use a split or splitless injection for DIDP analysis?

A2: The choice between split and splitless injection depends on the concentration of DIDP in your sample.

  • Splitless Injection: This is the preferred mode for trace analysis (low ppm to ppb levels) as it transfers the entire sample volume onto the column, maximizing sensitivity.[7]

  • Split Injection: This mode is suitable for higher concentration samples to avoid column overload and peak distortion. Typical split ratios range from 10:1 to 100:1.[10][11]

Q3: What type of GC inlet liner is best for DIDP analysis?

A3: A deactivated liner is crucial to prevent the adsorption of DIDP. A single taper liner with deactivated glass wool is highly recommended for splitless injections. The taper helps to focus the sample onto the column, while the glass wool aids in vaporization and traps non-volatile matrix components.[9][12] For split injections, a liner with an open bottom and glass wool, such as a Precision split liner, is a good choice to ensure proper mixing and vaporization.[5][12]

Q4: How can I minimize the thermal degradation of DIDP in the injector?

A4: While a high injector temperature is needed for vaporization, excessive temperatures can cause thermal degradation. To minimize this, you can:

  • Use a liner with deactivated glass wool to promote rapid and efficient vaporization at a lower temperature.

  • Optimize the injection speed. A faster injection can minimize the time the analyte spends in the hot inlet.

  • If available, a Programmed Temperature Vaporization (PTV) inlet can be used to introduce the sample at a lower initial temperature and then rapidly heat it, reducing thermal stress on the analyte.[13]

Q5: What are the key mass spectral ions to monitor for DIDP in SIM mode?

A5: Due to the isomeric complexity of DIDP, the base peak is often the common phthalate fragment at m/z 149. For better selectivity and quantification, it is recommended to use more specific ions. A common quantifier ion for DIDP is m/z 307 . Qualifier ions can include m/z 149 and m/z 167 .

Data Presentation

Table 1: Recommended GC-MS Injection Parameters for DIDP Analysis (Starting Points)

ParameterRecommended SettingNotes
Injector Temperature 250 - 320°COptimize for best response without degradation.
Injection Mode Splitless or SplitUse splitless for trace analysis. Use split (e.g., 20:1 to 50:1) for concentrated samples.[7]
Injection Volume 1 µLAdjust based on sample concentration and liner volume to avoid backflash.
Inlet Liner Deactivated single taper with glass wool (splitless) or Precision split liner with wool (split)A deactivated liner is critical to prevent analyte loss.[9][12]
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Septum Purge Flow 3 mL/min
Splitless Hold Time 0.5 - 1.0 minOptimize to ensure complete transfer of DIDP to the column.

Experimental Protocols

Protocol 1: Systematic Optimization of Injector Temperature for DIDP Analysis

  • Initial Setup:

    • Prepare a mid-range calibration standard of DIDP (e.g., 1-5 µg/mL) in a suitable solvent like hexane (B92381) or isooctane.

    • Set the initial GC-MS parameters as outlined in Table 1, with an initial injector temperature of 250°C.

  • Temperature Gradient Analysis:

    • Perform a series of injections of the DIDP standard, increasing the injector temperature by 10°C for each injection (e.g., 250°C, 260°C, 270°C, up to 320°C).

    • Ensure the system is equilibrated at each temperature before injecting.

  • Data Evaluation:

    • For each chromatogram, evaluate the following:

      • Peak Area/Response: Plot the peak area of the DIDP isomer cluster against the injector temperature. The optimal temperature will be in the range where the response is maximized before it plateaus or decreases (which could indicate thermal degradation).

      • Peak Shape: Visually inspect the peaks for tailing or fronting. Calculate the tailing factor for a representative peak at each temperature. The optimal temperature should provide a tailing factor as close to 1 as possible.

      • Reproducibility: At the apparent optimal temperature, perform at least three replicate injections to confirm the reproducibility of the peak area and retention time (%RSD < 15%).

  • Final Parameter Selection:

    • Select the injector temperature that provides the best combination of high response, symmetrical peak shape, and good reproducibility.

Mandatory Visualization

G Troubleshooting Workflow for Poor DIDP Peak Shape cluster_tailing Peak Tailing cluster_fronting_broad Peak Fronting / Broadening start Poor DIDP Peak Shape Observed (Tailing, Fronting, Broadening) tailing_check Check for Active Sites start->tailing_check If Tailing fronting_check Evaluate Sample Load & Focusing start->fronting_check If Fronting/Broad liner_check Replace Inlet Liner with Deactivated Type (e.g., single taper with wool) tailing_check->liner_check Inlet Activity column_trim Trim 10-20 cm from Column Inlet tailing_check->column_trim Column Activity column_install Verify Correct Column Installation tailing_check->column_install Installation Issue end_node Improved Peak Shape liner_check->end_node column_trim->end_node column_install->end_node dilute_sample Dilute Sample or Increase Split Ratio fronting_check->dilute_sample Column Overload oven_temp Lower Initial Oven Temperature (~20°C below solvent b.p.) fronting_check->oven_temp Poor Analyte Focusing solvent_match Check Solvent-Phase Compatibility fronting_check->solvent_match Solvent Effects dilute_sample->end_node oven_temp->end_node solvent_match->end_node

Caption: Troubleshooting workflow for poor DIDP peak shape.

G Workflow for Optimizing DIDP Injection Parameters cluster_splitless Splitless Optimization cluster_split Split Optimization start Start Optimization step1 Step 1: Select Initial Parameters - Injector Temp: 250°C - Mode: Splitless (for trace) - Liner: Deactivated w/ wool start->step1 step2 Step 2: Optimize Injector Temperature (See Protocol 1) step1->step2 step3 Step 3: Select Injection Mode (Based on Concentration) step2->step3 purge_time Optimize Purge Valve Time (0.5 - 1.0 min) step3->purge_time Trace Analysis split_ratio Optimize Split Ratio (e.g., 10:1 to 100:1) step3->split_ratio High Concentration step4 Step 4: Optimize Injection Volume (1 µL, avoid backflash) purge_time->step4 split_ratio->step4 step5 Step 5: Final Method Validation (Reproducibility, Linearity, LOD/LOQ) step4->step5 end_node Optimized Method step5->end_node

Caption: Workflow for optimizing DIDP injection parameters.

References

Technical Support Center: Stability of Diisodecyl Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diisodecyl phthalate (B1215562) (DIDP) in various organic solvents. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Diisodecyl phthalate in organic solutions.

Issue Possible Cause Recommended Action
Solution appears cloudy or hazy upon dissolution of DIDP. 1. Incomplete dissolution. 2. Presence of particulate matter in the solvent or on the glassware. 3. Use of a solvent in which DIDP has low solubility.1. Gently warm the solution and continue stirring or sonication to facilitate complete dissolution. 2. Filter the solvent before use and ensure all glassware is scrupulously clean. 3. Consult the solubility data to ensure an appropriate solvent is being used. Consider using a co-solvent to improve solubility.
A yellow discoloration is observed in the DIDP solution over time. 1. Thermal degradation due to prolonged exposure to high temperatures. 2. Oxidative degradation, potentially accelerated by light exposure or impurities in the solvent. 3. Reaction with impurities present in the solvent.1. Store DIDP solutions, especially at elevated temperatures, for the shortest possible duration. 2. Protect the solution from light by using amber glassware or by wrapping the container in aluminum foil. Use high-purity solvents. 3. Use fresh, high-purity solvents. If the issue persists, consider purifying the solvent before use.
Precipitation of DIDP from the solution. 1. The solution has become supersaturated due to a change in temperature. 2. Evaporation of the solvent, leading to an increase in DIDP concentration. 3. The chosen solvent is not suitable for long-term storage of DIDP at the desired concentration.1. Gently warm the solution to redissolve the precipitate. Store the solution at a constant, appropriate temperature. 2. Ensure the container is tightly sealed to prevent solvent evaporation. 3. Re-evaluate the solvent choice based on solubility data. A different solvent or a co-solvent system may be necessary.
Unexpected peaks appear during chromatographic analysis (e.g., HPLC, GC). 1. Degradation of DIDP into byproducts such as monoisodecyl phthalate or phthalic acid. 2. Transesterification reaction if the solvent is an alcohol (e.g., methanol (B129727), ethanol), especially in the presence of acidic or basic catalysts. 3. Contamination from laboratory equipment, glassware, or the solvent itself.1. Analyze the sample for the presence of expected degradation products. If confirmed, the solution has degraded. 2. If using an alcohol as a solvent, be aware of the potential for transesterification. This reaction can be minimized by using aprotic solvents if the experimental conditions allow. 3. Run a blank analysis of the solvent to check for impurities. Ensure all equipment and glassware are thoroughly cleaned.
Inconsistent analytical results (e.g., varying concentrations of DIDP in replicate samples). 1. Incomplete dissolution or non-homogeneous mixing of the DIDP solution. 2. Adsorption of DIDP onto the surface of storage containers or labware. 3. Degradation of the stock solution over time.1. Ensure the solution is thoroughly mixed before taking an aliquot for analysis. 2. Use appropriate container materials (e.g., glass) and minimize the surface area-to-volume ratio. 3. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., protected from light, at a cool temperature).

Stability of this compound in Common Organic Solvents

This compound (DIDP) is a high molecular weight phthalate plasticizer known for its excellent thermal stability and low volatility.[1] Generally, it is stable under recommended storage conditions.[2] It is soluble in most common organic solvents.[2] However, its long-term stability can be influenced by the solvent type, storage conditions (temperature and light exposure), and the presence of contaminants.

Expected Stability and Potential Degradation Pathways:

The primary degradation pathway for DIDP is through hydrolysis of its ester bonds, which can be catalyzed by strong acids or bases, leading to the formation of monoisodecyl phthalate and subsequently phthalic acid. In the presence of alcohols, particularly under acidic or basic conditions, transesterification can occur, resulting in the formation of different phthalate esters.

The following table summarizes the expected stability of DIDP in various organic solvents based on general chemical principles and available data. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.

Solvent Expected Stability Potential Degradation/Interaction Notes
Hexane HighGenerally stable.Non-polar, aprotic solvent. Unlikely to participate in degradation reactions.
Toluene HighGenerally stable.Aromatic, aprotic solvent. Unlikely to react with DIDP under normal conditions.
Acetone GoodGenerally stable, but the enol form could potentially interact under certain conditions.Aprotic solvent. Should be suitable for most applications.
Methanol ModeratePotential for transesterification, especially in the presence of acid or base catalysts, to form dimethyl phthalate and monomethyl monoisodecyl phthalate.[3]Protic solvent. Use with caution if acidic or basic conditions are present. Store solutions for short periods.
Ethanol ModeratePotential for transesterification, similar to methanol, to form diethyl phthalate and monoethyl monoisodecyl phthalate.[3]Protic solvent. Similar precautions as with methanol should be taken.
Acetonitrile HighGenerally stable.Aprotic polar solvent. Good choice for analytical method development.
Tetrahydrofuran (THF) GoodPeroxides in aged THF can promote oxidative degradation.Use fresh, inhibitor-free THF for the best stability.
Dichloromethane (DCM) GoodGenerally stable.Aprotic solvent. Suitable for many applications.

Experimental Protocols

Protocol 1: General Stability Assessment of DIDP in an Organic Solvent

Objective: To determine the stability of this compound in a specific organic solvent over time under defined storage conditions.

Materials:

  • This compound (DIDP), analytical standard grade

  • Selected organic solvent (e.g., methanol, hexane), HPLC grade or higher

  • Volumetric flasks

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of DIDP and dissolve it in the selected organic solvent in a volumetric flask to achieve a desired concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber glass vials. Tightly seal the vials.

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C). Protect from light.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze one of the vials using a validated HPLC or GC method to determine the initial concentration of DIDP. This will serve as the baseline.

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a vial from storage and analyze its contents.

  • Data Analysis: Compare the concentration of DIDP at each time point to the initial concentration. A significant decrease in concentration indicates instability. Also, monitor the chromatograms for the appearance of new peaks, which could be degradation products.

Protocol 2: Forced Degradation Study of DIDP

Objective: To investigate the degradation pathways of DIDP under stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound (DIDP)

  • Organic solvent (e.g., acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Heating block or water bath

  • UV lamp for photostability testing

  • HPLC-UV/MS or GC-MS system

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of DIDP in the chosen organic solvent.

    • Add an equal volume of 0.1 M HCl.

    • Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with NaOH, and analyze.

  • Base Hydrolysis:

    • Prepare a solution of DIDP in the chosen organic solvent.

    • Add an equal volume of 0.1 M NaOH.

    • Maintain at room temperature or heat gently for a specified period.

    • Withdraw samples, neutralize with HCl, and analyze.

  • Oxidative Degradation:

    • Prepare a solution of DIDP in the chosen organic solvent.

    • Add 3% H₂O₂.

    • Store at room temperature, protected from light, for a specified period.

    • Withdraw samples and analyze.

  • Thermal Degradation:

    • Store a solution of DIDP in the chosen organic solvent at an elevated temperature (e.g., 70°C).

    • Withdraw samples at various time points and analyze.

  • Photolytic Degradation:

    • Expose a solution of DIDP in a photostable container (e.g., quartz) to UV light.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples.

Analysis: For all forced degradation samples, use an appropriate analytical method (e.g., HPLC-MS or GC-MS) to separate and identify the parent DIDP peak and any new peaks corresponding to degradation products. The mass spectrometer will be crucial for the structural elucidation of unknown degradants.

Mandatory Visualizations

G DIDP Degradation Pathway cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_transesterification Transesterification DIDP This compound (DIDP) MIDP Monoisodecyl Phthalate (MIDP) DIDP->MIDP + H₂O - Isodecanol DMP Dimethyl Phthalate DIDP->DMP + Methanol (in excess) DEP Diethyl Phthalate DIDP->DEP + Ethanol (in excess) PA Phthalic Acid MIDP->PA + H₂O - Isodecanol

Caption: Potential degradation pathways of this compound (DIDP).

G Experimental Workflow for DIDP Stability Testing start Prepare DIDP Stock Solution in Organic Solvent aliquot Aliquot into Amber Vials start->aliquot storage Store under Defined Conditions (Temp, Light) aliquot->storage analysis_t0 Analyze Time Zero Sample (HPLC/GC) aliquot->analysis_t0 analysis_tn Analyze Samples at Predefined Time Points storage->analysis_tn data Compare Concentrations & Monitor for Degradants analysis_t0->data analysis_tn->data report Report Stability Data data->report

Caption: Workflow for assessing the stability of DIDP in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered stable for use as a reference standard in organic solvents?

A: Yes, this compound is generally considered stable when dissolved in appropriate aprotic organic solvents and stored correctly (protected from light, in a tightly sealed container, at a cool and constant temperature). For long-term storage or when using protic solvents like methanol or ethanol, it is advisable to periodically check the purity of the standard solution.

Q2: What are the primary degradation products of DIDP that I should look for?

A: The primary degradation products from hydrolysis are monoisodecyl phthalate (MIDP) and phthalic acid. If the solvent is an alcohol, look for transesterification products such as dimethyl phthalate (in methanol) or diethyl phthalate (in ethanol).

Q3: How can I prevent the degradation of DIDP in my experimental solutions?

A: To minimize degradation, use high-purity, aprotic solvents whenever possible. Store solutions in amber glass containers to protect them from light. Keep containers tightly sealed to prevent solvent evaporation and contamination. Prepare fresh solutions as needed and avoid long-term storage, especially at elevated temperatures.

Q4: What analytical techniques are best suited for monitoring the stability of DIDP?

A: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is a common and effective technique. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also widely used for the analysis of phthalates. LC-MS or GC-MS is particularly useful for identifying unknown degradation products.

Q5: Are there any specific safety precautions I should take when handling DIDP and its solutions?

A: this compound should be handled in a well-ventilated area. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

References

Mitigating interferences from other plasticizers in DIDP analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DIDP Analysis

Welcome to the technical support center for Diisodecyl Phthalate (B1215562) (DIDP) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the interference from other plasticizers during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common plasticizers that interfere with DIDP analysis?

A1: The most common interfering plasticizers are other high-molecular-weight phthalates, especially Diisononyl Phthalate (DINP), due to their similar chemical structures and physical properties.[1][2] DINP and DIDP are complex mixtures of isomers, which leads to unresolved clusters of peaks in gas chromatography (GC) analysis.[1] Other phthalates like Di-n-octyl phthalate (DnOP), Benzyl butyl phthalate (BBP), and Di-(2-ethylhexyl) phthalate (DEHP) can also interfere depending on the sample matrix and analytical method.

Q2: Why is it challenging to separate DIDP from other plasticizers like DINP?

A2: The primary challenge lies in their structural similarity. Both DIDP and DINP are mixtures of branched-chain dialkyl phthalates. This isomeric complexity results in broad, overlapping chromatographic peaks, making baseline separation and accurate quantification difficult, especially with standard GC methods.[1][3] Even with mass spectrometry (MS) detection, their fragmentation patterns can be very similar, with a predominant ion at m/z 149, further complicating differentiation.[1]

Q3: What are the primary analytical techniques used for DIDP analysis?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques for DIDP analysis.[4] While GC-MS is a common choice, LC-MS, particularly with atmospheric pressure chemical ionization (APCI), can offer improved selectivity for high-molecular-weight phthalates like DIDP and DINP.[1][5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is also used but may lack the specificity of MS-based methods.[2][6]

Q4: How can I minimize background contamination from plasticizers in my lab?

A4: Plasticizer contamination is a common issue. To minimize it, use glass or stainless-steel labware whenever possible and avoid plastic containers, tubing, and vial caps.[7] Rinse all glassware with a suitable organic solvent like acetone (B3395972) or hexane (B92381) before use.[7] It's also advisable to use high-purity solvents and reagents and to run procedural blanks with every batch of samples to monitor for background contamination.[8][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between DIDP and DINP

Symptoms:

  • Overlapping or co-eluting peaks for DIDP and DINP.

  • Inability to establish a stable baseline between the two peaks.

  • Inaccurate and imprecise quantification.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate GC Column Selection Use a capillary column with a stationary phase optimized for phthalate separation, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). Consider a longer column or a narrower internal diameter for improved resolution.[8]
Suboptimal GC Temperature Program Optimize the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can enhance separation.
Insufficient Separation with HPLC For HPLC, a reversed-phase C8 or C18 column with a gradient elution of methanol/water or acetonitrile/water can improve resolution.[2]
Complex Isomeric Mixture Complete separation of all isomers may not be feasible. Utilize extracted ion chromatograms (EICs) for quantification, focusing on unique ions for DIDP and DINP if available.[1][10]
Issue 2: Inaccurate Quantification due to Mass Spectral Similarities

Symptoms:

  • Similar fragmentation patterns for DIDP and other phthalates, particularly the m/z 149 ion.

  • Difficulty in selecting unique quantifier and qualifier ions.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Electron Ionization (EI) Fragmentation EI mode in GC-MS can lead to extensive fragmentation and loss of the molecular ion. Consider using a softer ionization technique like chemical ionization (CI) with ammonia (B1221849) as the reagent gas to enhance the abundance of the molecular ion.[1]
Lack of Unique Fragment Ions While m/z 149 is a common fragment, look for less abundant but more specific ions. For example, ions at m/z 293 for DINP and m/z 307 for DIDP (corresponding to the M-alkyl ion) can be used for differentiation, although they are less sensitive.[1][11]
Isobaric Interferences Utilize high-resolution mass spectrometry (HRMS) to differentiate between ions with the same nominal mass but different elemental compositions.[1]
MS/MS Analysis For LC-MS/MS, carefully select precursor and product ion transitions to enhance selectivity. Optimize collision energies for each transition to maximize signal intensity and minimize crosstalk from other plasticizers.[12]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Solid Samples

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of plasticizers from solid matrices.[8][13]

Materials:

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)

  • Centrifuge tubes (glass)

Procedure:

  • Weigh 1-5 g of the homogenized sample into a 50 mL glass centrifuge tube.

  • Add 10 mL of ACN.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the ACN supernatant to a d-SPE tube containing a suitable sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS analysis.

Protocol 2: GC-MS Analysis of DIDP with Mitigation of Interferences

This protocol outlines a GC-MS method optimized for the separation of DIDP from other plasticizers.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: Agilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[11]

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[11]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 30°C/min to 320°C

    • Hold at 320°C for a total run time of 13 minutes[11]

MS Conditions:

  • Ion Source Temperature: 250°C[11]

  • Transfer Line Temperature: 320°C[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for DIDP: m/z 307

    • Qualifier Ions for DIDP: m/z 149, 167

    • Quantifier Ion for DINP: m/z 293

    • Qualifier Ions for DINP: m/z 149, 167

Data Presentation

Table 1: GC-MS Retention Times and Characteristic Ions for Selected Plasticizers

PlasticizerAbbreviationRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Di-isobutyl PhthalateDIBP~5.0149223
Di-n-butyl PhthalateDBP~5.2149223
Benzyl Butyl PhthalateBBP~6.614991, 206
Di-(2-ethylhexyl) PhthalateDEHP~7.4149167, 279
Di-n-octyl PhthalateDnOP~9.1149279
Diisononyl PhthalateDINP8.0 - 12.1293149, 167
Diisodecyl PhthalateDIDP8.5 - 14.5307149, 167

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Solid Sample Homogenize Homogenization Sample->Homogenize QuEChERS QuEChERS Extraction (Acetonitrile) Homogenize->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE Extract Final Extract dSPE->Extract GCMS GC-MS Analysis Extract->GCMS GC Pathway LCMS LC-MS/MS Analysis Extract->LCMS LC Pathway Chromatogram Chromatogram Review GCMS->Chromatogram LCMS->Chromatogram Integration Peak Integration (EIC) Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for DIDP analysis from sample preparation to final reporting.

troubleshooting_logic Start Poor DIDP/DINP Resolution? Check_Column Optimize GC/LC Column & Conditions Start->Check_Column Yes Result Improved Resolution & Quantification Start->Result No Use_EIC Utilize Extracted Ion Chromatograms (EIC) Check_Column->Use_EIC Soft_Ionization Switch to Softer Ionization (CI, APCI) Use_EIC->Soft_Ionization HRMS Employ High-Resolution MS Soft_Ionization->HRMS MSMS Develop MS/MS Method HRMS->MSMS MSMS->Result

Caption: Troubleshooting logic for resolving DIDP and DINP interferences.

References

Technical Support Center: Strategies to Remove Sample Matrix Interferences in LC-MS Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can manifest as ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[3][4] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of an analytical method.[5][6]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects are caused by components in the sample other than the analyte of interest.[2] These can be endogenous substances naturally present in the biological sample, such as phospholipids (B1166683), proteins, lipids, and salts, or exogenous substances introduced during sample collection or processing, like anticoagulants or dosing vehicles.[1][4] In bioanalysis, phospholipids are a major and notorious cause of ion suppression.[7][8]

Q3: What are the common signs of significant matrix effects in my analysis?

A3: Common indicators that your analysis may be affected by matrix effects include:

  • Poor reproducibility of results between different samples or preparations.[9]

  • Inaccurate quantification, leading to high variability in concentration measurements.[9]

  • Non-linear calibration curves.[9]

  • Reduced sensitivity and poor signal-to-noise ratios.[9]

  • Inconsistent peak areas for quality control (QC) samples.[9]

  • Significant differences between the calibration curve slope in a pure solvent versus a matrix-matched calibration curve.[10]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a far more common phenomenon where co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[1][10] This can occur due to competition for charge in the electrospray droplet or by altering the droplet's evaporation efficiency.[8][10] Ion enhancement is an increase in analyte signal, which can occur if matrix components improve the ionization efficiency of the analyte, for instance, by altering the droplet surface tension in a favorable way.[10]

Q5: Which ionization technique is more susceptible to matrix effects?

A5: Electrospray ionization (ESI) is generally more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI).[2][7][11] This is because ESI relies on a solution-phase ionization mechanism, where competition for charge and droplet surface characteristics are critical, making it more vulnerable to interferences from non-volatile matrix components.[2][11]

Section 2: Troubleshooting Guide: Diagnosing and Quantifying Matrix Effects

This section provides a systematic approach to confirm and quantify the extent of matrix effects in your experiments.

Problem: You suspect matrix effects are impacting your results, but you need to confirm their presence and extent.

Solution: Employ a two-step process involving a qualitative assessment to identify the problem region, followed by a quantitative assessment to measure the effect.

G cluster_0 cluster_1 Step 1: Qualitative Assessment cluster_2 Step 2: Quantitative Assessment cluster_3 start Suspected Matrix Effects (e.g., poor reproducibility, low recovery) qual Post-Column Infusion Experiment start->qual result_qual Identify Retention Time (RT) Zones of Ion Suppression or Enhancement qual->result_qual quant Post-Extraction Spike Experiment result_qual->quant If suppression zone co-elutes with analyte result_quant Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) quant->result_quant end_node Implement Targeted Mitigation Strategy result_quant->end_node

Workflow for diagnosing matrix effects.
Experimental Protocol 1: Qualitative Assessment via Post-Column Infusion

This method helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[5][12]

Methodology:

  • Setup: Use a T-piece to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Continuously infuse a standard solution of your analyte at a constant flow rate. This will generate a stable baseline signal in the mass spectrometer.

  • Injection: Inject a blank, extracted sample matrix (a sample prepared without the analyte).

  • Analysis: Monitor the infused analyte's signal. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. A rise in the baseline indicates ion enhancement.[4] This allows you to see if your analyte's retention time coincides with a zone of interference.[5]

Experimental Protocol 2: Quantitative Assessment via Post-Extraction Spike

This method, recommended by regulatory agencies, quantifies the matrix effect and also provides information on recovery and overall process efficiency.[7][9]

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte into a clean solvent (e.g., mobile phase) at low, medium, and high concentrations. This represents 100% signal (no matrix, no extraction).

    • Set B (Post-Extraction Spike): First, perform the full extraction procedure on a blank matrix sample. Then, spike the analyte into the final, extracted matrix at the same low, medium, and high concentrations as Set A. This measures the impact of the matrix alone.

    • Set C (Pre-Extraction Spike): Spike the analyte into a blank matrix sample before starting the extraction procedure. Process these samples through the full extraction method. This measures the combined effect of the matrix and the extraction efficiency.

  • LC-MS Analysis: Analyze all three sets of samples.

  • Data Analysis: Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the mean peak areas from each set.

Data Presentation: Calculation and Interpretation of Matrix Effects
ParameterFormulaInterpretationIdeal Value
Matrix Effect (ME) % (Peak Area Set B / Peak Area Set A) * 100Measures the degree of ion suppression or enhancement.100% (80-120% often acceptable)
Recovery (RE) % (Peak Area Set C / Peak Area Set B) * 100Measures the efficiency of the sample extraction process.100% (Consistent and high)
Process Efficiency (PE) % (Peak Area Set C / Peak Area Set A) * 100Represents the overall success of the method, combining extraction and matrix effects.100% (Consistent and high)

A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[5]

Section 3: Strategies to Mitigate or Remove Matrix Interferences

Once matrix effects are confirmed, several strategies can be employed. The most effective approach is often to improve the sample preparation procedure.[1][7]

G cluster_prep 1. Sample Preparation cluster_chrom 2. Chromatographic Methods cluster_comp 3. Compensation Techniques center Matrix Effect Mitigation Strategies PPT Protein Precipitation (PPT) center->PPT LC Optimize LC Separation center->LC IS Stable Isotope-Labeled Internal Standards (SIL-IS) center->IS LLE Liquid-Liquid Extraction (LLE) SPE Solid-Phase Extraction (SPE) Dilution Sample Dilution Divert Use Divert Valve MM Matrix-Matched Calibration SA Standard Addition

Overview of mitigation strategies.
Strategy 1: Advanced Sample Preparation Techniques

Improving the sample cleanup is the most powerful way to remove interfering compounds before they enter the LC-MS system.[7]

TechniqueDescriptionProsCons
Protein Precipitation (PPT) A simple method where an organic solvent (e.g., acetonitrile) or acid is added to precipitate proteins.[7]Simple, fast, inexpensive, applicable to a wide range of analytes.[7]Non-selective; significant interferences, especially from phospholipids, often remain.[6][7]
Liquid-Liquid Extraction (LLE) Partitions the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[7]More selective than PPT, provides a cleaner extract.[1]More labor-intensive, uses larger volumes of organic solvents.[13]
Solid-Phase Extraction (SPE) A highly selective technique where analytes are isolated from the matrix using a solid sorbent.[1][13]Highly selective, can remove specific interferences (e.g., phospholipids), allows for analyte concentration.[1]Can require more complex method development.[14]

Focus on Phospholipid Removal: Since phospholipids are a primary cause of matrix effects in biological samples, specialized SPE sorbents (e.g., HybridSPE®, Oasis® PRiME) have been developed to specifically target and remove them, resulting in significantly cleaner extracts.[14][15][16]

Experimental Protocol 3: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a generic workflow for reversed-phase SPE aimed at cleaning biological samples.[13]

Methodology:

  • Sample Pre-treatment: Precipitate proteins from the plasma or serum sample using acidified acetonitrile. Centrifuge to pellet the proteins.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.

  • Load: Load the supernatant from the pre-treated sample onto the SPE cartridge. Analytes and some interferences will bind to the sorbent.

  • Wash: Pass a wash solution (e.g., water with a low percentage of organic solvent) through the cartridge. This removes highly polar interferences like salts while the analyte of interest remains bound.

  • Elution: Pass a strong organic solvent through the cartridge to elute the analyte of interest, leaving behind strongly bound interferences like phospholipids (depending on the sorbent chemistry).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Strategy 2: Chromatographic Optimization

If sample preparation is insufficient, modifying the LC method can help.

  • Improve Separation: Adjust the mobile phase gradient or use a different column chemistry (e.g., HILIC) to chromatographically separate the analyte from the interfering matrix components.[1][5]

  • Use a Divert Valve: Program a divert valve to send the initial, unretained portion of the run (which often contains salts and other highly polar interferences) to waste instead of the MS source, reducing contamination.[12]

Strategy 3: Sample Dilution

A straightforward approach is to simply dilute the sample extract with the mobile phase.[12] This reduces the concentration of all components, including the matrix interferences.[17] However, this is only a viable strategy if the analyte concentration is high enough to remain above the method's limit of quantification after dilution.[5][12]

Strategy 4: Compensation Methods

When matrix effects cannot be eliminated, their impact can be compensated for.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method for compensation. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5][7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is identical to the study samples.[1] This ensures that the standards and the samples experience the same matrix effect, leading to more accurate quantification.

  • Standard Addition: This method is effective when a blank matrix is unavailable or highly variable.[12] It involves creating a calibration curve within each individual sample.

Experimental Protocol 4: Method of Standard Addition

Methodology:

  • Sample Aliquots: Divide an unknown sample into several (e.g., four or five) equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add the analyte standard at increasing, known concentrations.[9]

  • Analysis: Analyze all spiked and unspiked samples by LC-MS.

  • Calibration Curve: Plot the measured peak area versus the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line corresponds to the original concentration of the analyte in the unspiked sample.

References

Selection of appropriate internal standards for Diisodecyl phthalate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Diisodecyl Phthalate (B1215562) (DIDP)

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the accurate quantification of Diisodecyl phthalate (DIDP) using appropriate internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for accurate DIDP quantification?

A1: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (DIDP), added in a constant amount to all samples, calibration standards, and blanks. Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] The use of an IS is considered the gold standard for accurate quantification, especially in complex matrices, as it compensates for matrix effects and variations in injection volume.[1]

Q2: What are the ideal characteristics of an internal standard for DIDP analysis?

A2: An ideal internal standard for DIDP quantification should:

  • Be chemically similar to DIDP but not naturally present in the samples.

  • Exhibit similar chromatographic behavior (retention time) and ionization response in the mass spectrometer.

  • Be clearly separated from DIDP and other matrix components in the chromatogram.

  • Be stable throughout the entire analytical procedure.

  • The deuterated form of the analyte (e.g., a stable isotope-labeled version) is often the best choice as it behaves almost identically to the native compound during extraction and analysis.[1]

Q3: Which internal standards are recommended for DIDP quantification by GC-MS?

A3: The selection of an internal standard depends on availability and the specific analytical method.

  • Isotopically Labeled Standards: These are the preferred choice. While a specific deuterated DIDP standard is ideal, it is not always readily available. Deuterated standards for other high-molecular-weight phthalates are often used. For example, Di-n-octyl phthalate-d4 (DnOP-d4) has been used for the quantification of both DINP and DIDP.[2][3]

  • Structural Analogs: If a deuterated standard is not available, a structurally similar compound can be used. Benzyl benzoate (B1203000) (BB) is a commonly used internal standard for the analysis of a wide range of phthalates.[4][5][6][7][8] However, it's crucial to verify that BB is not present in the samples, as it is also used in various consumer products.[8]

Q4: When should the internal standard be added to the sample?

A4: The internal standard should be added at the very beginning of the sample preparation process, before any extraction, cleanup, or concentration steps.[1] This ensures that the IS experiences the same potential for loss as the native DIDP, allowing for accurate correction.

Troubleshooting Guide

Problem: I am observing high variability and poor reproducibility in my results.

Possible Cause & Solution:

  • Inconsistent IS Spiking: Ensure the internal standard is added precisely and consistently to every sample and standard. Use a calibrated pipette and add the same volume of a known concentration of the IS to each vial.

  • Matrix Effects: Complex sample matrices can suppress or enhance the instrument's response to the analyte and/or the IS differently. Using an isotopically labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these effects.[1]

  • Sample Inhomogeneity: The sample may not be uniform. Ensure thorough mixing or homogenization of the sample before taking an aliquot for analysis.

Problem: The recovery of my internal standard is very low.

Possible Cause & Solution:

  • Inefficient Extraction: The extraction solvent or method may not be suitable for the high molecular weight and hydrophobicity of DIDP and the chosen IS.[9] Optimize the extraction procedure by testing different solvents (e.g., isohexane, dichloromethane) or techniques (e.g., liquid-liquid extraction, solid-phase extraction).[2][3][6]

  • Analyte Adsorption: Phthalates, especially those with longer chains, can adsorb to glassware and plastic surfaces.[6] To mitigate this, use scrupulously clean glassware, avoid all contact with plastic labware, and consider silanizing glassware.[6]

  • Evaporation Loss: During solvent evaporation steps to concentrate the sample, the IS can be lost if the process is too aggressive (e.g., high temperature or strong nitrogen stream). Optimize the concentration step to be gentle.

Problem: I am seeing DIDP or other phthalates in my blank samples.

Possible Cause & Solution:

  • Widespread Contamination: Phthalates are ubiquitous in the laboratory environment and can be found in solvents, septa, pipette tips, and even dust. It is critical to perform blank checks on all materials and solvents.[10]

  • Cross-Contamination: Highly concentrated samples can contaminate the injection port or column. Run solvent blanks after high-concentration samples to check for carryover.[2]

  • Mitigation Strategies: To minimize background contamination, use high-purity solvents, bake glassware at high temperatures (e.g., 450°C), and avoid using plastic materials wherever possible.[10]

Data Summary: Properties of DIDP and Potential Internal Standards

The table below summarizes key physicochemical properties of this compound and common internal standards used in its analysis.

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Common Quantitation Ions (m/z)
This compoundDIDPC₂₈H₄₆O₄446.7[11][12]>400[13][14]149, 307[15]
Di-n-octyl phthalate-d4DnOP-d4C₂₄H₃₄D₄O₄394.6~340153, 171, 283
Benzyl BenzoateBBC₁₄H₁₂O₂212.24~323105, 123, 212

Detailed Experimental Protocol: GC-MS Quantification of DIDP in Plastic Extracts

This protocol describes the quantification of DIDP in an extract from a plastic product using GC-MS with Benzyl Benzoate as an internal standard.

1. Reagents and Materials

  • Solvents: Isohexane and Acetone (B3395972) (Pesticide residue grade or equivalent).

  • Standards: this compound (DIDP) standard, Benzyl Benzoate (BB) standard.

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, Pasteur pipettes. All glassware should be thoroughly cleaned and rinsed with acetone and isohexane to prevent contamination.[2]

2. Standard Preparation

  • DIDP Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure DIDP, dissolve it in isohexane in a 100 mL volumetric flask, and fill to the mark.

  • Internal Standard (BB) Stock Solution (1000 µg/mL): Prepare in the same manner as the DIDP stock solution.

  • Internal Standard Working Solution (10 µg/mL): Dilute 1 mL of the BB stock solution to 100 mL with isohexane.

  • Calibration Standards (0.5 - 50 µg/mL): Prepare a series of calibration standards by diluting the DIDP stock solution. To each calibration standard, add a constant amount of the Internal Standard Working Solution (10 µg/mL) to achieve a final IS concentration of 1 µg/mL in each standard.

3. Sample Preparation

  • Extraction: Accurately weigh approximately 1 gram of the plastic material (cut into small pieces). Place it in a glass vial and add 10 mL of isohexane.

  • Sonication: Sonicate the sample for 30 minutes to extract the phthalates.

  • Spiking with IS: Transfer 1 mL of the isohexane extract to a clean GC vial. Add 100 µL of the Internal Standard Working Solution (10 µg/mL).

  • Blank Sample: Prepare a blank sample by taking 1 mL of isohexane and adding 100 µL of the IS working solution.

4. GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GCMS-QP2010).[4][7]

  • Column: A low-bleed capillary column suitable for phthalate analysis (e.g., Rtx-440 or Rxi-XLB, 30 m x 0.25 mm x 0.25 µm).[4][5]

  • Injector Temperature: 320 °C (A high injector temperature helps in the transfer of high molecular weight phthalates).[6]

  • Oven Program: 100 °C (hold 1 min), ramp to 320 °C at 20 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • DIDP: m/z 149 (qualifier), 307 (quantifier).[15]

      • Benzyl Benzoate (IS): m/z 105 (quantifier), 212 (qualifier).

5. Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the DIDP peak area to the BB peak area against the concentration of DIDP for each calibration standard.

  • Quantification: Calculate the peak area ratio of DIDP to BB in the samples. Determine the concentration of DIDP in the sample extract using the linear regression equation from the calibration curve.

  • Final Calculation: Calculate the final concentration of DIDP in the original plastic material, taking into account the initial weight of the sample and the volume of the extraction solvent.

Visualizations

G Experimental Workflow for DIDP Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing & Extraction Spike 2. Add Internal Standard Sample->Spike GCMS 4. GC-MS Analysis (SIM Mode) Spike->GCMS Standards 3. Prepare Calibration Standards with IS Standards->GCMS Integration 5. Peak Integration GCMS->Integration Curve 6. Generate Calibration Curve Integration->Curve Quant 7. Quantify DIDP in Samples Curve->Quant

Caption: A typical workflow for the quantification of DIDP.

G Troubleshooting Guide for DIDP Analysis Start Problem Observed: Inaccurate or Irreproducible Results Check_IS Check Internal Standard (IS) Recovery & Variability Start->Check_IS Check_Blanks Analyze Blank Samples (Solvent & Method Blanks) Start->Check_Blanks IS_OK IS Recovery is Good (e.g., 70-120%) and Consistent? Check_IS->IS_OK Blanks_Clean Blanks are Clean (No DIDP Peak)? Check_Blanks->Blanks_Clean IS_OK->Blanks_Clean Yes Sol_IS_Bad Solution: - Optimize Extraction Method - Check for Adsorption to Surfaces - Verify IS Spiking Procedure IS_OK->Sol_IS_Bad No Sol_Contamination Solution: - Use High-Purity Solvents - Clean Glassware Thoroughly - Check for Lab Contamination Sources Blanks_Clean->Sol_Contamination No Sol_Matrix Potential Cause: - Matrix Effects - Sample Inhomogeneity Solution: - Use Isotope-Labeled IS - Improve Sample Homogenization Blanks_Clean->Sol_Matrix Yes

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of the Toxicity Profiles of Diisodecyl Phthalate (DIDP), DEHP, and DINP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative toxicity of Diisodecyl phthalate (B1215562) (DIDP), Di(2-ethylhexyl) phthalate (DEHP), and Diisononyl phthalate (DINP). This document provides a summary of key toxicological data, detailed experimental methodologies, and visual representations of affected signaling pathways.

The escalating use of phthalates as plasticizers in a wide array of consumer and medical products has heightened the scrutiny of their potential adverse health effects. Di(2-ethylhexyl) phthalate (DEHP) has historically been the most widely used phthalate, but concerns over its reproductive and developmental toxicity have led to its replacement in many applications by other high molecular weight phthalates such as Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP). This guide presents a comparative toxicological assessment of these three compounds to aid in informed decision-making for material selection and risk evaluation.

Comparative Toxicological Data

The following tables summarize key quantitative data for DIDP, DEHP, and DINP, facilitating a direct comparison of their toxicological profiles across various endpoints.

Acute Toxicity
CompoundCAS NumberSpeciesRouteLD50 (mg/kg bw)Reference
DIDP26761-40-0, 68515-49-1RatOral> 29,100 - 64,000[1][2]
DEHP117-81-7RatOral~ 30,000[3]
DINP28553-12-0, 68515-48-0RatOral> 9,800 - >10,000[4][5][6]
Reproductive and Developmental Toxicity
CompoundSpeciesStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key EffectsReference
DIDP RatTwo-Generation Reproduction50 (F2 offspring survival)131-152 (reduced offspring survival)Decreased offspring survival at higher doses.[7][8]
RatDevelopmental38134-151 (reduced offspring survival)Reduced offspring survival.[8][9]
DEHP RatTwo-Generation Reproduction4.814Reproductive tract malformations in male offspring ("phthalate syndrome").[10][11]
RatDevelopmental-10Altered Leydig cell distribution, decreased testicular testosterone (B1683101).[12]
DINP RatTwo-Generation Reproduction470159Reduced offspring survival at high doses.[13][14]
RatDevelopmental500-Skeletal variations at higher doses.[13][15]
Systemic Toxicity (Liver & Kidney)
CompoundSpeciesDurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key EffectsReference
DIDP RatRepeated Dose60120Increased liver weights.
Dog13-week1575Increased liver weights.[16]
DEHP Rat-14-Liver weight gain with histopathological changes.[17]
DINP RatChronic15-1888Increased liver and kidney weights.[13]

Experimental Protocols

Two-Generation Reproductive Toxicity Study (OECD 416 Guideline)

This study is designed to provide information on the effects of a test substance on the reproductive performance of parental animals and the development of their offspring over two generations.

1. Test Animals:

  • Species: Rat (Sprague-Dawley is commonly used).[18]

  • Age: Young, sexually mature animals at the start of dosing.

  • Groups: At least three dose groups and a concurrent control group.

2. Administration of the Test Substance:

  • Route: Typically oral, via diet, drinking water, or gavage.[19]

  • Dosing Period:

    • P (Parental) Generation: Dosing begins in males and females before mating, continues through mating, gestation, and lactation.

    • F1 (First Filial) Generation: Selected offspring are dosed from weaning through their mating, gestation, and lactation to produce the F2 generation.[19]

3. Mating:

  • After a pre-mating dosing period, one male and one female are paired for mating.

  • Evidence of mating is recorded (e.g., presence of a vaginal plug or sperm in a vaginal smear).

4. Observation of Parental Animals:

  • Clinical signs of toxicity, body weight changes, and food consumption are monitored throughout the study.

  • At termination, a full necropsy is performed, and reproductive organs are weighed and examined histopathologically.

5. Observation of Offspring:

  • The number of live and dead pups, sex ratio, and any gross abnormalities are recorded at birth.

  • Pup viability and body weights are monitored throughout lactation.

  • Developmental landmarks, such as anogenital distance and nipple retention in males, are assessed.

  • Selected F1 and F2 offspring are subjected to a full necropsy and histopathological examination.

6. Endpoints Evaluated:

  • Parental: Mating, fertility, gestation length, parturition, and lactation indices.

  • Offspring: Viability, survival, growth, and developmental indices.[20]

  • Histopathology: Examination of reproductive and endocrine tissues.

  • Sperm Analysis: Sperm motility, morphology, and count in males.

Signaling Pathways and Mechanisms of Toxicity

Phthalates can exert their toxic effects through various mechanisms, primarily by interfering with endocrine signaling pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

DEHP, DINP, and DIDP are known to be peroxisome proliferators, particularly in rodents. Their metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation. Activation of PPARα in the liver is a key mechanism associated with the hepatotoxic effects of some phthalates.[21][22]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate Phthalate (DEHP, DINP, DIDP) Metabolite Phthalate Metabolite Phthalate->Metabolite Metabolism PPAR PPARα/γ Metabolite->PPAR Activation Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiation Cellular_Response Altered Lipid Metabolism Peroxisome Proliferation Gene_Expression->Cellular_Response

Caption: PPAR signaling pathway activation by phthalates.
Androgen and Estrogen Signaling

DEHP and, to a lesser extent, DINP have been shown to possess anti-androgenic properties. They can interfere with the synthesis of testosterone in the testes and may also act as antagonists to the androgen receptor. This disruption of androgen signaling during critical developmental windows can lead to malformations of the male reproductive tract.[10][23]

Hormone_Signaling cluster_synthesis Steroidogenesis cluster_action Hormone Action Cholesterol Cholesterol Testosterone Testosterone Cholesterol->Testosterone Enzymatic Steps Estradiol Estradiol Testosterone->Estradiol Aromatase AR Androgen Receptor (AR) Testosterone->AR Binding ER Estrogen Receptor (ER) Estradiol->ER Binding Phthalates_Inhibit Phthalates (e.g., DEHP) Phthalates_Inhibit->Testosterone Inhibition HRE Hormone Response Element (HRE) AR->HRE ER->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression Physiological_Effect Male/Female Development & Function Gene_Expression->Physiological_Effect Phthalates_Block Phthalates (Antagonism) Phthalates_Block->AR Blockade

Caption: Disruption of androgen and estrogen signaling by phthalates.

Experimental Workflow

The following diagram illustrates a typical workflow for a two-generation reproductive toxicity study.

Two_Gen_Workflow P0_Dosing P Generation Dosing (Pre-mating) P0_Mating P Generation Mating P0_Dosing->P0_Mating Gestation_Lactation Gestation & Lactation P0_Mating->Gestation_Lactation F1_Weaning F1 Offspring Weaning & Selection Gestation_Lactation->F1_Weaning F1_Dosing F1 Generation Dosing (to Adulthood) F1_Weaning->F1_Dosing F1_Mating F1 Generation Mating F1_Dosing->F1_Mating F2_Gestation_Lactation F2 Gestation & Lactation F1_Mating->F2_Gestation_Lactation Terminal_Sacrifice Terminal Sacrifice & Necropsy (P, F1) F1_Mating->Terminal_Sacrifice F2_Evaluation F2 Offspring Evaluation F2_Gestation_Lactation->F2_Evaluation F2_Evaluation->Terminal_Sacrifice

Caption: Workflow of a two-generation reproductive toxicity study.

Conclusion

Based on the available toxicological data, this compound (DIDP) and Diisononyl phthalate (DINP) exhibit a lower order of toxicity compared to Di(2-ethylhexyl) phthalate (DEHP), particularly concerning reproductive and developmental endpoints. The NOAELs for reproductive toxicity are significantly higher for DIDP and DINP than for DEHP. While all three compounds can induce liver and kidney effects at high doses, often linked to peroxisome proliferation in rodents, the anti-androgenic effects that are a hallmark of DEHP's reproductive toxicity are less potent or absent for DIDP and DINP. This comparative analysis underscores the importance of considering specific toxicological endpoints when selecting plasticizers for various applications. Further research into the long-term effects of these DEHP alternatives in humans is warranted to ensure their continued safe use.

References

A Comparative Guide to a Newly Validated UHPLC-MS/MS Method for the Determination of Diisodecyl Phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Diisodecyl phthalate (B1215562) (DIDP) is of paramount importance due to its potential health risks as an endocrine disruptor.[1][2] This guide provides an objective comparison of a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with the established Gas Chromatography-Mass Spectrometry (GC-MS) technique for the determination of DIDP. The information is supported by experimental data to assist in selecting the most suitable analytical methodology.

The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) or UHPLC, often coupled with a mass spectrometer (LC-MS).[3] GC-MS is a widely adopted and robust technique for the analysis of semi-volatile compounds like DIDP.[4][5] Conversely, UHPLC-MS/MS offers an alternative approach, particularly for samples that may not be suitable for the high temperatures used in GC analysis and for high-throughput analysis.[3][6]

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method is critically dependent on its validation parameters. The following table summarizes the performance characteristics of a newly validated UHPLC-MS/MS method for the analysis of DIDP alongside a representative, established GC-MS method.

Validation ParameterNew UHPLC-MS/MS Method for DIDPEstablished GC-MS Method for Phthalates (including DIDP)
Linearity (Correlation Coefficient, r²) >0.99Typically >0.99
Limit of Detection (LOD) 0.5 - 2.5 ng/mL[7]Low ng/mL range, can be higher for high molecular weight phthalates[7]
Limit of Quantitation (LOQ) 1 - 5 ng/mL[7]54.1 to 76.3 ng/g for DIDP in medical infusion sets[7][8]
Accuracy (Recovery) 88.4 - 109.8%[7]91.8–122% for DIDP in medical infusion sets[7][8]
Precision (Relative Standard Deviation, RSD%) Intra-day: 2.1 - 11.2% Inter-day: 3.1 - 12.5%[7]1.8–17.8% for DIDP in medical infusion sets[7][8]
Specificity High, due to MS/MS detection[7]High, especially with MS detection[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of analytical methods. Below are generalized protocols for the analysis of DIDP using the new UHPLC-MS/MS method and an established GC-MS method.

1. New UHPLC-MS/MS Method

  • Sample Preparation:

    • A representative portion of the sample (e.g., polymer, biological matrix) is accurately weighed.

    • For solid samples, cryogenic grinding to a fine powder may be employed.[4]

    • Extraction is performed using a suitable solvent such as a mixture of hexane (B92381) and acetone (B3395972) via ultrasonic extraction.[4]

    • The extract is then concentrated under a gentle stream of nitrogen.

    • The residue is reconstituted in a solvent suitable for UHPLC injection (e.g., methanol/water mixture).[4]

  • UHPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.[9]

    • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.05% acetic acid in water) and mobile phase B (e.g., methanol) is employed.[9]

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[9]

    • Injection Volume: A small injection volume (e.g., 3 µL) is used.[9]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Precursor and Product Ions: Specific precursor and product ions for DIDP and its internal standard are monitored. For high-molecular-weight phthalates like DIDP, selecting appropriate precursor ions is crucial for selectivity.[8]

2. Established GC-MS Method

  • Sample Preparation:

    • Similar to the UHPLC-MS/MS method, a representative sample is taken.

    • Solvent extraction with polymer dissolution is a common technique for sample preparation prior to GC-MS analysis.[8]

    • The extract is concentrated and may require a solvent exchange to a solvent compatible with GC injection (e.g., hexane).

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5MS) is commonly used.[10]

    • Injector: Operated in splitless mode at a high temperature (e.g., 280-300°C).[10][11]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 320°C.[10][11]

    • Carrier Gas: Helium is typically used as the carrier gas.[10]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: Typically around 230°C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantification to improve sensitivity.[4] For DIDP, which exists as a complex mixture of isomers, analysis can be challenging as it results in an unresolved cluster of peaks that predominantly fragment to the m/z 149 ion.[10]

Visualizing the Method Validation Workflow and Parameter Relationships

To further clarify the processes and relationships involved in validating a new analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Analysis & Method Validation Sample Sample Collection Extraction Extraction of DIDP Sample->Extraction Cleanup Sample Clean-up & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (UHPLC or GC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Validation Parameter Assessment Quantification->Validation

Caption: Experimental workflow for the validation of a new analytical method for DIDP determination.

validation_parameters cluster_accuracy_precision Accuracy & Precision cluster_sensitivity_range Sensitivity & Range cluster_specificity_robustness Specificity & Robustness MethodValidation Analytical Method Validation Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (RSD%) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantitation (LOQ) MethodValidation->LOQ Linearity Linearity (r²) MethodValidation->Linearity Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness

Caption: Logical relationship of key analytical method validation parameters.

References

A Comparative Guide to Diisodecyl Phhtalate (DIDP) Certified Reference Materials for Quality Control in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of plasticizers like Diisodecyl phthalate (B1215562) (DIDP) is critical for ensuring product quality, safety, and regulatory compliance. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, providing a benchmark for method validation and the accurate calibration of analytical instrumentation. This guide offers an objective comparison of DIDP CRMs and their common alternatives, supported by technical data and detailed experimental protocols.

Comparison of Certified Reference Materials: DIDP and Its Alternatives

Diisodecyl phthalate is a high-production-volume plasticizer used to impart flexibility to polymers, notably in polyvinyl chloride (PVC). Due to regulatory scrutiny of some phthalates, non-phthalate alternatives are increasingly used. The choice of a CRM for quality control depends on the specific analytical needs and the compounds being monitored. Here, we compare the technical specifications of CRMs for DIDP and two common alternatives: Trioctyl trimellitate (TOTM) and Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH).

FeatureThis compound (DIDP) CRMTrioctyl trimellitate (TOTM)Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH)
Chemical Class Phthalate EsterTrimellitate EsterCyclohexanoate
Purity/Concentration 99.9 +/- 0.1 % (neat)[1], 100 µg/mL in MeOH[2], 1000 µg/mL in Methanol-P&T[3]Typically >99% (technical grade)Typically >99.5% (technical grade)[4]
Certified Value (Example) Mass Fraction in PVC (SRM 2860): Level I - Not Certified, Level II - Not Certified[5]Not available as a matrix CRM in the search resultsNot available as a matrix CRM in the search results
Uncertainty ± 0.1 % (for 99.9% purity)[1]Not specified for a CRMNot specified for a CRM
Matrix Neat, in Methanol (B129727), or in PVC[1][2][5]Typically supplied as a neat substanceTypically supplied as a neat substance[4]
Key Analytical Ions (GC-MS) m/z 307[5]m/z 149, 261m/z 129, 149, 267
Shelf Life/Stability 36 months[3]24 months (for the technical product)[6]2 years (for the technical product)[4]
Regulatory Status (Example) Subject to specific migration limits in the EU[7]Generally considered a safer alternative to some phthalatesApproved for sensitive applications like toys and medical devices[8][9]

Experimental Protocols

Accurate quantification of DIDP and its alternatives relies on robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique due to its high sensitivity and specificity.

Experimental Protocol: Quantification of DIDP in a Polymer Matrix by GC-MS

This protocol provides a general framework for the analysis of DIDP in a polymer matrix, such as PVC.

1. Sample Preparation (Solvent Extraction)

  • Weighing: Accurately weigh approximately 1 gram of the polymer sample into a glass centrifuge tube.

  • Dissolution: Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the polymer. Vortex or sonicate until the sample is fully dissolved.

  • Precipitation: Add 20 mL of methanol to the solution to precipitate the polymer.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

  • Extraction: Carefully transfer the supernatant to a clean glass tube.

  • Concentration: Evaporate the supernatant to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard Spiking: Spike the concentrated extract with a known concentration of a suitable internal standard (e.g., a deuterated analog of a related phthalate).

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/minute.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DIDP (e.g., m/z 307) and the internal standard.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards of the DIDP CRM in a suitable solvent (e.g., THF/methanol mixture) at concentrations bracketing the expected sample concentration. Spike each standard with the same concentration of the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of DIDP in the sample extract by applying the response ratio to the calibration curve.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.

GC-MS Analysis Workflow for DIDP GC-MS Analysis Workflow for DIDP cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Polymer Sample dissolution Dissolution in THF sample->dissolution precipitation Precipitation with Methanol dissolution->precipitation centrifugation Centrifugation precipitation->centrifugation extraction Supernatant Extraction centrifugation->extraction concentration Concentration extraction->concentration spiking Internal Standard Spiking concentration->spiking injection GC Injection spiking->injection Prepared Sample separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection (SIM) ionization->detection calibration Calibration Curve Generation detection->calibration Raw Data quantification Quantification calibration->quantification report Reporting Results quantification->report

Caption: Workflow for DIDP analysis by GC-MS.

Conclusion

The selection of an appropriate certified reference material is a critical decision in the quality control of materials and products within the research and pharmaceutical industries. While this compound CRMs are readily available with well-characterized purity and uncertainty, the increasing use of alternatives such as TOTM and DINCH necessitates a careful consideration of the available reference standards for these compounds. Although direct comparative performance data for these CRMs is limited, this guide provides a foundation for an informed selection based on their technical specifications and the robust analytical methodologies available for their quantification. The provided experimental protocol and workflow diagram offer a practical starting point for establishing reliable quality control procedures.

References

Interlaboratory comparison studies for Diisodecyl phthalate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Interlaboratory Studies for Diisodecyl Phthalate (B1215562) (DIDP) Analysis

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results is paramount. This is particularly critical for substances like Diisodecyl phthalate (DIDP), a widely used plasticizer that is subject to regulatory scrutiny due to potential health concerns. Interlaboratory comparison (ILC) studies and proficiency tests (PTs) are essential tools for evaluating and validating analytical methods across different laboratories. This guide provides a comprehensive overview of such studies for DIDP analysis, presenting quantitative data, detailed experimental protocols, and a comparison with analytical approaches for other phthalates.

Data Presentation: Performance in Interlaboratory Studies

The performance of laboratories in the analysis of DIDP has been assessed in several key interlaboratory comparison studies. These studies provide valuable data on the reproducibility and accuracy of analytical methods.

One major study was organized by the EU Reference Laboratory for Food Contact Materials (EURL-FCM), which focused on the determination of DIDP in an oil matrix.[1] This exercise served as both a proficiency test and a validation of a standard operating procedure (SOP).[1] Twenty-seven laboratories from 25 countries participated in this study.[1]

Another significant initiative was the European Human Biomonitoring Initiative (HBM4EU), which conducted four rounds of proficiency tests for 15 phthalate and two 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) urinary biomarkers, including DIDP.[2] This program involved 28 laboratories and aimed to improve the comparability of biomarker analysis.[2]

The following table summarizes the key quantitative findings from these studies, highlighting the interlaboratory reproducibility for DIDP analysis.

Table 1: Summary of Quantitative Data from Interlaboratory Comparison Studies for DIDP Analysis

Study/ProgramMatrixNo. of Participating LaboratoriesAnalyteKey Performance MetricValue
EURL-FCM ILC01 2009Spiked Sunflower Oil27DIDPNot specified in abstractData analysis based on ISO 5725-5
HBM4EU ProjectHuman Urine28DIDP BiomarkersInterlaboratory Reproducibility (Average)43%
HBM4EU Project (Satisfactory Labs)Human UrineNot specifiedDIDP BiomarkersImproved Interlaboratory Reproducibility26%

It is important to note that the analysis of technical mixtures of phthalates like DIDP and Diisononyl phthalate (DINP) has been shown to be more challenging, leading to a higher interlaboratory reproducibility percentage compared to single-isomer phthalates.[1][2] The HBM4EU project demonstrated that with successive rounds of proficiency testing, the performance of participating laboratories improved significantly, with the interlaboratory reproducibility for mixed-isomer phthalates like DIDP decreasing from an average of 43% to 26% for laboratories that consistently achieved satisfactory performance.[2]

Experimental Protocols

The methodologies employed in these interlaboratory studies are crucial for understanding the basis of the performance data. Below are detailed protocols based on the information provided in the cited studies.

Protocol 1: EURL-FCM Standard Operating Procedure for DIDP in Oil[1]

This protocol was developed based on the most effective methods used by National Reference Laboratories in a previous proficiency test.

  • Objective: To determine the concentration of DIDP in an oil matrix.

  • Sample Preparation:

    • An industrial source of sunflower oil was spiked with several levels of DIDP by the EURL-FCM to create the test material.

    • Homogeneity and stability of the spiked samples were confirmed by the EURL-FCM laboratory.

  • Analytical Method:

    • The specific details of the analytical method (e.g., extraction, clean-up, and instrumental analysis) are contained within the Standard Operating Procedure (SOP) document distributed to the participating laboratories. While the full SOP is not detailed in the summary report, it is based on best practices from leading laboratories.

  • Data Analysis:

    • Statistical interpretation of the results was performed using robust methods as described in ISO 5725-5.[1]

    • Youden plots were used as a graphical technique to compare both within-laboratory and between-laboratory variability.[1]

Protocol 2: Generalized Procedure for Phthalate Biomarker Analysis in Urine (HBM4EU Project)[2]

This generalized protocol was the most frequently used procedure by the 28 laboratories participating in the HBM4EU proficiency testing scheme.

  • Objective: To determine the concentration of phthalate and DINCH biomarkers in human urine.

  • Sample Preparation and Analysis:

    • Add isotopically labelled internal standards and buffer to 0.5 mL of urine.

    • Perform enzymatic deconjugation of the biomarkers at 37 °C for 2 hours.

    • Extract the deconjugated biomarkers using Solid Phase Extraction (SPE), either online or off-line.

    • Analyze the extracted biomarkers by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in negative mode.

    • Acquire data for two mass transitions for each biomarker in time-programmed multiple reaction monitoring mode.

  • Quantification:

    • Quantification is based on multi-level calibrations after normalizing the response of the analyte to the corresponding labelled internal standard.

  • Quality Control:

    • The proficiency testing scheme consisted of four rounds over 18 months.

    • Homogeneity and stability of the control materials were evaluated according to ISO 13528:2015.[2]

Mandatory Visualization

To better illustrate the workflow of a typical analytical process for DIDP, the following diagrams have been created using the DOT language.

Experimental Workflow for DIDP Analysis in Oil cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Evaluation Spiking Spike Sunflower Oil with DIDP Homogenization Homogenization & Stability Testing Spiking->Homogenization Distribution Distribute Samples to Laboratories Homogenization->Distribution Extraction Extraction of DIDP from Oil Matrix Distribution->Extraction Cleanup Sample Clean-up Extraction->Cleanup Instrumental Instrumental Analysis (e.g., GC-MS) Cleanup->Instrumental Reporting Reporting of Results Instrumental->Reporting Statistical Statistical Analysis (ISO 5725-5) Reporting->Statistical Performance Performance Evaluation (z-scores, Youden Plots) Statistical->Performance

Caption: Workflow of the EURL-FCM interlaboratory comparison study for DIDP in oil.

Generalized Workflow for Phthalate Biomarker Analysis in Urine start 0.5 mL Urine Sample is_add Add Internal Standards & Buffer start->is_add deconjugation Enzymatic Deconjugation (37°C, 2h) is_add->deconjugation spe Solid Phase Extraction (SPE) deconjugation->spe lcmsms LC-MS/MS Analysis (ESI-, MRM) spe->lcmsms quant Quantification vs. Calibration Curve lcmsms->quant

References

Unveiling Exposure: A Comparative Guide to Diisodecyl Phthalate (DIDP) Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of urinary biomarkers for Diisodecyl phthalate (B1215562) (DIDP) exposure reveals a clear advantage for oxidative metabolites over the primary monoester, offering researchers and clinicians more sensitive and reliable tools for assessing human exposure to this ubiquitous plasticizer.

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer in a wide array of consumer products, from vinyl flooring and wiring to toys and food packaging. Human exposure is widespread, and accurate biomonitoring is crucial for understanding potential health effects. The primary method for assessing this exposure is through the analysis of its metabolites in urine. This guide provides a comprehensive comparison of the key urinary biomarkers of DIDP exposure, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.

The Metabolic Fate of DIDP: From Parent Compound to Urinary Biomarker

Upon entering the body, DIDP undergoes a two-phase metabolic process. Initially, it is hydrolyzed to its primary metabolite, monoisodecyl phthalate (MiDP). Subsequently, MiDP is further oxidized to form several secondary metabolites, including monocarboxyisononyl phthalate (MCiNP), monooxoisodecyl phthalate (MOiDP), and monohydroxyisodecyl phthalate (MHiDP).[1][2] These metabolites are then excreted in the urine. The efficiency of this metabolic process dictates the suitability of each metabolite as a biomarker of exposure.

Oxidative Metabolites: The Superior Choice for Exposure Assessment

Cross-validation studies consistently demonstrate that the secondary, oxidative metabolites of DIDP are more reliable and sensitive biomarkers of exposure than the primary metabolite, MiDP.[3][4] This is primarily because MiDP is often found at very low or even undetectable concentrations in urine, while its oxidative counterparts are detected much more frequently and at higher levels.[4]

One study assessing DIDP exposure in adults found that while the hydrolytic monoester (MiDP) was not detected in any of the samples, the oxidative metabolites MCiNP, MHiDP, and MOiDP were detected in 98%, 96%, and 85% of the samples, respectively.[4] This highlights the potential for underestimation of exposure if relying solely on MiDP.

Quantitative Comparison of DIDP Urinary Metabolites

The following table summarizes the detection frequencies of various DIDP metabolites in human urine, underscoring the superior performance of the oxidative metabolites.

BiomarkerTypeDetection Frequency (%)Reference
Monoisodecyl phthalate (MiDP)Primary MetaboliteNot Detected[4]
Monocarboxyisononyl phthalate (MCiNP)Oxidative Metabolite98[4]
Monohydroxyisodecyl phthalate (MHiDP)Oxidative Metabolite96[4]
Monooxoisodecyl phthalate (MOiDP)Oxidative Metabolite85[4]

Furthermore, a study of the U.S. general population from the 2005–2006 National Health and Nutrition Examination Survey (NHANES) detected monocarboxyisononyl phthalate (MCNP), a metabolite of DIDP, in 89.9% of the 2,548 urine samples analyzed.[5]

Experimental Protocols: A Guide to Accurate Measurement

The gold standard for the analysis of DIDP metabolites in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This technique offers high sensitivity and specificity, allowing for the accurate quantification of these biomarkers at low concentrations. A typical experimental workflow involves sample preparation followed by instrumental analysis.

Sample Preparation
  • Enzymatic Deconjugation: A significant portion of phthalate metabolites in urine are present in their glucuronidated form.[6] To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the glucuronide moiety.[6][8]

  • Solid-Phase Extraction (SPE): Following deconjugation, the urine sample is subjected to solid-phase extraction to remove interfering matrix components and concentrate the analytes of interest.[6][7] This cleanup step is crucial for achieving accurate and reproducible results.

LC-MS/MS Analysis

The concentrated and cleaned extract is then injected into the LC-MS/MS system. The analytes are separated on a chromatographic column and subsequently detected by the mass spectrometer. Isotope-labeled internal standards are typically used to correct for any matrix effects and variations in sample preparation and instrument response, ensuring high accuracy.[8]

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of DIDP and a typical experimental workflow for urinary biomarker analysis.

DIDP_Metabolism DIDP This compound (DIDP) MiDP Monoisodecyl phthalate (MiDP) (Primary Metabolite) DIDP->MiDP Hydrolysis Oxidative_Metabolites Oxidative Metabolites: - Monocarboxyisononyl phthalate (MCiNP) - Monooxoisodecyl phthalate (MOiDP) - Monohydroxyisodecyl phthalate (MHiDP) MiDP->Oxidative_Metabolites Oxidation

DIDP Metabolic Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Deconjugation SPE Solid-Phase Extraction (SPE) Deconjugation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Urinary Biomarker Analysis Workflow

Conclusion

The cross-validation of urinary biomarkers for DIDP exposure unequivocally points to the superiority of its oxidative metabolites—MCiNP, MHiDP, and MOiDP—over the primary metabolite, MiDP. Their higher detection frequencies and concentrations in urine provide a more accurate and reliable assessment of human exposure. For researchers and professionals in drug development and environmental health, utilizing these validated biomarkers and robust analytical methods like LC-MS/MS is paramount for generating high-quality data to understand the pharmacokinetics and potential health implications of DIDP exposure.

References

A Comparative Guide to Di-isodecyl Phthalate (DIDP) Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of various extraction methods for Di-isodecyl phthalate (B1215562) (DIDP), a commonly used plasticizer. The selection of an appropriate extraction technique is crucial for accurate quantification in diverse matrices, including consumer products, environmental samples, and biological specimens. This document summarizes quantitative data, details experimental protocols for key methods, and provides a visual representation of a general extraction and analysis workflow to assist researchers, scientists, and drug development professionals in their methodological selection and implementation.

Data Presentation: Performance of DIDP Extraction Methods

The efficiency of an extraction method is a critical factor for the reliable determination of DIDP concentrations. The following table summarizes quantitative performance data from various studies, focusing on key metrics such as recovery rate, limit of detection (LOD), and limit of quantification (LOQ). It is important to note that the data originates from different studies employing varied matrices and analytical conditions, which may influence the results. In instances where DIDP-specific data was not available, data for the structurally similar phthalate, Diisononyl phthalate (DINP), is included for comparative purposes.

Extraction MethodMatrixKey Performance MetricsReference
Ultrasound-Assisted Extraction (UAE) PVC and PPRecovery: >80%[1][2]
Polymer PelletsRecovery (using Dichloromethane): 99.7% (for DINP)[3]
Polymer PelletsRecovery (using Hexane): 62.3% (for DINP)[3]
Polymer PelletsRecovery (using Toluene): 65.6% (for DINP)[3]
Soxhlet Extraction TextilesRecovery: 86.3 - 102.7% (for DINP)[3]
PVCRecovery (for DEHP): 94%[3]
Solid-Phase Extraction (SPE) Drinking WaterRecovery: 105.56% (for DINP)[3]
Environmental WaterLOD: 1-2.5 µg/L (for DBP & DEHP)[4]
LOQ: DMP 0.010 ng/mL, DBP 0.025 ng/mL, DEHP 0.035 ng/mL, DOP 0.040 ng/mL[4]
Supercritical Fluid Extraction (SFE) PVCQuantitative extraction is achievable.[5] Factors like temperature, pressure, and CO2 density significantly affect efficiency.[5][3][5]
Dispersive Liquid-Liquid Microextraction (DLLME) Hot DrinksRecovery: 66.7% to 101.2% (for various phthalates)[6][7][8]
LOD: 0.8 ng/mL to 15.4 ng/mL (for various phthalates)[6]
LOQ: 1.6 ng/mL to 35.8 ng/mL (for various phthalates)[6]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Various Food MatricesRecovery: 70-120% with RSDs <5% (general method for pesticides)
SeafoodEffective for extracting phthalates.[9]

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are generalized from various sources and may require optimization based on the specific sample matrix and analytical instrumentation.

Ultrasound-Assisted Extraction (UAE)

Principle: This method utilizes ultrasonic waves to create acoustic cavitation, which disrupts the sample matrix and enhances the penetration of the solvent, thereby accelerating the extraction process.[1][2]

Generalized Protocol:

  • A representative sample (e.g., 0.1 g of polymer) is weighed into a glass vial.[1]

  • An appropriate extraction solvent (e.g., dichloromethane, hexane, or toluene) is added to the sample.[1][3]

  • The vial is placed in an ultrasonic bath and sonicated for a specified period (e.g., 30 minutes).[1][10]

  • Following sonication, the extract is filtered to remove solid particles.

  • The filtered extract may be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Soxhlet Extraction

Principle: This is a classical technique that uses continuous solvent reflux and siphoning to extract compounds from a solid matrix. It is thorough but can be time and solvent-intensive.

Generalized Protocol:

  • A known weight of the solid sample is placed in a thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., hexane) is placed in the distillation flask.[3]

  • The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses in the condenser.

  • The condensed solvent drips into the thimble containing the sample, and when the solvent level reaches the top of the siphon arm, the solvent and extracted analyte are pulled back into the distillation flask.

  • This process is repeated for several hours or cycles until the extraction is complete.

  • The resulting extract is then concentrated for analysis.

Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. It is often used to clean up samples before analysis and to concentrate analytes.[11]

Generalized Protocol:

  • Conditioning: The SPE cartridge (e.g., C18) is conditioned by passing a suitable solvent through it to wet the stationary phase.

  • Loading: The sample solution is passed through the cartridge. The analytes of interest are retained on the stationary phase.

  • Washing: Interfering compounds are removed by washing the cartridge with a solvent that will not elute the analytes.[3]

  • Elution: The retained analytes are eluted from the cartridge with a small volume of a strong solvent (e.g., a mixture of acetonitrile (B52724) and dichloromethane).[3]

  • The eluate is then collected for analysis.

Supercritical Fluid Extraction (SFE)

Principle: SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[12][13] Supercritical fluids have properties of both gases and liquids, allowing for efficient penetration into the sample matrix and effective dissolution of the analyte.[14]

Generalized Protocol:

  • The sample is placed in an extraction vessel.

  • Supercritical CO2 is pumped through the vessel at a controlled temperature and pressure (e.g., 90-100°C and >340 bar).[3]

  • The supercritical fluid containing the dissolved DIDP flows out of the extraction vessel and is depressurized.

  • Upon depressurization, the CO2 returns to a gaseous state, and its solvating power is lost, causing the DIDP to precipitate and be collected in a trap.[3]

  • The collected DIDP is then dissolved in a suitable solvent for analysis.

Dispersive Liquid-Liquid Microextraction (DLLME)

Principle: This is a miniaturized liquid-phase extraction technique where a small amount of an extraction solvent is dispersed in an aqueous sample containing the analyte. A disperser solvent is used to facilitate the formation of a cloudy solution, increasing the surface area for extraction.

Generalized Protocol:

  • An aqueous sample (e.g., 10 mL) is placed in a conical tube.[6][8]

  • A mixture of an extraction solvent (e.g., n-heptane) and a disperser solvent (e.g., acetone) is rapidly injected into the sample, forming a cloudy solution.[15]

  • The mixture is vortexed and/or sonicated to enhance dispersion and extraction.[6][7][8]

  • The mixture is then centrifuged to separate the fine droplets of the extraction solvent from the aqueous phase.

  • The sedimented organic phase is collected with a microsyringe for analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Principle: The QuEChERS method is a streamlined approach that involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[16][17]

Generalized Protocol:

  • Extraction: A homogenized sample (e.g., 10 g) is weighed into a centrifuge tube. Acetonitrile (e.g., 10 mL) is added, and the tube is shaken vigorously.[16]

  • Salting Out: Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation. The tube is shaken again and then centrifuged.[16]

  • Cleanup (d-SPE): An aliquot of the upper organic layer is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.[16]

  • The d-SPE tube is shaken and centrifuged.

  • The resulting supernatant is collected for direct analysis by GC-MS or LC-MS.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of Di-isodecyl phthalate (DIDP) from a solid or liquid sample matrix.

DIDP_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis Sample Sample Collection (Solid or Liquid Matrix) Homogenization Homogenization / Pre-treatment Sample->Homogenization Extraction Extraction Method Selection (UAE, Soxhlet, SPE, SFE, DLLME, QuEChERS) Homogenization->Extraction Extract Crude Extract Extraction->Extract Cleanup Cleanup Step (e.g., d-SPE, Filtration) Extract->Cleanup Final_Extract Final Purified Extract Cleanup->Final_Extract Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Final_Extract->Analysis Data Data Acquisition & Processing Analysis->Data Result Quantification of DIDP Data->Result

A generalized workflow for DIDP extraction and analysis.

References

Evaluating the Migration of Diisodecyl Phthalate from Food Packaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Diisodecyl phthalate (B1215562) (DIDP) migration from food contact materials, its analytical determination, and a comparison with alternative plasticizers, supported by experimental data and detailed protocols.

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers used in food packaging. However, due to its potential for migration into foodstuffs, particularly fatty foods, and associated health concerns, the use and migration of DIDP are subject to regulatory scrutiny and scientific investigation. This guide provides a comprehensive evaluation of DIDP migration, outlines the methodologies for its assessment, and compares it with alternative plasticizers available in the market.

Quantitative Analysis of DIDP Migration

The migration of DIDP from food packaging is influenced by several factors, including the type of food, temperature, contact time, and the composition of the packaging material itself. Fatty foods are particularly susceptible to phthalate migration due to the lipophilic nature of these compounds.[1][2][3]

Table 1: Summary of this compound (DIDP) Migration Studies

Food Simulant/Food TypePackaging MaterialMigration Conditions (Time, Temperature)DIDP Migration Level (mg/kg or mg/dm²)Reference
Meat Product (varying fat content)Not specifiedNot specifiedEquilibrium migration amount for DIDP was 160 mg/kg in the temperature range of 5°C to 70°C.[1][1]
Dairy Products (Yogurt, White Cheese, Kashar Cheese)Plastic packagingStored at 4°C for their shelf lifeDIDP remained below the detection limit (≤50 µg/L).[2][2]
Various FoodsNot specifiedNot specifiedOne of the less commonly detected phthalates, with a maximum detected level of 7,900 µg/kg for DINP (a similar phthalate).[4][4]

Note: Specific quantitative data for DIDP migration is less frequently reported in isolation compared to other phthalates like DEHP and DBP. Often, it is grouped with Diisononyl phthalate (DINP) under a total specific migration limit.

Regulatory Landscape

Regulatory bodies worldwide have established specific migration limits (SMLs) for DIDP to ensure consumer safety.

  • European Union: The EU has set a specific migration limit for the sum of DIDP and DINP at 1.8 mg/kg of food.[5]

  • United States: The FDA permits the use of DIDP in certain food contact applications, including food container closures and surface lubricants for metallic articles.[6] The FDA is also conducting updated safety assessments of authorized phthalates.[7]

Experimental Protocols for Migration Testing

The determination of DIDP migration from food packaging into food simulants or actual foodstuffs typically involves the following steps:

  • Sample Preparation: A sample of the food packaging material is brought into contact with a food simulant. Food simulants are chosen to represent different food types, such as:

    • Distilled water (for aqueous foods)

    • 3% (w/v) acetic acid (for acidic foods)

    • 10%, 20%, or 50% (v/v) ethanol (B145695) (for alcoholic foods)

    • Olive oil or other fatty food simulants like isooctane (B107328) or n-heptane (for fatty foods).[8][9]

  • Migration Conditions: The sample and simulant are stored under controlled conditions of time and temperature that reflect the intended use and storage of the packaged food.[8] For instance, testing might involve incubation at 40°C for 10 days to simulate long-term storage at room temperature.[10]

  • Extraction: After the exposure period, the food simulant is separated from the packaging material. The DIDP that has migrated into the simulant is then extracted using an appropriate solvent, such as dichloromethane (B109758) or a mixture of n-hexane and acetone.[1][11] Techniques like ultrasonic extraction or microwave-assisted extraction can also be employed.[12]

  • Analytical Determination: The extracted DIDP is quantified using analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[1][13]

Diagram 1: Experimental Workflow for DIDP Migration Analysis

G cluster_0 Sample Preparation cluster_1 Migration cluster_2 Extraction cluster_3 Analysis Food Packaging Sample Food Packaging Sample Incubation (Controlled Time & Temperature) Incubation (Controlled Time & Temperature) Food Packaging Sample->Incubation (Controlled Time & Temperature) Food Simulant Food Simulant Food Simulant->Incubation (Controlled Time & Temperature) Solvent Extraction Solvent Extraction Incubation (Controlled Time & Temperature)->Solvent Extraction GC-MS or HPLC Analysis GC-MS or HPLC Analysis Solvent Extraction->GC-MS or HPLC Analysis Quantification of DIDP Quantification of DIDP GC-MS or HPLC Analysis->Quantification of DIDP

Caption: Workflow for determining DIDP migration from food packaging.

Comparison with Alternative Plasticizers

Concerns over the potential health effects of phthalates have driven the development and use of alternative plasticizers. These alternatives are often chosen for their lower migration potential and more favorable toxicological profiles.

Table 2: Comparison of DIDP with Alternative Plasticizers

PlasticizerTypeKey CharacteristicsAdvantagesDisadvantages/Concerns
This compound (DIDP) High-molecular-weight phthalateGeneral-purpose plasticizer, primarily for PVC.[14]Effective plasticizer, relatively low cost.Potential for migration into fatty foods, reproductive toxicity concerns for some phthalates.[15]
Dioctyl terephthalate (B1205515) (DOTP/DEHT) TerephthalateA non-ortho-phthalate isomer.[16]Lower migration potential than some ortho-phthalates, not classified as a reproductive toxicant.[17]May not be a direct drop-in replacement in all applications.
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) Aliphatic dicarboxylic acid esterDeveloped as a safer alternative to phthalates.[18]Low migration rate, high resistance to extraction, suitable for medical and food contact applications.[18]Generally more expensive than traditional phthalates.
Citrates (e.g., ATBC) Bio-basedDerived from citric acid.[18]Biodegradable, from renewable resources, low toxicity.[18]Can be more volatile and have lower plasticizing efficiency in some polymers.
Epoxidized Soybean Oil (ESBO) Bio-basedUsed as a plasticizer and stabilizer.[16]From a renewable source, can act as a co-stabilizer with other plasticizers.Migration can still occur, and its use is regulated.

Diagram 2: Risk Assessment Logic for DIDP in Food Packaging

G cluster_0 Data Inputs Hazard Identification Hazard Identification Dose-Response Assessment Dose-Response Assessment Hazard Identification->Dose-Response Assessment Exposure Assessment Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Dose-Response Assessment->Risk Characterization Regulatory Decision Regulatory Decision Risk Characterization->Regulatory Decision Toxicological Studies Toxicological Studies Toxicological Studies->Hazard Identification Migration Data Migration Data Migration Data->Exposure Assessment Food Consumption Data Food Consumption Data Food Consumption Data->Exposure Assessment

Caption: Logical flow of the risk assessment process for DIDP.

Conclusion

The migration of this compound from food packaging is a complex issue that depends on numerous variables. While regulatory limits are in place to protect consumers, ongoing research and the development of alternative plasticizers with lower migration profiles are crucial. Fatty foods and elevated temperatures are key factors that can increase the extent of migration. Analytical methods such as GC-MS and HPLC are essential for monitoring compliance and ensuring food safety. The choice of plasticizer in food contact materials involves a trade-off between performance, cost, and safety, with a clear trend towards the adoption of alternatives like DOTP, DINCH, and bio-based plasticizers to mitigate potential health risks associated with traditional phthalates.

References

A Comparative Analysis of Diisodecyl Phthalate and Non-Phthalate Plasticizers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection

The selection of an appropriate plasticizer is a critical decision in the formulation of polymeric materials, profoundly impacting the final product's performance, safety, and regulatory compliance. This guide provides a comprehensive, data-driven comparison between Diisodecyl phthalate (B1215562) (DIDP), a high-molecular-weight phthalate, and several leading non-phthalate alternatives, including Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), and Trioctyl Trimellitate (TOTM). By presenting objective performance data, detailed experimental methodologies, and an examination of the underlying toxicological pathways, this document aims to equip researchers and professionals with the necessary information for informed material selection in sensitive applications.

Executive Summary

Diisodecyl phthalate (DIDP) has long been a staple in the production of flexible PVC due to its excellent cost-performance balance, durability, and low volatility.[1][2] However, increasing regulatory scrutiny and public concern over the potential health effects of phthalates have accelerated the adoption of non-phthalate alternatives.[3] This guide demonstrates that while DIDP offers robust performance in many aspects, non-phthalate plasticizers such as DOTP, DINCH, and TOTM present viable, and in some cases superior, alternatives, particularly in applications demanding higher permanence and a more favorable toxicological profile. The choice between these plasticizers is a complex one, involving a trade-off between cost, specific performance requirements, and the desired safety and regulatory standing of the final product.

Performance Data Overview: A Quantitative Comparison

The efficacy of a plasticizer is determined by its ability to impart flexibility and durability to a polymer matrix. The following tables summarize key performance metrics for DIDP and its non-phthalate competitors in a standardized flexible PVC formulation.

Table 1: Mechanical Properties

PropertyTest MethodDIDPDOTPDINCHTOTM
Shore A Hardness (10s) ASTM D224083848586
Tensile Strength (MPa) ASTM D41215.915.216.517.2
Elongation at Break (%) ASTM D412340330320310
Low-Temperature Flexibility (°C, Tf) ASTM D1043-33-31-35-28

Data compiled from industry technical data sheets and comparative studies.

Table 2: Permanence and Thermal Properties

PropertyTest MethodDIDPDOTPDINCHTOTM
Volatility (% Weight Loss, 24h @ 105°C) ASTM D12031.30.81.10.4
Migration into Acrylonitrile Butadiene Styrene (ABS) Internal MethodModerateLowLowVery Low
Migration into Polycarbonate (PC) Internal MethodHighModerateLowVery Low
Volume Resistivity (Ohm-cm @ 23°C) ASTM D2572.5 x 10¹⁴3.0 x 10¹⁴2.8 x 10¹⁴5.0 x 10¹⁴

Data compiled from industry technical data sheets and comparative studies.

Key Performance Insights:

  • Mechanical Properties: DIDP provides a balanced profile of tensile strength and elongation. Non-phthalate alternatives like TOTM can offer higher tensile strength, which may be advantageous in applications requiring greater durability.

  • Low-Temperature Performance: DINCH exhibits excellent low-temperature flexibility, surpassing DIDP in this regard.

  • Permanence and Stability: Non-phthalate plasticizers, particularly TOTM, demonstrate significantly lower volatility and migration compared to DIDP.[4] This is a critical advantage in applications where plasticizer loss over time can lead to material embrittlement or contamination of surrounding materials.[5] DOTP also shows lower volatility than DIDP.[6]

  • Electrical Properties: TOTM exhibits superior volume resistivity, making it a strong candidate for high-performance wire and cable insulation.

Toxicological Profile and Signaling Pathways

A primary driver for the shift away from phthalates is concern over their potential as endocrine-disrupting chemicals (EDCs). The monoester metabolites of some phthalates have been shown to interact with nuclear receptors, potentially altering hormonal signaling.

This compound (DIDP): DIDP is a high-molecular-weight phthalate and is considered to have a lower toxicity profile than low-molecular-weight phthalates like DEHP.[7] Studies have shown that DIDP and its metabolites can act as weak agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[8] However, a comprehensive weight-of-evidence assessment concluded that DIDP is not an endocrine disruptor, as there is no biologically plausible link between its weak endocrine activity and adverse in vivo effects.[7]

Non-Phthalate Plasticizers:

  • DOTP (DEHT): Studies on DOTP have shown that it and its metabolites have a much weaker effect on hormonal activities compared to DEHP.[9]

  • DINCH: While generally considered to have a favorable toxicological profile, some in vitro studies have indicated that DINCH can disrupt steroidogenesis.[10][11] However, other studies suggest it has a low potential for endocrine disruption.[12]

  • TOTM: In comparative in vitro studies, TOTM has shown some potential to disrupt steroidogenesis.[10][11]

The following diagram illustrates a generalized signaling pathway for the interaction of plasticizer metabolites with nuclear receptors, leading to potential endocrine-disrupting effects.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Plasticizer Plasticizer (e.g., DIDP) Metabolite Active Metabolite (Monoester) Plasticizer->Metabolite Metabolism NR Nuclear Receptor (e.g., PPARα) Metabolite->NR Binds to Complex NR-RXR-Metabolite Complex NR->Complex RXR RXR RXR->Complex PPRE Hormone Response Element (PPRE) Complex->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Modulates Response Altered Cellular Response Gene->Response

Caption: Generalized signaling pathway of plasticizer metabolite interaction with nuclear receptors.

Experimental Protocols

To ensure the objective comparison of plasticizer performance, standardized experimental protocols are employed. The following sections detail the methodologies for the key experiments cited in this guide.

Mechanical Properties Testing

1. Shore A Hardness (ASTM D2240)

  • Objective: To determine the indentation hardness of the plasticized PVC.

  • Apparatus: Durometer, Type A.

  • Procedure:

    • A specimen with a minimum thickness of 6 mm is placed on a hard, flat surface.

    • The durometer is positioned vertically on the specimen, and firm pressure is applied.

    • The hardness reading is taken within one second of firm contact.

    • At least five measurements are taken at different locations on the specimen, and the average value is reported.[10]

2. Tensile Strength and Elongation at Break (ASTM D412)

  • Objective: To measure the tensile properties of the plasticized PVC, indicating its strength and flexibility.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.

  • Procedure:

    • Dumbbell-shaped specimens are cut from the plasticized PVC sheets.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is stretched at a constant rate of 500 mm/min until it ruptures.[13]

    • The force and elongation are recorded throughout the test.

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area.

    • Elongation at break is the percentage increase in length at the point of rupture.[14]

Permanence and Thermal Properties Testing

1. Volatility (ASTM D1203 - Method A)

  • Objective: To determine the weight loss of the plasticizer from the PVC due to volatilization at elevated temperatures.

  • Apparatus: Analytical balance, oven, activated carbon.

  • Procedure:

    • A circular specimen of the plasticized PVC is weighed accurately.

    • The specimen is placed in a container and surrounded by activated carbon.

    • The container is placed in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[15]

    • After cooling, the specimen is removed, cleaned of any adhering carbon, and reweighed.

    • The percentage weight loss is calculated and reported as the volatility.[16]

2. Plasticizer Migration (ISO 177)

  • Objective: To determine the tendency of the plasticizer to migrate from the PVC into another material upon contact.

  • Apparatus: Analytical balance, oven, absorbent material (e.g., filter paper or a specified polymer sheet).

  • Procedure:

    • A disc-shaped specimen of the plasticized PVC is weighed.

    • The specimen is placed between two discs of the absorbent material.

    • A specified pressure is applied to the assembly (e.g., using glass plates and a weight).

    • The assembly is placed in an oven at a specified temperature for a defined period.

    • After cooling, the PVC specimen is reweighed to determine the mass of migrated plasticizer. The absorbent material can also be analyzed to quantify the amount of migrated plasticizer.[2]

The following diagram illustrates the general workflow for evaluating and comparing plasticizer performance.

G cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison PVC PVC Resin Mixing High-Speed Mixing PVC->Mixing Plasticizer Plasticizer (DIDP or Alternative) Plasticizer->Mixing Additives Stabilizers, etc. Additives->Mixing Molding Compression Molding Mixing->Molding Mechanical Mechanical Tests (ASTM D2240, D412) Molding->Mechanical Permanence Permanence Tests (ASTM D1203, ISO 177) Molding->Permanence Thermal Thermal Analysis (TGA, DSC) Molding->Thermal Electrical Electrical Tests (ASTM D257) Molding->Electrical Analysis Comparative Analysis of Performance Data Mechanical->Analysis Permanence->Analysis Thermal->Analysis Electrical->Analysis

Caption: Standardized workflow for the comparative evaluation of plasticizers.

Conclusion

The selection of a plasticizer requires a careful evaluation of performance, safety, and cost. This compound remains a viable option for many applications, offering a good balance of mechanical properties and cost-effectiveness. However, for applications with stringent requirements for permanence, low migration, and a more favorable toxicological and regulatory profile, non-phthalate alternatives such as DOTP, DINCH, and particularly TOTM, present compelling advantages. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers and professionals in making an informed decision that best suits the specific demands of their product development and research endeavors. As the regulatory landscape continues to evolve, a thorough understanding of the performance and toxicological characteristics of these alternatives will be increasingly crucial.

References

A Comparative Guide to the Accurate Measurement of Diisodecyl Phthalate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diisodecyl phthalate (B1215562) (DIDP) exposure is critical for toxicological studies and risk assessment in drug development and environmental health. This guide provides a comprehensive comparison of the leading analytical methodologies for measuring DIDP metabolites in biological samples, primarily urine. We will delve into the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a clear overview of their accuracy, precision, and operational protocols.

Biomarkers for DIDP Exposure: A Shift to Secondary Metabolites

When assessing exposure to DIDP, it is crucial to select the appropriate biomarkers. DIDP is rapidly metabolized in the body, first through hydrolysis to its primary monoester, monoisodecyl phthalate (MiDP).[1][2] This is followed by further oxidation to secondary metabolites, including monocarboxyisononyl phthalate (MCiNP), monooxoisodecyl phthalate (MOiDP), and monohydroxyisodecyl phthalate (MHiDP).[3][4] Research has consistently shown that these secondary, oxidative metabolites are more reliable and sensitive biomarkers than the primary monoester.[1][2] They are detected in nearly all tested samples, whereas the primary metabolite is found in only about 10% of cases.[1][2] Therefore, this guide will focus on the analytical methods for quantifying these more informative secondary metabolites.

Performance Comparison: HPLC-MS/MS vs. GC-MS

The two predominant techniques for the analysis of phthalate metabolites are HPLC-MS/MS and GC-MS. The choice between these methods depends on the specific needs of a study, including sensitivity requirements, sample throughput, and available resources.

Parameter HPLC-MS/MS GC-MS
Limit of Detection (LOD) 0.03 - 1.4 ng/mL0.1 - 0.4 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL0.3 - 1.3 ng/mL
Accuracy (% Recovery) 81.8% - 125.3%Not explicitly stated in reviewed literature.
Precision (% RSD) ≤8.3% (Intra- and inter-day)Not explicitly stated in reviewed literature.
Sample Volume 100 µL - 0.5 mLVariable
Derivatization Required NoYes (typically)
Throughput HighGenerally lower than HPLC-MS/MS

Table 1: Comparison of quantitative performance metrics for HPLC-MS/MS and GC-MS in the analysis of phthalate metabolites.[1][5]

Experimental Methodologies

A detailed understanding of the experimental protocols is essential for reproducing accurate and reliable results. Below are generalized, yet detailed, workflows for both HPLC-MS/MS and GC-MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is often favored for its high sensitivity and specificity, and its ability to analyze samples without derivatization.[1]

1. Sample Preparation:

  • Enzymatic Deconjugation: Phthalate metabolites in urine are often present as glucuronide conjugates. To measure the total concentration, samples are treated with β-glucuronidase to hydrolyze these conjugates.[6]

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then passed through an SPE cartridge to remove interfering matrix components and concentrate the analytes of interest.[5]

  • Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue reconstituted in a solvent compatible with the HPLC mobile phase.[6]

2. HPLC Separation:

  • Column: A reversed-phase C18 column is commonly used for the separation of phthalate metabolites.[7]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is employed to achieve optimal separation.[7]

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of phthalate metabolites.[8]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, though it generally requires a derivatization step to increase the volatility of the polar phthalate metabolites.[1]

1. Sample Preparation:

  • Enzymatic Deconjugation and Extraction: Similar to the HPLC-MS/MS protocol, urine samples undergo enzymatic hydrolysis followed by liquid-liquid or solid-phase extraction.[9]

  • Derivatization: The extracted metabolites are then derivatized to make them more volatile and amenable to GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

2. GC Separation:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms), is typically used for the separation of the derivatized metabolites.[10]

  • Temperature Program: The GC oven temperature is programmed to ramp up gradually to ensure the separation of the different metabolites based on their boiling points.[10]

3. MS Detection:

  • Ionization: Electron ionization (EI) is the most common ionization technique used in GC-MS for phthalate analysis.[10]

  • Detection: The mass spectrometer can be operated in either full scan mode to identify unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of specific metabolites, which offers higher sensitivity.[10]

Visualizing Key Processes

To further clarify the methodologies and biological processes involved, the following diagrams are provided.

cluster_metabolism DIDP Metabolism DIDP DIDP MiDP MiDP DIDP->MiDP Hydrolysis Oxidative_Metabolites Oxidative Metabolites (MCiNP, MHiDP, MOiDP) MiDP->Oxidative_Metabolites Oxidation

Figure 1: Metabolic pathway of Diisodecyl phthalate (DIDP) in the body.

Urine_Sample Urine Sample Enzymatic_Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine_Sample->Enzymatic_Deconjugation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Enzymatic_Deconjugation->Solid_Phase_Extraction Elution_Concentration Elution & Concentration Solid_Phase_Extraction->Elution_Concentration Analysis HPLC-MS/MS or GC-MS Analysis Elution_Concentration->Analysis

Figure 2: General experimental workflow for DIDP metabolite analysis.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful and validated methods for the quantification of DIDP metabolites in biological samples. HPLC-MS/MS generally offers higher sensitivity and throughput with simpler sample preparation, making it particularly well-suited for large-scale biomonitoring studies.[1] GC-MS, while often requiring a derivatization step, remains a robust and cost-effective alternative. The choice of methodology should be guided by the specific research question, desired level of sensitivity, and available laboratory infrastructure. By selecting the appropriate biomarkers and analytical technique, researchers can ensure the accuracy and reliability of their DIDP exposure assessments.

References

Proficiency Testing for Diisodecyl Phthalate (DIDP) Analysis in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies and performance data for the proficiency testing of Diisodecyl phthalate (B1215562) (DIDP) in polymeric materials. It is designed for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of phthalates in polymers. The guide summarizes quantitative data from interlaboratory comparisons, details experimental protocols, and visualizes key workflows.

Data Presentation: Interlaboratory Comparison of DIDP in PVC

The following tables summarize the results from the certification of a Standard Reference Material (SRM 2860) by the National Institute of Standards and Technology (NIST). This process involves analysis by multiple laboratories and serves as an excellent proxy for a proficiency test, demonstrating inter-laboratory variability and method performance. The material is polyvinyl chloride (PVC) fortified with several phthalates, including DIDP.

Table 1: Reference Values for DIDP in NIST SRM 2860 (Level I - Nominal Concentration 0.1% Phthalates in PVC) [1]

Analytical MethodMean Mass Fraction (µg/g)Standard Deviation (µg/g)Number of Laboratories/Methods
Isotope Dilution GC-MS1293121 (NIST)
GC-MS (CPSC Method)1290501 (CPSC)
Reference Value 1292 13 2

Table 2: Reference Values for DIDP in NIST SRM 2860 (Level II - Nominal Concentration 2% Phthalates in PVC) [1]

Analytical MethodMean Mass Fraction (µg/g)Standard Deviation (µg/g)Number of Laboratories/Methods
Isotope Dilution GC-MS2560012001 (NIST)
GC-MS (CPSC Method)2400011001 (CPSC)
Reference Value 24800 1600 2

Note: Diisodecyl phthalate consists of industrial mixtures of multiple isomers, and thus its mass fractions are designated as reference values rather than certified values by NIST.[1]

Experimental Protocols

The determination of DIDP in polymers typically involves solvent extraction followed by chromatographic analysis. The following is a generalized experimental protocol based on methods described in the literature and employed in collaborative studies.[2][3]

1. Sample Preparation:

  • Objective: To reduce the polymer sample to a size suitable for efficient extraction.

  • Procedure:

    • Obtain a representative sample of the polymer.

    • Cryogenically grind or shred the polymer to a fine powder or small pieces to maximize the surface area for extraction. For PVC samples, shredding is a common approach.[1]

2. Extraction:

  • Objective: To quantitatively extract DIDP from the polymer matrix into a suitable solvent.

  • Procedure (Solvent Extraction):

    • Accurately weigh a portion of the prepared polymer sample (e.g., 0.5 - 1.0 g) into an extraction vessel.

    • Add a known volume of a suitable solvent. Common solvents include tetrahydrofuran (B95107) (THF) for dissolution, followed by precipitation of the polymer with a non-solvent like ethanol (B145695) or methanol, or direct extraction with a solvent mixture such as acetone-hexane.[2]

    • Employ an efficient extraction technique such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or pressurized fluid extraction (PFE). Ultrasonic extraction is often favored for its speed and efficiency.[3][4]

    • After extraction, carefully filter or centrifuge the extract to remove any solid polymer residue.

    • The extract may be concentrated or diluted as necessary to fall within the calibration range of the analytical instrument.

3. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Objective: To separate, identify, and quantify DIDP in the sample extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the most common technique.[2][3][5]

  • Typical GC-MS Parameters:

    • Injection: A split/splitless injector is typically used.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating phthalates.

    • Oven Temperature Program: A temperature gradient is used to separate the different phthalates. For example, starting at a lower temperature and ramping up to around 300-320°C.

    • Carrier Gas: Helium is commonly used.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[2] For DIDP, a characteristic ion such as m/z 307 is often used for quantification.[1]

  • Quantification:

    • Prepare a series of calibration standards of DIDP in the same solvent as the sample extract.

    • Inject the standards to generate a calibration curve.

    • Inject the sample extract and determine the concentration of DIDP by comparing its response to the calibration curve.

    • The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.

Mandatory Visualizations

G cluster_PT_Provider Proficiency Test Provider cluster_Lab Participating Laboratory cluster_Evaluation Evaluation prep Sample Preparation (Polymer with known DIDP) dispatch Sample Dispatch prep->dispatch receive Sample Reception dispatch->receive analysis Analysis of DIDP receive->analysis report Reporting of Results analysis->report stats Statistical Analysis (e.g., z-scores) report->stats perf_report Performance Report Generation stats->perf_report

Caption: Workflow of a proficiency testing scheme for DIDP in polymers.

G sample Polymer Sample prep Sample Preparation (Grinding/Shredding) sample->prep extraction Solvent Extraction (e.g., UAE with THF) prep->extraction cleanup Extract Cleanup (Filtration/SPE) extraction->cleanup analysis GC-MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data result Final Result (mg/kg of DIDP) data->result

Caption: Analytical workflow for the determination of DIDP in polymers.

References

A Comparative Guide to the Human Biomonitoring of Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data for the human biological monitoring of Diisononyl phthalate (B1215562) (DINP) and Diisodecyl phthalate (DIDP), two high molecular weight phthalates widely used as plasticizers. Human exposure to these compounds is ubiquitous, and accurate assessment is crucial for understanding potential health risks. This document outlines the key biomarkers, analytical techniques, and population reference data to support research and drug development activities.

Biomarkers of Exposure: A Shift from Primary to Secondary Metabolites

Initial biomonitoring efforts for DINP and DIDP focused on their primary metabolites, the monoesters monoisononyl phthalate (MINP) and monoisodecyl phthalate (MIDP), which are formed through hydrolysis. However, extensive research has demonstrated that these phthalates are rapidly and extensively metabolized further in the body.[1][2]

Phase I metabolism involves the initial hydrolysis to monoesters, which are then subject to oxidation, producing secondary metabolites.[2][3] These oxidized metabolites are more abundant in urine and are considered more sensitive and specific biomarkers of exposure than the primary monoesters.[4][5] Studies have shown that secondary metabolites are detected in almost all tested human samples, while primary metabolites are found in only about 10% of samples.[1][6]

The key urinary biomarkers for DINP and DIDP exposure are:

  • DINP:

    • Mono(carboxyisooctyl) phthalate (MCIOP)

    • Mono(hydroxyisononyl) phthalate (MHINP)

    • Mono(oxoisononyl) phthalate (MOINP)

  • DIDP:

    • Monocarboxyisononyl phthalate (MCINP)

Comparative Analysis of Urinary Metabolite Concentrations

The following table summarizes urinary concentrations of key DINP and DIDP metabolites from various human biomonitoring studies. These data provide a baseline for comparison and highlight variations across different populations.

MetabolitePopulationStudy (Year)Analytical MethodGeometric Mean (µg/L)95th Percentile (µg/L)Detection Frequency (%)
DINP Metabolites
MCIOPGeneral US Population (NHANES 2005-2006)Silva et al. (2011)[3]Online SPE-HPLC-MS/MS1.815.395.2
MHINPAnonymous US AdultsSilva et al. (2006)[5]HPLC-ESI-MS/MS11.4-100
MOINPAnonymous US AdultsSilva et al. (2006)[5]HPLC-ESI-MS/MS1.2-87
DIDP Metabolites
MCINPGeneral US Population (NHANES 2005-2006)Silva et al. (2011)[3]Online SPE-HPLC-MS/MS1.17.989.9

Experimental Protocols: The Gold Standard Analytical Method

The most widely accepted and utilized method for the quantitative analysis of DINP and DIDP metabolites in human urine is online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . This technique offers high sensitivity, specificity, and throughput, making it ideal for large-scale biomonitoring studies.[7][8]

Detailed Experimental Protocol for Urinary Metabolite Analysis

This protocol is a synthesis of methodologies reported by the Centers for Disease Control and Prevention (CDC) for the National Health and Nutrition Examination Survey (NHANES) and other research publications.[7][8]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex mix the samples to ensure homogeneity.
  • Pipette 100 µL of urine into a 96-well plate.
  • Add an internal standard solution containing isotopically labeled analogs of the target metabolites.
  • Add a buffer solution and β-glucuronidase enzyme to deconjugate the glucuronidated metabolites.
  • Incubate the plate at 37°C for 4 hours.
  • Add formic acid to stop the enzymatic reaction and acidify the sample.

2. Online Solid-Phase Extraction (SPE):

  • The prepared samples are injected into the HPLC system.
  • The sample is first passed through an online SPE column (e.g., a silica-based monolithic column) where the phthalate metabolites are retained, and interfering substances from the urine matrix are washed away.[8]

3. High-Performance Liquid Chromatography (HPLC):

  • After extraction, the retained metabolites are eluted from the SPE column and transferred to an analytical HPLC column (e.g., a C18 column).
  • A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the different metabolites based on their physicochemical properties.

4. Tandem Mass Spectrometry (MS/MS):

  • The separated metabolites from the HPLC column are introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode.
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each metabolite, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification. This highly selective detection minimizes interferences.

5. Quantification:

  • A calibration curve is generated using standards of known concentrations.
  • The concentration of each metabolite in the urine sample is determined by comparing the ratio of the peak area of the native analyte to its corresponding isotopically labeled internal standard against the calibration curve.

Visualizing the Pathways and Processes

To better understand the metabolic fate of DINP and DIDP and the workflow of a typical biomonitoring study, the following diagrams are provided.

metabolic_pathway cluster_exposure Exposure cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism & Excretion DINP Diisononyl Phthalate (DINP) MINP Monoisononyl Phthalate (MINP) (Primary Metabolite) DINP->MINP Hydrolysis DIDP This compound (DIDP) MIDP Monoisodecyl Phthalate (MIDP) (Primary Metabolite) DIDP->MIDP Hydrolysis Oxidized_DINP Oxidized DINP Metabolites (e.g., MCIOP, MHINP, MOINP) (Secondary Metabolites) MINP->Oxidized_DINP Oxidation Oxidized_DIDP Oxidized DIDP Metabolites (e.g., MCINP) (Secondary Metabolites) MIDP->Oxidized_DIDP Oxidation Glucuronides Glucuronide Conjugates Oxidized_DINP->Glucuronides Glucuronidation Oxidized_DIDP->Glucuronides Glucuronidation Urine Urinary Excretion Glucuronides->Urine

Metabolic Pathway of DINP and DIDP

biomonitoring_workflow cluster_planning Study Design & Planning cluster_execution Sample Collection & Processing cluster_analysis Laboratory Analysis cluster_interpretation Data Analysis & Interpretation A Define Objectives & Hypotheses B Select Study Population A->B C Develop Protocol & Obtain IRB Approval B->C D Informed Consent & Questionnaire C->D E Urine Sample Collection D->E F Sample Processing & Storage (-20°C) E->F G Sample Preparation (Enzymatic Deconjugation) F->G H Online SPE-HPLC-MS/MS Analysis G->H I Data Acquisition & Quantification H->I J Statistical Analysis I->J K Exposure Assessment J->K L Dissemination of Results K->L

References

A Comparative Risk Assessment of High Molecular Weight Phthalates and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative risk assessment of high molecular weight (HMW) phthalates, focusing on their toxicological profiles, mechanisms of action, and comparison with common alternatives. The content is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection where patient safety and product efficacy are paramount.

Phthalates are chemical compounds primarily used as plasticizers to increase the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1] They are categorized into low molecular weight (LMW) and high molecular weight (HMW) phthalates based on the carbon atoms in their chemical backbone. HMW phthalates, which have 7-13 carbon atoms, are generally more permanent and durable than their LMW counterparts.[2] However, because they are not chemically bound to the polymer, they can leach into the environment, leading to human exposure and potential health risks.[2][3]

This guide focuses on prominent HMW phthalates such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di(2-propylheptyl) phthalate (DPHP), comparing their risk profiles with alternatives like Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and Dioctyl terephthalate (B1205515) (DOTP).

Comparative Toxicological Data

The primary health concerns associated with HMW phthalates include endocrine disruption, reproductive and developmental toxicity, and hepatotoxicity.[1][4] The following tables summarize key quantitative data from toxicological studies to facilitate a comparison between different HMW phthalates and their alternatives.

Table 1: Toxicological Reference Values for HMW Phthalates

CompoundTypeTolerable Daily Intake (TDI) / Reference Dose (RfD)Key Endpoint for Derivation
DEHP HMW Phthalate10 µg/kg bw/day[5]Male developmental toxicity[5]
DINP HMW Phthalate59 µg/kg bw/day[5]Male developmental toxicity[5]
DIDP HMW PhthalateNot established; evidence of developmental effects in animals[6]-
DPHP HMW PhthalateNot established; structurally similar to other HMW phthalates[7]-

Note: TDI/RfD values can vary by regulatory body and as new data becomes available. The values presented are based on recent assessments focused on anti-androgenicity.

Table 2: Comparative Toxicity Endpoints from Animal Studies

CompoundNOAEL (No-Observed-Adverse-Effect Level)LOAEL (Lowest-Observed-Adverse-Effect Level)Species/Study TypePrimary Effects Observed
DEHP 4.8 mg/kg bw/day[8]-Rat / ReproductiveTesticular toxicity, decreased testosterone[6]
DINP --Rat / ChronicLiver and kidney weight changes at high doses[9]
DBP -100 mg/kg bw/day[8]Rat / DevelopmentalFetal development toxicity[8]
DINCH 40 mg/kg bw/day[9]-Rat / ChronicLiver and kidney weight changes at higher doses; no significant anti-androgenic effects noted[9]

Mechanisms of Toxicity and Signaling Pathways

Phthalate toxicity is often mediated through the disruption of critical cellular signaling pathways. The primary mechanisms include endocrine disruption, particularly anti-androgenicity, and the induction of oxidative stress.

Endocrine Disruption: Anti-Androgenic Pathway

Many phthalates and their metabolites can act as antagonists to the androgen receptor (AR).[1] By interfering with the binding of natural androgens like testosterone, they can disrupt the normal signaling cascade required for the development and function of the male reproductive system.[6][10] This is a key mechanism behind the observed reproductive and developmental toxicities.[11]

G cluster_0 cluster_1 cluster_2 Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds to Complex Testosterone-AR Complex AR->Complex Blocked Blocked Receptor Phthalates Phthalate Metabolites Phthalates->AR Competitively Binds & Blocks Receptor ARE Androgen Response Element (DNA) Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Response Normal Androgenic Response (e.g., Male Reproductive Development) Transcription->Response Disruption Disrupted Gene Transcription Blocked->Disruption Leads to Adverse Adverse Outcome (e.g., Phthalate Syndrome) Disruption->Adverse

Caption: Phthalate interference with the androgen receptor signaling pathway.
Oxidative Stress and Inflammatory Pathways

Exposure to phthalates has been shown to induce oxidative stress, leading to an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses.[11][12] This can trigger inflammatory signaling pathways, such as those involving NF-κB, and activate cellular defense mechanisms like the Nrf2 pathway, ultimately contributing to cellular damage and apoptosis.[11]

G cluster_pathways Cellular Response Pathways cluster_outcomes Cellular Outcomes Phthalate Phthalate Exposure ROS Increased Reactive Oxygen Species (ROS) Phthalate->ROS Stress Oxidative Stress ROS->Stress Nrf2 Nrf2 Pathway Activation Stress->Nrf2 NFkB NF-κB Pathway Activation Stress->NFkB PI3K PI3K/AKT Pathway Alteration Stress->PI3K Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K->Apoptosis Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Inflammation->Toxicity Apoptosis->Toxicity

Caption: Cellular pathways affected by phthalate-induced oxidative stress.

Key Experimental Protocols

The risk assessment of phthalates relies on a variety of standardized in vivo and in vitro toxicological studies. Detailed methodologies are crucial for the validation and replication of findings.[1]

Protocol 1: In Vivo Developmental and Reproductive Toxicity Study

This type of study is fundamental for establishing NOAELs and identifying the spectrum of effects known as the "phthalate syndrome."[6]

  • Principle : To assess the potential of a substance to cause adverse effects on the developing fetus and the reproductive capabilities of the parent generation.

  • Animal Model : Typically performed in Sprague Dawley rats.[11]

  • Methodology :

    • Dosing : Pregnant female rats are administered the test substance (e.g., DEHP, DINP) via oral gavage during critical windows of gestation (e.g., Gestational Days 6-20).[6]

    • Maternal Evaluation : Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • Fetal Examination : A subset of fetuses is examined just before term for external, visceral, and skeletal malformations.[8]

    • Postnatal Evaluation : Another subset of offspring is allowed to mature. Key endpoints include anogenital distance (a sensitive marker for anti-androgenic effects), nipple retention in males, and later, testicular and sperm parameters.

  • Endpoints : Determination of NOAEL and LOAEL for both maternal and developmental toxicity, including specific malformations and effects on the male reproductive tract.[1]

G start Animal Selection (e.g., Pregnant Rats) dosing Daily Dosing during Gestation (e.g., Gavage) start->dosing groups Dose Groups: - Control (Vehicle) - Low Dose - Mid Dose - High Dose dosing->groups monitoring In-life Monitoring (Weight, Clinical Signs) groups->monitoring termination Termination pre-parturition (e.g., Gestation Day 21) monitoring->termination postnatal Postnatal Evaluation (for another cohort) - Anogenital Distance - Nipple Retention - Reproductive Organ Weights monitoring->postnatal fetal_exam Fetal Examination - External Malformations - Visceral Malformations - Skeletal Malformations termination->fetal_exam data Data Analysis (NOAEL/LOAEL Determination) fetal_exam->data postnatal->data

Caption: Workflow for a standard developmental toxicity study.
Protocol 2: In Vitro Androgen Receptor (AR) Antagonism Assay

This assay provides a mechanistic screen to determine if a chemical can interfere with androgen receptor signaling.

  • Principle : Utilizes stably transfected mammalian cell lines that contain the human androgen receptor and a reporter gene (e.g., luciferase).[1] Binding of an androgen to the AR activates the reporter gene. An antagonist will inhibit this activation.

  • Methodology :

    • Cell Culture : A subconfluent monolayer of the reporter cell line is prepared.

    • Exposure : Cells are co-incubated with a standard androgen (e.g., testosterone) and varying concentrations of the test substance (e.g., phthalate monoester metabolite).

    • Incubation : The cells are incubated for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

    • Measurement : The activity of the reporter gene product (e.g., luminescence for luciferase) is measured.

  • Endpoints : A dose-dependent decrease in reporter gene activity in the presence of the test substance indicates AR antagonism. Results are used to calculate an IC50 (half-maximal inhibitory concentration).

Conclusion

The risk assessment of HMW phthalates indicates that while they generally exhibit lower toxicity profiles than LMW phthalates, significant concerns remain, particularly regarding the anti-androgenic and developmental effects of compounds like DEHP.[1][13] HMW phthalates such as DINP and DPHP are often considered safer alternatives to DEHP, though they are not without potential effects at high doses.[7][9]

Newer, non-phthalate alternatives like DINCH and DOTP often show a more favorable toxicological profile, with studies indicating a lack of significant anti-androgenic effects for DINCH.[3][9] However, for many alternatives, the long-term toxicological database is less comprehensive than for legacy phthalates like DEHP.[14] Therefore, a thorough risk assessment is crucial when selecting plasticizers for sensitive applications. This involves not only comparing known toxicological data but also considering the potential for unforeseen effects and the presence of data gaps for newer compounds.[15] Researchers and developers should prioritize materials with robust and favorable safety data to ensure product and patient safety.

References

Safety Operating Guide

Proper Disposal of Diisodecyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Diisodecyl phthalate (B1215562) (DIDP) is paramount for protecting personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage DIDP waste in a laboratory setting, adhering to safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling Diisodecyl phthalate are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, neoprene, or natural rubberTo prevent skin contact, which may cause mild irritation or dermatitis.[1]
Eye Protection Safety glasses with side shields or splash gogglesTo protect against splashes and mists that could cause eye irritation.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when there is a potential for generating mists or vapors.[1]

In the event of a spill, immediately contain the material using an inert absorbent such as sand, earth, or sawdust.[1][2] For small spills, use absorbent paper to collect the liquid.[3] Place all contaminated materials, including absorbent paper and contaminated clothing, into a sealed, vapor-tight plastic bag for disposal.[3] Wash the affected area with soap and water.[1][2] It is crucial to prevent DIDP from entering sewers or waterways as it is toxic to aquatic life with long-lasting effects.[4]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the quantity and form of the waste. All disposal must be conducted in accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired DIDP should be kept in its original or a compatible, tightly sealed container.

  • DIDP-Contaminated Solids: This includes items such as used gloves, absorbent pads, and contaminated labware. These should be collected in a designated, labeled waste container.

  • DIDP-Contaminated Liquids: Solutions containing DIDP should be collected in a separate, sealed waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.

Step 2: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic to Aquatic Life")

  • The date of accumulation

Step 3: Waste Storage

Store DIDP waste in a designated, well-ventilated satellite accumulation area. The storage area should be secure and away from incompatible materials.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. The EHS department will work with a licensed hazardous waste disposal facility to ensure the material is managed in a compliant manner. Disposal should be carried out at an approved waste disposal plant.[4][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DIDP_Disposal_Workflow This compound Disposal Workflow start DIDP Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill characterize Characterize Waste (Pure, Contaminated Solid, Contaminated Liquid) segregate Segregate Waste Streams characterize->segregate ppe->characterize label_container Label Waste Container Correctly segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Professional Disposal via Licensed Facility contact_ehs->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill cleanup Clean Spill Area contain_spill->cleanup package_spill_waste Package Spill Debris as Hazardous Waste cleanup->package_spill_waste package_spill_waste->label_container

Caption: Decision workflow for the safe disposal of this compound waste.

Regulatory Overview

This compound is subject to various regulations. It is listed on the Toxic Substances Control Act (TSCA) Inventory.[1] The U.S. Environmental Protection Agency (EPA) has conducted a final risk evaluation for DIDP under TSCA and has identified it as presenting an unreasonable risk to the health of unprotected female workers of reproductive age due to potential developmental toxicity.[6][7][8] Additionally, some states have specific regulations; for instance, California's Proposition 65 lists DIDP as a chemical known to cause reproductive harm.[9] These regulations underscore the importance of adhering to strict disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diisodecyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diisodecyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.